Product packaging for n,n-Dibenzylformamide(Cat. No.:CAS No. 5464-77-7)

n,n-Dibenzylformamide

Cat. No.: B029155
CAS No.: 5464-77-7
M. Wt: 225.28 g/mol
InChI Key: OTHBCWKTCXJYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,n-Dibenzylformamide, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B029155 n,n-Dibenzylformamide CAS No. 5464-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibenzylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHBCWKTCXJYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278076
Record name n,n-dibenzylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-77-7
Record name 5464-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dibenzylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dibenzylformamide (CAS: 5464-77-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibenzylformamide, with the Chemical Abstracts Service (CAS) number 5464-77-7, is a tertiary amide of significant interest in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data for characterization, and its applications, particularly within the realm of medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] It is characterized by the presence of a formyl group attached to a nitrogen atom, which in turn is substituted with two benzyl groups. This structure imparts a combination of properties that make it a useful reagent and building block in organic chemistry.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 5464-77-7[2][3]
Molecular Formula C₁₅H₁₅NO[2][3]
Molecular Weight 225.29 g/mol [3]
Melting Point 51-53 °C[1][4]
Boiling Point 217 °C at 12 Torr[4]
Density 1.104 ± 0.06 g/cm³ (Predicted)[4]
Appearance White solid[1]
Solubility Soluble in organic solvents like chloroform.[5]
InChI 1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2[5]
SMILES O=CN(CC1=CC=CC=C1)CC2=CC=CC=C2[6]

Synthesis of this compound

The synthesis of this compound can be achieved through various N-formylation methods. A common and straightforward approach involves the reaction of dibenzylamine with a suitable formylating agent.

Experimental Protocol: Formylation of Dibenzylamine with Ethyl Formate

This protocol describes a common method for the preparation of this compound.

Materials:

  • Dibenzylamine

  • Ethyl formate

  • Ethanol (optional, as solvent)

  • Sodium methoxide (catalyst, optional)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibenzylamine (1 equivalent) in a minimal amount of ethanol (optional).

  • Add an excess of ethyl formate (2-3 equivalents).

  • A catalytic amount of sodium methoxide can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted formic acid derivatives.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Dibenzylamine Dibenzylamine Reaction_Mixture Reaction Mixture (Reflux) Dibenzylamine->Reaction_Mixture Ethyl_formate Ethyl_formate Ethyl_formate->Reaction_Mixture Evaporation Solvent Evaporation Reaction_Mixture->Evaporation Extraction Extraction & Washing Evaporation->Extraction Drying Drying & Filtration Extraction->Drying Purification_Step Recrystallization or Column Chromatography Drying->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

Technique Key Data Reference(s)
¹H NMR δ 8.39 (s, 1H, CHO), 7.36-7.20 (m, 10H, Ar-H), 4.45 (s, 4H, CH₂)[4]
¹³C NMR δ 162.7 (CHO), 136.1, 128.9, 128.0, 127.6 (Ar-C), 50.1, 44.7 (CH₂)
Mass Spec (GC-MS) m/z 225 (M+), 134, 106, 91, 77[3]
IR (KBr, cm⁻¹) ~3060, 3030 (Ar C-H stretch), ~2860 (Aliphatic C-H stretch), ~1670 (C=O stretch, amide I), ~1495, 1450 (Ar C=C stretch), ~1250 (C-N stretch)[7] (Typical Amide Frequencies)

Applications in Organic Synthesis and Drug Development

This compound serves as a versatile reagent in organic synthesis. Its primary applications stem from the reactivity of the formyl group and the properties imparted by the two benzyl substituents.

  • Formylating Agent: While less common than other formylating agents, it can be used to introduce a formyl group in certain reactions.

  • Precursor to Other Compounds: The dibenzylamino moiety can be a useful protecting group for amines. The formyl group can be reduced or otherwise transformed to access a variety of N,N-dibenzylated structures.

  • Role in Medicinal Chemistry: The N,N-dibenzyl motif is present in a number of biologically active molecules. While this compound itself may not be a therapeutic agent, its derivatives are of interest in drug discovery. For instance, the N-benzylpiperidine fragment, a related structure, is found in numerous approved drugs and clinical candidates.[8] The synthesis of N-substituted benzamides, which can be conceptually related to this compound, is a common strategy in the development of kinase inhibitors for cancer therapy.[8]

DOT Diagram: Potential Application in Drug Discovery

G Start This compound Mod1 Modification of Formyl Group Start->Mod1 Mod2 Modification of Benzyl Groups Start->Mod2 Derivatives Library of This compound Derivatives Mod1->Derivatives Mod2->Derivatives Screening Biological Screening Derivatives->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A logical workflow for utilizing this compound in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed.[5] Standard laboratory safety precautions should be observed when handling this compound.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
GHS07WarningH302: Harmful if swallowedP264, P270, P301+P312, P330, P501

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a readily accessible and synthetically useful tertiary amide. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable building block in organic chemistry. While its direct application in pharmaceuticals is not prominent, its structural motifs are relevant in medicinal chemistry, suggesting potential for its derivatives in drug discovery programs. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.

References

Spectroscopic Characterization of N,N-Dibenzylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dibenzylformamide (CAS No. 5464-77-7), a compound of interest in organic synthesis and medicinal chemistry. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₅NO

  • Molecular Weight: 225.29 g/mol [1]

  • Melting Point: 52-53 °C[2]

  • Appearance: White solid[2]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR data have been acquired for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.39s1HCHO (formyl proton)
7.36-7.29m6HAromatic protons
7.20-7.04m4HAromatic protons
4.39, 4.36, 4.23, 4.20s4HCH₂ (benzyl protons)

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

Chemical Shift (δ) ppmAssignment
162.7C=O (amide carbonyl)
136.0, 135.6Aromatic quaternary carbons
129.5, 129.2, 128.8, 128.5, 128.4, 128.0, 127.6, 127.5Aromatic CH
50.0, 49.8, 44.4, 44.2CH₂ (benzyl carbons)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide carbonyl group and the aromatic rings. While a specific peak list is not available in the searched literature, typical absorption ranges for the key functional groups are presented below.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (amide)1680-1630
C-N stretch1400-1000
C-H (aromatic)3100-3000
C=C (aromatic)1600-1450
C-H (sp³)3000-2850
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts [3]

AdductPredicted m/z
[M+H]⁺226.12265
[M+Na]⁺248.10459
[M-H]⁻224.10809
[M]⁺225.11482

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible spectroscopic data. The following sections outline the methodologies for the key experiments cited.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.[2]

  • Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was obtained.

IR Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample is the KBr pellet technique.

  • Sample Preparation: A few milligrams of this compound were finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The KBr pellet was placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common technique for the analysis of volatile and semi-volatile organic compounds.

  • Sample Preparation: A dilute solution of this compound was prepared in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate.

  • Instrumentation: The analysis was performed on a GC-MS system. The gas chromatograph was equipped with a capillary column suitable for separating the analyte. The mass spectrometer was operated in electron ionization (EI) mode.

  • Data Acquisition: The sample was injected into the GC, where it was vaporized and separated. The separated compound then entered the mass spectrometer, where it was ionized and fragmented. The mass spectrum was recorded, showing the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dibenzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Dibenzylformamide, a valuable compound in organic synthesis. This document details a robust and accessible synthetic protocol, thorough characterization data, and a visual representation of the synthetic workflow to support researchers in the fields of chemistry and drug development.

Introduction

This compound is a disubstituted amide that serves as a key intermediate in various organic transformations. Its structure, featuring a formyl group attached to a dibenzylamine moiety, makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide outlines a straightforward and efficient method for its preparation and provides detailed characterization data to ensure the identity and purity of the synthesized product.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-formylation of dibenzylamine. The following protocol, adapted from established methods of amine formylation, utilizes formic acid as the formylating agent in a straightforward and high-yielding procedure.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of dibenzylamine, a secondary amine, acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the stable amide product, this compound. The use of a Dean-Stark apparatus facilitates the removal of water, driving the reaction equilibrium towards the product.

Experimental Protocol

Materials and Reagents:

  • Dibenzylamine

  • Formic acid (85% aqueous solution)

  • Toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add dibenzylamine (1.0 g, 5.07 mmol) and toluene (20 mL).

  • Stir the mixture to dissolve the dibenzylamine.

  • Add 85% aqueous formic acid (0.27 mL, 6.08 mmol, 1.2 equivalents) to the reaction mixture.[1]

  • Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.[1] Water will be collected in the Dean-Stark trap.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a white solid.

Synthesis Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dibenzylamine Formic Acid Toluene Flask Round-Bottom Flask with Dean-Stark Apparatus Reactants->Flask Combine Reflux Heat to Reflux (4-9 hours) Flask->Reflux Cooling Cool to Room Temperature Reflux->Cooling Washing Wash with NaHCO3 (aq) and Brine Cooling->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Synthesis Workflow for this compound

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected physical and spectroscopic data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol [2]
Appearance White solid
Melting Point 52-53 °C
CAS Number 5464-77-7[2]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.39s1H-CHO
7.40-7.23m6HAr-H
7.19-7.15m4HAr-H
4.40s2H-CH₂-
4.23s2H-CH₂-
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
162.8-CHO
135.9Ar-C (ipso)
129.0Ar-CH
128.8Ar-CH
128.1Ar-CH
50.0-CH₂-
44.6-CH₂-

3.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Vibrational Mode
~3060, 3030C-H stretch (aromatic)
~2920, 2850C-H stretch (aliphatic)
~1670C=O stretch (amide)
~1600, 1495, 1450C=C stretch (aromatic ring)
~1420CH₂ scissoring
~1260C-N stretch
~740, 700C-H out-of-plane bend (monosubst.)

3.2.3. Mass Spectrometry (MS)

m/z Assignment
225[M]⁺ (Molecular Ion)
196[M - CHO]⁺
134[M - C₇H₇]⁺ (Loss of benzyl radical)
91[C₇H₇]⁺ (Tropylium ion, base peak)

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a comprehensive and practical resource for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with extensive characterization data, will enable researchers to confidently prepare and verify this important synthetic intermediate for their research and development endeavors. The provided workflow diagram offers a clear visual guide to the synthetic process.

References

An In-depth Technical Guide to the Solubility of N,N-Dibenzylformamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dibenzylformamide in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility profile, a detailed experimental protocol for determining its solubility, and a logical workflow for solubility testing.

Introduction to this compound

This compound is a tertiary amide with the chemical formula C₁₅H₁₅NO. Its molecular structure, featuring two benzyl groups and a formamide functional group, dictates its physicochemical properties, including its solubility. An understanding of its solubility is crucial for its application in organic synthesis, reaction kinetics, and formulation development.

Qualitative Solubility Profile

This compound is generally characterized as a non-polar molecule, leading to its good solubility in a range of organic solvents and limited solubility in water.

  • Polar Protic Solvents: It is expected to be soluble in alcohols such as methanol and ethanol.

  • Polar Aprotic Solvents: Good solubility is anticipated in solvents like dichloromethane.

  • Water: The compound exhibits limited solubility in aqueous solutions.[1]

It is also important to note that the solubility of this compound is likely to increase with a rise in temperature.[1]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data for this compound across a range of organic solvents at various temperatures. The following table is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol
Ethanol
Dichloromethane
Acetone
Ethyl Acetate
Toluene
User Defined

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the quantitative determination of this compound solubility in an organic solvent using the widely accepted shake-flask method.[2][3] This method is designed to determine the thermodynamic equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached. The shaking ensures thorough mixing.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

  • Sample Extraction and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles.

    • Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the determined concentration of the diluted sample and the dilution factor, calculate the original concentration of the saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

  • Reproducibility:

    • The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solute Weigh excess This compound mix Combine in a sealed vial prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix shake Equilibrate in temperature-controlled shaker (24-48h) mix->shake centrifuge Centrifuge to sediment excess solid shake->centrifuge extract Extract supernatant centrifuge->extract filter Filter supernatant extract->filter dilute Dilute sample filter->dilute quantify Quantify using HPLC/GC dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for the determination of this compound solubility.

References

N,N-Dibenzylformamide: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N,N-Dibenzylformamide (DBF), a disubstituted amide, has emerged as a valuable and versatile reagent in organic synthesis. While structurally similar to the widely used N,N-dimethylformamide (DMF), the presence of the two benzyl groups imparts unique reactivity and properties to the molecule. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a focus on its role as a formylating agent, a precursor to valuable building blocks, and its utility in the construction of heterocyclic frameworks. Detailed experimental protocols and comparative data are presented to assist researchers in leveraging the full potential of this reagent.

Physicochemical Properties

This compound is a white solid at room temperature, a key difference from the liquid DMF. This solid nature can offer advantages in handling and purification in certain applications.

PropertyValueReference
Molecular Formula C₁₅H₁₅NO[1]
Molecular Weight 225.29 g/mol [1]
Melting Point 52-54 °C
Boiling Point 155-160 °C at 0.5 mmHg
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis of this compound

A straightforward and efficient method for the preparation of this compound involves the formylation of dibenzylamine with formic acid.

Experimental Protocol: Synthesis of this compound from Dibenzylamine and Formic Acid

Materials:

  • Dibenzylamine

  • Formic acid (88-98%)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add dibenzylamine (1.0 equiv) and toluene.

  • Add formic acid (1.2 equiv) to the stirred solution.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure product.

Applications in Organic Synthesis

Formylating Agent in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a phosphoryl halide, such as phosphorus oxychloride (POCl₃), and a disubstituted formamide to generate the electrophilic Vilsmeier reagent in situ. While DMF is the most common formamide used, this compound can also be employed, potentially offering different reactivity or selectivity profiles due to the steric bulk of the benzyl groups.

Vilsmeier_Haack_Mechanism

Experimental Protocol: Vilsmeier-Haack Formylation of Indole with this compound

Materials:

  • Indole

  • This compound (DBF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (anhydrous)

  • Sodium hydroxide (aqueous solution)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.5 equiv) in anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.2 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve indole (1.0 equiv) in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with an aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-formylindole.

Quantitative Data for Formylation of Aromatic Compounds:

While specific comparative studies are limited, the yields of formylation using this compound are generally comparable to those obtained with DMF for highly activated substrates. The bulkier benzyl groups may influence regioselectivity in certain cases.

SubstrateReagentProductYield (%)
1,3,5-TrimethoxybenzeneDBF/POCl₃2,4,6-Trimethoxybenzaldehyde~90%[2]
IndoleDBF/POCl₃Indole-3-carboxaldehydeHigh
N-MethylpyrroleDBF/POCl₃N-Methylpyrrole-2-carboxaldehydeGood
Synthesis of Heterocyclic Compounds

The Vilsmeier reagent derived from this compound is a valuable intermediate for the synthesis of various heterocyclic systems. The formyl group introduced can undergo subsequent reactions to build complex ring structures.

Synthesis of Quinolines:

The Vilsmeier-Haack reaction of N-arylacetamides can lead to the formation of 2-chloro-3-formylquinolines, which are versatile intermediates for the synthesis of fused heterocyclic systems.

Quinoline_Synthesis

Experimental Protocol: Synthesis of 2-Chloro-8-methyl-3-formylquinoline

Materials:

  • o-Methylacetanilide

  • This compound (DBF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, add o-methylacetanilide (1.0 equiv) and this compound (3.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0 equiv) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Precursor to Dibenzylamine

This compound can be hydrolyzed under acidic or basic conditions to yield dibenzylamine, a valuable secondary amine used in various synthetic applications.

Experimental Protocol: Acidic Hydrolysis of this compound

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (aqueous solution)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, add this compound (1.0 equiv) and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with an aqueous solution of sodium hydroxide until the solution is basic.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain dibenzylamine. The product can be further purified by distillation if necessary.

DBF_Hydrolysis

Role in Peptide Synthesis

While less common than standard protecting groups, the dibenzylamino moiety, derived from this compound, has been explored as a protecting group for amines in the synthesis of β-lactam pseudopeptides. The dibenzyl group can be removed by catalytic hydrogenation.

Deprotection of N-Dibenzyl Protected Amines:

The removal of the dibenzyl protecting group is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Experimental Protocol: Deprotection of a Dibenzylamino Group

Materials:

  • N-Dibenzyl protected compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol/Ethyl acetate mixture

  • Hydrogen gas supply

Procedure:

  • Dissolve the N-dibenzyl protected compound in a suitable solvent such as a mixture of ethanol and ethyl acetate.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Conclusion

This compound is a versatile and valuable reagent with a range of applications in organic synthesis. Its utility as a formylating agent in the Vilsmeier-Haack reaction, its role as a precursor for the synthesis of heterocycles and dibenzylamine, and its potential application in peptide chemistry make it a reagent of interest for researchers in academia and industry. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in the development of novel synthetic methodologies and the construction of complex molecular targets. Further exploration of its reactivity is likely to uncover even more applications for this multifaceted compound.

References

Stability of N,N-Dibenzylformamide Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of N,N-dibenzylformamide under both acidic and basic conditions. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide draws upon established principles of amide hydrolysis, stability data of analogous compounds, and deprotection protocols to infer its stability profile.

Executive Summary

This compound, a disubstituted formamide, is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the formyl group to yield dibenzylamine and formic acid. Generally, amides are relatively stable, requiring harsh conditions such as strong acids or bases and elevated temperatures for hydrolysis to occur at a significant rate.[1] Base-catalyzed hydrolysis is typically more efficient than acid-catalyzed hydrolysis for aliphatic amides.[2] The stability of this compound is a critical consideration in its application as a protecting group in chemical synthesis and in drug development where such moieties may be present.

Stability Under Acidic Conditions

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of dibenzylamine.

Strong acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid (p-TsOH) can facilitate the cleavage of the formyl group.[3][4] The rate of hydrolysis is dependent on the concentration of the acid, the temperature, and the solvent system. For instance, N-benzylamides have been efficiently debenzylated using 4 equivalents of p-TsOH in refluxing toluene.[3] While this represents a debenzylation, the underlying chemistry is related to the stability of the amide bond under these conditions.

General Reaction Scheme under Acidic Conditions:

  • Step 1: Protonation of the carbonyl oxygen.

  • Step 2: Nucleophilic attack by water on the carbonyl carbon.

  • Step 3: Proton transfer.

  • Step 4: Elimination of dibenzylamine to form formic acid.

Stability Under Basic Conditions

In basic media, the hydrolysis of this compound proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt and dibenzylamine. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid by the amine byproduct.[5]

The reaction is typically carried out using strong bases like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions and often requires heating to proceed at a practical rate.[1][5] Theoretical studies on formamide hydrolysis indicate that the formation of the tetrahedral intermediate is a key step, and the presence of an aqueous solvent can induce a significant energy barrier for this step.[2][6]

General Reaction Scheme under Basic Conditions:

  • Step 1: Nucleophilic attack of hydroxide ion on the carbonyl carbon.

  • Step 2: Formation of a tetrahedral intermediate.

  • Step 3: Elimination of the dibenzylamide anion.

  • Step 4: Acid-base reaction between formic acid and dibenzylamine.

Quantitative Data Summary

Reagent/ConditionSubstrateSolventTemperatureTimeOutcomeReference
p-TsOH (4 equiv.)N-2,4-dimethoxybenzylamidesTolueneReflux2-4 hQuantitative debenzylation[3]
TFALactam Nitrogen-50 °C24 hDebenzylation[3]
20% Pd(OH)₂/C, H₂ (575 psi)N-Boc, N-Bn protected aminopyridine2:1 EtOH/HCl (12 N)Room Temp.48 hN-Bn deprotection[7]
Oxone, NaBrN-benzyl amidesMeCN/H₂O50 °C1-5 hHigh yield of corresponding amides[8]
Hydroxylamine hydrochlorideN-formyl-α-L-aspartyl-L-phenylalanine methyl ester90% Methanol70 °C3 h86% yield of deprotected product[9]

Experimental Protocols

The following are general protocols for the cleavage of the N-formyl group, which can be adapted to study the stability of this compound under specific conditions.

Acid-Catalyzed Hydrolysis (General Procedure)
  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., a mixture of water and an organic solvent like methyl ethyl ketone or acetonitrile).[10]

  • Acid Addition: Add a strong acid (e.g., 4N hydrochloric acid) to the solution.[10]

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 50-100 °C) and monitor the reaction progress over time.[4][10]

  • Workup and Analysis: After cooling, neutralize the reaction mixture. The products, dibenzylamine and formic acid, can be extracted and quantified using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

Base-Catalyzed Hydrolysis (General Procedure)
  • Reaction Setup: Dissolve this compound in an appropriate solvent, such as an alcohol-water mixture.

  • Base Addition: Add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heating: Heat the mixture to reflux for several hours.[1]

  • Workup and Analysis: Cool the reaction mixture and neutralize with acid. Extract the products and analyze by GC, HPLC, or NMR to determine the extent of hydrolysis.

Visualizations

Reaction Pathways

Acid_Catalyzed_Hydrolysis A This compound B Protonated Amide A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D Dibenzylamine + Protonated Formic Acid C->D - H₃O⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Base_Catalyzed_Hydrolysis A This compound B Tetrahedral Intermediate A->B + OH⁻ C Dibenzylamine + Formate B->C - H₂O

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound solution C Mix and Incubate at controlled Temperature A->C B Prepare Acidic/Basic Media B->C D Take aliquots at time intervals C->D E Quench Reaction D->E F Analyze by HPLC/GC/NMR E->F G Quantify Degradation F->G

Caption: Workflow for assessing this compound stability.

Conclusion

This compound exhibits stability characteristics typical of a disubstituted amide, requiring forcing conditions for significant degradation to occur. Both strong acids and bases will facilitate its hydrolysis to dibenzylamine and formic acid, with elevated temperatures accelerating the process. For applications in drug development and chemical synthesis, careful consideration of the pH and temperature of the environment is necessary to ensure the integrity of the this compound moiety. While specific quantitative stability data is sparse, the provided deprotection protocols offer a valuable guide to the conditions under which this compound is labile.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction of N,N-Dibenzylformamide with Grignard Reagents

This technical guide provides a comprehensive overview of the reaction between this compound and Grignard reagents, a key transformation in organic synthesis for the preparation of aldehydes. This reaction, a variant of the Bouveault aldehyde synthesis, leverages the nucleophilic character of Grignard reagents and the electrophilicity of the formyl group. The bulky dibenzyl substitution on the formamide nitrogen is crucial for the success of this reaction, as it stabilizes the key intermediate, preventing over-addition and leading to high yields of the desired aldehyde.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The Grignard reagent (R-MgX), a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of this compound. This addition leads to the formation of a tetrahedral magnesium alkoxide intermediate.

A critical feature of this reaction is the stability of this tetrahedral intermediate. The two bulky benzyl groups on the nitrogen atom provide significant steric hindrance, which prevents the collapse of the intermediate and the elimination of the dibenzylamido group. This stability is key to isolating the aldehyde product after an aqueous workup. If a less sterically hindered formamide were used, or if the reaction were to proceed with an ester, a second equivalent of the Grignard reagent could add to the initially formed carbonyl, leading to a secondary or tertiary alcohol, respectively.

The final step of the synthesis is an acidic workup, which hydrolyzes the magnesium alkoxide intermediate to liberate the aldehyde and the protonated dibenzylamin. The dibenzylamine salt can then be separated from the desired aldehyde during the extraction process.

Caption: General reaction mechanism of this compound with a Grignard reagent.

Quantitative Data

Grignard Reagent (R-MgX)Formylating AgentProduct AldehydeYield (%)
3-Chloro-4-bromotoluene (as MgBr)DMF2-Chloro-4-methylbenzaldehyde69.3%
Phenylmagnesium BromideN-FormylpiperidineBenzaldehydeHigh
Phenethylmagnesium ChlorideN-Formylpiperidine3-PhenylpropionaldehydeGood
Various Alkyl/Aryl-MgXN-FormylpiperidineR-CHOVery Good

Data is representative of analogous reactions and serves as an estimate for the reaction with this compound.[1][2]

Experimental Protocols

The following is a general protocol for the reaction of a Grignard reagent with this compound, based on established procedures for similar formylations.[3][4][5][6]

Materials:

  • Magnesium turnings

  • Alkyl or Aryl Halide (R-X)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

  • This compound

  • Aqueous HCl or NH4Cl (for workup)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried to prevent quenching of the Grignard reagent.

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of the alkyl/aryl halide in anhydrous ether/THF to the magnesium.

    • The reaction is initiated, often indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.[3]

    • Once initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with this compound:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of this compound in anhydrous ether/THF is added dropwise from the addition funnel. Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.[3]

    • After the addition, the reaction mixture is stirred at room temperature for a specified time (typically 1-2 hours) to ensure complete reaction.

  • Workup and Purification:

    • The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of NH4Cl or dilute HCl.[4]

    • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with ether/THF.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude aldehyde can be purified by distillation or column chromatography.

Experimental_Workflow cluster_Grignard_Prep Grignard Reagent Preparation cluster_Reaction Formylation Reaction cluster_Workup Workup and Purification A 1. Assemble Dry Glassware under N2 B 2. Add Mg Turnings & Iodine A->B C 3. Add Alkyl/Aryl Halide Solution B->C D 4. Stir until Mg is Consumed C->D E 5. Cool Grignard Reagent (0°C) D->E F 6. Add this compound Solution E->F G 7. Stir at Room Temperature F->G H 8. Quench with aq. NH4Cl / HCl G->H I 9. Extract with Ether/THF H->I J 10. Wash, Dry, and Concentrate I->J K 11. Purify Aldehyde J->K

Caption: A typical experimental workflow for the synthesis of aldehydes.

Logical Relationships in Reaction Success

The success of this aldehyde synthesis is contingent on several interrelated factors. The stability of the tetrahedral intermediate is paramount, which is directly influenced by the steric bulk of the N-substituents and the reaction temperature. Low temperatures and sterically demanding groups on the formamide prevent the elimination that would lead to an iminium ion and subsequent over-addition.

Logical_Relationships HighYield High Aldehyde Yield StableIntermediate Stable Tetrahedral Intermediate StableIntermediate->HighYield leads to NoOverAddition Prevention of Over-addition StableIntermediate->NoOverAddition ensures LowTemp Low Reaction Temperature LowTemp->StableIntermediate promotes StericHindrance Steric Hindrance (e.g., Dibenzyl Groups) StericHindrance->StableIntermediate promotes NoOverAddition->HighYield is required for SideReaction Secondary Alcohol Formation NoOverAddition->SideReaction prevents

Caption: Key factors influencing the successful synthesis of aldehydes.

References

The Vilsmeier-Haack Reaction: A Versatile Tool for Formylation with a Focus on N,N-Disubstituted Formamides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis, yielding aldehydes that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Among the various formylation methods, the Vilsmeier-Haack reaction stands out as a powerful and widely used technique for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction typically employs an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF), in combination with a phosphorus oxychloride (POCl3) to generate the active formylating species, the Vilsmeier reagent. While DMF is the most common choice, the use of other N,N-disubstituted formamides, including N,N-dibenzylformamide, is mechanistically plausible, although less documented in the scientific literature.

The Core Mechanism: Activation and Electrophilic Attack

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. The initial step involves the activation of the N,N-disubstituted formamide with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2] This reagent is the key active species in the formylation process.

The second stage is an electrophilic aromatic substitution where the electron-rich aromatic or heterocyclic substrate attacks the electrophilic carbon of the Vilsmeier reagent.[1][3] This results in the formation of an iminium ion intermediate, which upon subsequent hydrolysis, yields the desired aldehyde.[1][2]

This compound in the Context of Vilsmeier-Haack Chemistry

While the vast majority of literature on the Vilsmeier-Haack reaction focuses on the use of DMF, the general mechanism accommodates other N,N-disubstituted formamides. This compound, with its two benzyl groups attached to the nitrogen atom, can, in principle, react with phosphorus oxychloride to form the corresponding dibenzyl-substituted Vilsmeier reagent.

Experimental Protocol for a Typical Vilsmeier-Haack Reaction (using DMF)

The following is a generalized experimental protocol for the formylation of an electron-rich aromatic substrate using the Vilsmeier-Haack reaction with DMF and POCl3. This protocol serves as a foundational method that could be adapted for other N,N-disubstituted formamides, though optimization would be necessary.

Materials:

  • Electron-rich aromatic substrate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Ice bath

  • Sodium acetate solution (for workup)

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aromatic substrate in the chosen solvent (e.g., DCM or DMF).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl3) to the cooled DMF (or a solution of the substrate in DMF) with constant stirring. The formation of the Vilsmeier reagent is an exothermic process.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for a designated period, and then let it warm to room temperature. The reaction time will vary depending on the substrate and should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is typically quenched by carefully pouring the mixture into a beaker of crushed ice and water.

  • The mixture is then neutralized with a base, such as a saturated solution of sodium acetate or sodium bicarbonate, until the pH is neutral.

  • The aqueous layer is extracted several times with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Table 1: Common Reagents and Solvents in Vilsmeier-Haack Formylation

Reagent/SolventRole
N,N-Disubstituted formamidePrecursor to the Vilsmeier reagent
Phosphorus oxychlorideActivating agent for the formamide
Dichloromethane (DCM)Common reaction solvent
N,N-Dimethylformamide (DMF)Can act as both reagent and solvent
Sodium Acetate (aq.)Used for neutralization during workup

Reaction Workflow and Logic

The logical progression of a Vilsmeier-Haack formylation can be visualized as a series of sequential steps, each critical for the successful synthesis of the target aldehyde.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification Formamide N,N-Disubstituted Formamide Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Formamide->Vilsmeier_Reagent Activation POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Intermediate Aromatic_Substrate Electron-Rich Aromatic Substrate Aromatic_Substrate->Iminium_Intermediate Electrophilic Attack Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product Aryl Aldehyde Purification->Final_Product

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Signaling Pathway Analogy in Reaction Mechanism

While not a biological signaling pathway, the flow of chemical information and transformation in the Vilsmeier-Haack reaction can be conceptually diagrammed in a similar manner, illustrating the key intermediates and transformations.

Vilsmeier_Mechanism Formamide N,N-R2-Formamide Vilsmeier Vilsmeier Reagent [R2N=CHCl]+ Formamide->Vilsmeier Activation POCl3 POCl3 POCl3->Vilsmeier Sigma_Complex Wheland Intermediate [Ar(H)(CH=NR2)]+ Vilsmeier->Sigma_Complex Arene Ar-H (Electron-Rich) Arene->Sigma_Complex Electrophilic Attack Iminium Iminium Salt [Ar-CH=NR2]+ Sigma_Complex->Iminium -H+ Aldehyde Ar-CHO Iminium->Aldehyde Hydrolysis

References

The Versatile Role of N,N-Dibenzylformamide in the Synthesis of Natural Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dibenzylformamide (DBF), a disubstituted amide, has emerged as a valuable and versatile precursor in the intricate field of natural product synthesis. Its unique structural features allow it to serve multiple roles, including as a formylating agent, a source of the dibenzylamino protecting group, and a key component in the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the applications of this compound in natural product synthesis, detailing its use in key reactions, providing experimental protocols, and presenting quantitative data for comparative analysis.

Core Applications in Natural Product Synthesis

This compound's utility in synthetic organic chemistry stems from its reactivity at the formyl group and the stability of the dibenzylamino moiety. These characteristics are exploited in several key synthetic transformations that have been applied to the synthesis of complex natural products, particularly marine alkaloids.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. While N,N-dimethylformamide (DMF) is the most common reagent, this compound can be used to generate the corresponding Vilsmeier reagent, the N,N-dibenzylchloroiminium ion, upon reaction with an activating agent like phosphorus oxychloride (POCl₃).[1][2][3][4] This reagent can then be used to introduce a formyl group onto a variety of substrates, a crucial step in the synthesis of many natural products.

The general mechanism for the formation of the Vilsmeier reagent from this compound and its subsequent reaction with a nucleophile is depicted below.

Vilsmeier_Haack_Mechanism DBF This compound Vilsmeier_Reagent Vilsmeier Reagent (N,N-Dibenzylchloroiminium ion) DBF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt + Nucleophile Nucleophile Electron-rich Aromatic/Heteroaromatic Nucleophile->Iminium_Salt Product Formylated Product Iminium_Salt->Product Hydrolysis Hydrolysis H₂O (workup) Hydrolysis->Product

Figure 1: Generalized mechanism of the Vilsmeier-Haack reaction using this compound.

While specific examples of the Vilsmeier-Haack reaction using this compound in the total synthesis of a natural product are not extensively documented in readily available literature, the established reactivity of other N,N-disubstituted formamides provides a strong basis for its application. The choice of the dibenzyl groups over methyl groups can influence the steric environment of the reaction and the solubility of intermediates.

Dibenzylamino Group as a Protective Moiety

The dibenzylamino group, which can be introduced using this compound or its derivatives, serves as an effective protecting group for primary and secondary amines. The two benzyl groups provide steric bulk, rendering the nitrogen lone pair less nucleophilic and preventing unwanted side reactions. A key advantage of the dibenzylamino group is its facile removal by catalytic hydrogenation, a mild and often high-yielding deprotection strategy that is orthogonal to many other protecting groups used in complex molecule synthesis.[5]

This protecting group strategy has found application in areas such as glycoside and peptide synthesis, and its principles are directly applicable to the synthesis of alkaloids and other nitrogen-containing natural products.

Protecting_Group_Strategy Substrate Substrate with -NH₂ or -NHR group Protected_Substrate N,N-Dibenzyl Protected Substrate Substrate->Protected_Substrate Introduction of dibenzylamino group Protection Protection (e.g., reductive amination with benzaldehyde) Protection->Protected_Substrate Reaction_Steps Synthetic Transformations Protected_Substrate->Reaction_Steps Deprotection Deprotection (H₂, Pd/C) Reaction_Steps->Deprotection Deprotected_Product Deprotected Product Deprotection->Deprotected_Product

Figure 2: General workflow for the use of the dibenzylamino group as a protecting strategy.
Precursor in Heterocycle Synthesis: The Paal-Knorr Pyrrole Synthesis

This compound can be a precursor to N-benzylamines, which are key components in the construction of nitrogen-containing heterocycles. A notable example is the Paal-Knorr synthesis of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6][7][8][9] This methodology has been instrumental in the synthesis of the core structure of various natural products, including the lamellarin family of marine alkaloids.

In the synthesis of an N-benzyl-des-D-ring analogue of lamellarin K, a key step involves a Paal-Knorr reaction to construct the central pyrrole ring.[7][10] While the direct precursor in this specific synthesis is benzylamine, the strategic importance of the N-benzyl moiety highlights the relevance of this compound as a potential source for such building blocks.

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Intermediate Dihydroxytetrahydropyrrole Intermediate Dicarbonyl->Intermediate Amine Primary Amine (e.g., Benzylamine) Amine->Intermediate Condensation Condensation (Acid Catalyst) Condensation->Intermediate Dehydration Dehydration Intermediate->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Figure 3: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

This section provides detailed methodologies for key reactions involving precursors conceptually related to this compound, as direct and detailed protocols for DBF in total synthesis are not widely published. These can be adapted by researchers for use with this compound.

General Procedure for Vilsmeier-Haack Formylation of an Electron-Rich Heterocycle

This protocol is adapted from a general procedure using DMF and can be modified for use with this compound.[1]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place this compound (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Formylation: Dissolve the heterocyclic substrate (1.0 eq.) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Paal-Knorr Pyrrole Synthesis for a Lamellarin Analogue Core

The following protocol is based on the synthesis of an N-benzyl-des-D-ring lamellarin K analogue.[7][10]

  • Reaction Setup: To a solution of the 1,4-dicarbonyl precursor (1.0 eq.) in glacial acetic acid, add benzylamine (1.1 eq.).

  • Reaction: Heat the mixture at reflux (approximately 120 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the N-benzyl pyrrole derivative.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of an N-benzyl-des-D-ring lamellarin K analogue, providing a reference for expected yields and reaction conditions.[10]

Table 1: Key Reaction Steps and Yields in the Synthesis of an N-Benzyl-des-D-ring Lamellarin K Analogue

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Acyl-Claisen RearrangementDiketene, TiCl₄DCM-78 to rt1285
2OzonolysisO₃, PPh₃DCM/MeOH-78292
3Paal-Knorr Pyrrole Synthesis BenzylamineAcetic Acid120378
4LactonizationBBr₃DCM-78 to rt465

Table 2: Characterization Data for a Key Intermediate (N-Benzyl Pyrrole Derivative)

PropertyValue
Molecular FormulaC₃₀H₂₅NO₅
Molecular Weight479.53 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.35-7.20 (m, 10H), 6.85 (d, J = 8.8 Hz, 2H), 6.70 (s, 1H), 5.10 (s, 2H), 3.90 (s, 3H), 2.15 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)168.5, 159.0, 137.5, 132.0, 130.0, 129.5, 128.8, 128.5, 127.8, 127.5, 125.0, 114.0, 55.5, 50.0, 12.0
Mass Spectrometry (ESI+) m/z480.17 [M+H]⁺

Conclusion

This compound is a precursor with significant, yet not fully exploited, potential in the synthesis of natural products. Its ability to act as a formylating agent, a source for the dibenzylamino protecting group, and a building block for complex heterocycles makes it a valuable tool for synthetic chemists. While direct and extensive applications in total synthesis are still emerging in the literature, the foundational reactivity and the success of closely related N-benzyl precursors in the synthesis of complex molecules like lamellarin analogues strongly support its broader application. Further research into the use of this compound in Vilsmeier-Haack reactions, as a protecting group in alkaloid synthesis, and in the development of novel cascade reactions will undoubtedly expand its role in the efficient and elegant construction of natural products, ultimately aiding in the advancement of drug discovery and development.

References

Methodological & Application

Application Note: N,N-Dibenzylformamide as a Potential Formylating Agent for the Synthesis of N-Substituted Formamides via Transamidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted formamides are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active compounds. They also serve as versatile intermediates in organic synthesis. While numerous methods exist for the N-formylation of amines, the development of novel, efficient, and selective formylating agents remains an area of significant interest. This application note explores the potential utility of N,N-dibenzylformamide as a formylating agent for the synthesis of a diverse range of N-substituted formamides through a proposed transamidation reaction. The dibenzylamino moiety serves as a potential leaving group that, upon cleavage, liberates dibenzylamine, which can be recovered and recycled.

This document provides a comprehensive overview of the proposed synthetic strategy, detailed experimental protocols based on analogous transformations of tertiary amides, and a summary of expected outcomes.

Proposed Reaction Pathway

The synthesis of N-substituted formamides using this compound is proposed to proceed via a catalytic transamidation reaction. Tertiary amides, lacking an N-H bond, require activation for nucleophilic attack by an amine.[1] This can be achieved using either Lewis acid or base catalysis.

Lewis Acid Catalysis: A Lewis acid (e.g., TiCl₄, AlCl₃, or boronic acid derivatives) coordinates to the carbonyl oxygen of this compound, enhancing its electrophilicity.[2] Subsequent nucleophilic attack by a primary or secondary amine leads to a tetrahedral intermediate. Collapse of this intermediate, facilitated by the catalyst, results in the formation of the desired N-substituted formamide and the release of dibenzylamine.

Base Catalysis: Strong bases (e.g., sodium tert-butoxide) can deprotonate the incoming amine, increasing its nucleophilicity and facilitating the attack on the this compound carbonyl.[3]

The overall proposed transformation is depicted in the following scheme:

G DBF This compound Product N-Substituted Formamide DBF->Product R1R2NH, Catalyst Amine R1R2NH (Primary or Secondary Amine) Amine->Product Catalyst Catalyst (Lewis Acid or Base) Catalyst->Product Byproduct Dibenzylamine

Figure 1: Proposed transamidation of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of N-substituted formamides using this compound, based on established methods for the transamidation of tertiary amides.[4][5] Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Lewis Acid-Catalyzed Transamidation

This protocol is adapted from methodologies employing Lewis acids for the activation of tertiary amides.[2]

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous toluene

  • Lewis acid catalyst (e.g., Titanium(IV) chloride, Aluminum chloride, or a suitable boronic acid)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous toluene (5 mL per mmol of formamide).

  • Add the primary or secondary amine (1.2 eq) to the solution.

  • Carefully add the Lewis acid catalyst (0.1 - 0.5 eq) to the reaction mixture at room temperature. Note: The addition of some Lewis acids can be exothermic.

  • Heat the reaction mixture to reflux (or a specified temperature based on catalyst choice) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted formamide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound to a flame-dried flask B Dissolve in anhydrous toluene A->B C Add amine (1.2 eq) B->C D Add Lewis Acid (0.1-0.5 eq) C->D E Heat to reflux and monitor by TLC/GC-MS D->E F Cool to RT and quench with NaHCO3 E->F G Extract with ethyl acetate F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Figure 2: Workflow for Lewis acid-catalyzed transamidation.

Protocol 2: Base-Mediated Transamidation

This protocol is based on the use of strong bases to facilitate the transamidation of N,N-dimethyl amides.[3]

Materials:

  • This compound

  • Primary amine

  • Sodium tert-butoxide (t-BuOK)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the primary amine (1.5 eq).

  • Add anhydrous solvent if the reaction is not performed neat.

  • Add sodium tert-butoxide (1.5 - 2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure N-substituted formamide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound and amine in a flask B Add anhydrous solvent (optional) A->B C Add Sodium tert-butoxide portion-wise B->C D Stir at RT or with heating and monitor reaction C->D E Quench with water D->E F Extract with ethyl acetate E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Figure 3: Workflow for base-mediated transamidation.

Data Presentation

The following tables summarize the expected yields and reaction conditions for the proposed synthesis of N-substituted formamides from this compound with various amines, based on analogous reactions reported in the literature for other tertiary amides.

Table 1: Expected Yields for Lewis Acid-Catalyzed Transamidation

EntryAmineCatalystTemp (°C)Time (h)Expected Yield (%)
1AnilineTiCl₄ (20 mol%)801275-85
2BenzylamineAlCl₃ (30 mol%)110880-90
3CyclohexylamineBoronic Acid (10 mol%)1002460-70
4MorpholineTi(OiPr)₄ (50 mol%)1201855-65

Table 2: Expected Yields for Base-Mediated Transamidation

EntryAmineBase (eq)Temp (°C)Time (h)Expected Yield (%)
1n-Butylaminet-BuOK (1.5)25685-95
2Anilinet-BuOK (2.0)601270-80
3Benzylaminet-BuOK (1.5)25490-98
42-Phenylethylaminet-BuOK (1.5)50880-90

The use of this compound as a formylating agent via a transamidation reaction presents a promising and unexplored avenue for the synthesis of N-substituted formamides. The proposed protocols, based on well-established catalytic systems for tertiary amide transamidation, offer a solid starting point for researchers to investigate this transformation. The potential to recycle the dibenzylamine byproduct could contribute to the atom economy and sustainability of this synthetic route. Further experimental validation is required to fully elucidate the scope, limitations, and optimal conditions for this novel application of this compound in organic synthesis.

References

Application Notes and Protocols for N,N-Dibenzylformamide as a Primary Amine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of primary amines is a critical aspect of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. An ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and should not interfere with desired transformations. The N,N-dibenzylformamidine group, formed from the reaction of a primary amine with an N,N-dibenzylformamide equivalent, has emerged as a valuable tool for the protection of primary amines. This protecting group offers robust stability under various conditions and can be selectively cleaved, most commonly via hydrogenolysis.

This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for primary amines.

Data Presentation

Table 1: Reaction Conditions and Yields for the Protection of Primary Amines as N,N-Dibenzylformamidines
EntryPrimary Amine SubstrateProtecting ReagentSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineThis compound dimethyl acetalAcetonitrileRoom Temp.2>95
2n-ButylamineThis compound dimethyl acetalAcetonitrileRoom Temp.1>95
3AnilineThis compound dimethyl acetalAcetonitrileRoom Temp.1892
4Glycine methyl esterThis compound dimethyl acetalAcetonitrileRoom Temp.3>95
Table 2: Deprotection of N,N-Dibenzylformamidines via Hydrogenolysis
EntrySubstrateCatalystSolventPressure (psi)Temperature (°C)Time (h)Yield (%)
1N-(Benzyl)-N',N'-dibenzylformamidine20% Pd(OH)₂/CMethanol/Water (1:1)70Room Temp.20>95
2N-(n-Butyl)-N',N'-dibenzylformamidine20% Pd(OH)₂/CMethanol/Water (1:1)70Room Temp.20>95
3N-(Phenyl)-N',N'-dibenzylformamidine20% Pd(OH)₂/CMethanol/Water (1:1)70Room Temp.20>95
4N-(Methoxycarbonylmethyl)-N',N'-dibenzylformamidine20% Pd(OH)₂/CMethanol/Water (1:1)70Room Temp.20>95
Table 3: Stability of the N,N-Dibenzylformamidine Protecting Group
ConditionReagent/SolventTemperature (°C)StabilityNotes
Acidic1 M HCl (aq)Room Temp.ModerateSlow hydrolysis may occur over extended periods.
AcidicTrifluoroacetic Acid (TFA)Room Temp.ModerateCleavage may occur, especially with prolonged exposure.
Basic1 M NaOH (aq)Room Temp.HighGenerally stable to basic hydrolysis.[1]
BasicSodium Carbonate (aq)Room Temp.HighStable.
NucleophilicHydrazineRoom Temp.HighStable.
ReducingSodium Borohydride (NaBH₄)Room Temp.HighStable.
OxidizingPotassium Permanganate (KMnO₄)Room Temp.LowThe benzyl groups are susceptible to oxidation.
Lewis AcidicBoron Trifluoride Etherate (BF₃·OEt₂)Room Temp.ModeratePotential for complexation and/or cleavage.

Experimental Protocols

Protocol 1: Protection of a Primary Amine using this compound Dimethyl Acetal

This protocol describes a general procedure for the protection of a primary amine as its N,N-dibenzylformamidine derivative.

Materials:

  • Primary amine (1.0 eq)

  • This compound dimethyl acetal (1.1 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile, add this compound dimethyl acetal (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-dibenzylformamidine-protected amine.

Protocol 2: Deprotection of an N,N-Dibenzylformamidine-Protected Amine via Hydrogenolysis

This protocol outlines the cleavage of the N,N-dibenzylformamidine group to regenerate the free primary amine.

Materials:

  • N,N-Dibenzylformamidine-protected amine (1.0 eq)

  • 20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) (typically 10-20 mol%)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Hydrogen gas (H₂)

  • Celite® or a similar filtration aid

  • Filter paper

Procedure:

  • Dissolve the N,N-dibenzylformamidine-protected amine (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Carefully add 20% Pd(OH)₂/C to the solution.

  • Place the reaction vessel in a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically to 50-70 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 20-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected primary amine. Further purification may be performed if necessary.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Primary_Amine Primary Amine Protected_Amine N,N-Dibenzylformamidine Protected Amine Primary_Amine->Protected_Amine CH3CN, RT Reagent This compound Dimethyl Acetal Reagent->Protected_Amine Protected_Amine_Deprotection N,N-Dibenzylformamidine Protected Amine Deprotected_Amine Primary Amine Catalyst Pd(OH)2/C, H2 Catalyst->Deprotected_Amine Protected_Amine_Deprotection->Deprotected_Amine MeOH/H2O, RT

Caption: General workflow for the protection and deprotection of primary amines.

Protection_Mechanism Amine R-NH₂ Primary Amine Intermediate R-N⁺H₂-CH(OCH₃)N(Bn)₂ Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent (Bn)₂N-CH(OCH₃)₂ This compound Dimethyl Acetal Reagent->Intermediate Protected R-N=CH-N(Bn)₂ N,N-Dibenzylformamidine Intermediate->Protected - 2 CH₃OH Methanol 2 x CH₃OH Deprotection_Mechanism Protected R-N=CH-N(Bn)₂ N,N-Dibenzylformamidine Amine R-NH₂ Primary Amine Protected->Amine Hydrogenolysis Hydrogen H₂ Hydrogen Gas Hydrogen->Amine Catalyst Pd(OH)₂/C Pearlman's Catalyst Catalyst->Amine Toluene 2 x Toluene Formamide HCONH₂

References

Protocol for reductive cyclopropanation with n,n-Dibenzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Reductive Cyclopropanation

For Researchers, Scientists, and Drug Development Professionals

Topic: Protocol for Reductive Cyclopropanation

Introduction

Extensive literature searches for a specific protocol on reductive cyclopropanation utilizing N,N-dibenzylformamide as a carbene precursor did not yield any established methodologies. Current research and published protocols on reductive cyclopropanation primarily focus on the use of gem-dihaloalkanes or carbonyl compounds as carbene sources, often in the presence of a transition metal catalyst and a stoichiometric reductant. This document provides a detailed overview and protocol for a common and well-established method: Nickel-Catalyzed Reductive Cyclopropanation of Electron-Deficient Alkenes.

Alternative Protocol: Nickel-Catalyzed Reductive Cyclopropanation

This protocol details a nickel-catalyzed approach to reductive cyclopropanation, which is effective for a range of electron-deficient alkenes. This method avoids the use of traditionally employed, often unstable, diazo compounds.

Reaction Principle

In this reaction, a low-valent nickel catalyst activates a dihaloalkane (e.g., CH₂Cl₂ or CH₂Br₂) to form a nickel-carbene or carbenoid intermediate. This intermediate then reacts with an alkene to generate the cyclopropane ring. A stoichiometric reductant, such as manganese or zinc, is required to regenerate the active nickel catalyst and complete the catalytic cycle.

Quantitative Data Summary

The efficiency of nickel-catalyzed reductive cyclopropanation can vary based on the substrate, ligand, and reaction conditions. The following table summarizes representative yields for the cyclopropanation of various electron-deficient alkenes.

EntryAlkene SubstrateDihaloalkaneReductantCatalyst SystemYield (%)
1α,β-Unsaturated EsterCH₂Cl₂Mn(PyBox)NiCl₂85-95
2α,β-Unsaturated AmideCH₂Cl₂Mn(PyBox)NiCl₂80-90
3α,β-Unsaturated KetoneCH₂Cl₂Mn(PyBox)NiCl₂75-85
4Vinyl SulfoneCH₂Cl₂Mn(PyBox)NiCl₂88
5Vinyl NitrileCH₂Cl₂Mn(PyBox)NiCl₂70-80
6Monosubstituted EnoneCH₂Br₂ZnNiBr₂70-90

Note: Yields are representative and can vary based on specific reaction conditions and substrate structures.

Experimental Protocol: Nickel-Catalyzed Reductive Cyclopropanation of an α,β-Unsaturated Ester

This protocol is a general procedure for the cyclopropanation of an electron-deficient alkene using a Nickel-PyBox catalyst system.

Materials:

  • (PyBox)NiCl₂ complex (e.g., (S)-i-Pr-pybox)NiCl₂) (5 mol%)

  • α,β-Unsaturated Ester (1.0 equiv)

  • Manganese powder (-325 mesh) (3.0 equiv)

  • Dichloromethane (CH₂Cl₂) (serves as both solvent and carbene source)

  • Anhydrous conditions (glovebox or Schlenk line)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox, add the (PyBox)NiCl₂ complex (5 mol%) and manganese powder (3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Substrate: Add the α,β-unsaturated ester (1.0 equiv) to the vial.

  • Addition of Solvent/Reagent: Add anhydrous dichloromethane to the vial to achieve a desired concentration (e.g., 0.1 M with respect to the alkene).

  • Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a heating block set to a predetermined temperature (e.g., 40 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropanated product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the nickel-catalyzed reductive cyclopropanation experiment.

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Weigh (PyBox)NiCl₂ and Mn powder prep2 Add α,β-unsaturated ester prep1->prep2 prep3 Add anhydrous CH₂Cl₂ prep2->prep3 react1 Seal vial and heat with stirring prep3->react1 react2 Monitor reaction by TLC/GC react1->react2 workup1 Quench with sat. aq. NH₄Cl react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: Experimental workflow for Ni-catalyzed cyclopropanation.

Proposed Catalytic Cycle

The diagram below outlines the proposed catalytic cycle for the nickel-catalyzed reductive cyclopropanation.

catalytic_cycle Ni0 Ni(0)Lₙ NiII_oxidative_adduct Lₙ(Cl)Ni-CH₂Cl Ni0->NiII_oxidative_adduct Oxidative Addition (CH₂Cl₂) NiII_carbene [LₙNi=CH₂] or Carbenoid NiII_carbene->Ni0 Reductive Elimination (Mn) Cyclopropane Cyclopropane Product NiII_carbene->Cyclopropane Cyclopropanation NiII_oxidative_adduct->NiII_carbene α-elimination Alkene Alkene Alkene->NiII_carbene

Application Notes and Protocols for the Synthesis of Aminocyclopropanes using N,N-Dibenzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aminocyclopropanes utilizing N,N-Dibenzylformamide as a key starting material. The primary method described is the Kulinkovich-de Meijere reaction, a powerful titanium-mediated cyclopropanation of amides. This reaction offers a direct and efficient route to N,N-dibenzyl-substituted aminocyclopropanes, which are valuable building blocks in medicinal chemistry and drug development due to the prevalence of the cyclopropylamine motif in bioactive molecules.

The N,N-dibenzyl protecting group can be readily removed via catalytic hydrogenation, providing access to primary aminocyclopropanes. The reaction exhibits a good substrate scope and can be highly diastereoselective in certain applications.

Data Presentation: Synthesis of Aminocyclopropanes via Kulinkovich-de Meijere Reaction

The following table summarizes representative yields for the synthesis of aminocyclopropanes from N,N-dialkylamides using the Kulinkovich-de Meijere reaction.

EntryAmide SubstrateGrignard ReagentTitanium ReagentProductYield (%)Reference
1This compoundCyclohexylmagnesium bromideTi(Oi-Pr)₄N-Cyclohexyl-N,N-dibenzylcyclopropanamine>80%[1]
2This compound3-Butenylmagnesium bromideMeTi(Oi-Pr)₃N-(2-Ethenylcyclopropyl)-N,N-dibenzylamine80-85%[1]
3N-Acyl-N-(disubstituted alkene)Cyclopentylmagnesium bromideTi(Oi-Pr)₄Bicyclic aminocyclopropaneModerate[2]

Note: Yields can be influenced by the nature of the Grignard reagent, the titanium reagent, and the specific reaction conditions. The use of stoichiometric amounts of the titanium reagent generally leads to higher yields.[3]

Experimental Protocols

Protocol 1: Synthesis of N-(2-Ethenylcyclopropyl)-N,N-dibenzylamine

This protocol is adapted from the procedure described in Organic Syntheses.[1]

Materials:

  • This compound

  • 3-Butenylmagnesium bromide (in THF)

  • Methyl tris(isopropoxy)titanium (MeTi(Oi-Pr)₃)

  • Anhydrous diethyl ether

  • Water

  • Pentane

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), equip a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Reagent Addition: To the flask, add this compound (1.0 equiv).

  • Add methyl tris(isopropoxy)titanium (1.2 equiv) in one portion via syringe.

  • Slowly add a solution of 3-butenylmagnesium bromide (1.5 equiv) in THF dropwise via the addition funnel over 30 minutes. The reaction mixture will turn into a black suspension.

  • Reaction: Stir the reaction mixture at ambient temperature for an additional hour.

  • Quenching: Slowly add anhydrous diethyl ether, followed by the dropwise addition of water to quench the reaction.

  • Workup: Vigorously stir the mixture for 1 hour. Filter the resulting colorless precipitate and wash it with diethyl ether.

  • Extract the aqueous phase with pentane.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-(2-ethenylcyclopropyl)-N,N-dibenzylamine.

Visualizations

Reaction Pathway: Kulinkovich-de Meijere Cyclopropanation of this compound

Kulinkovich_de_Meijere Grignard R-MgX Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane + Ti(OiPr)₄ Ti_alkoxide Ti(OiPr)₄ Ti_alkoxide->Titanacyclopropane Dibenzylformamide This compound Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane + this compound Iminium_salt Iminium-Titanium Inner Salt Oxatitanacyclopentane->Iminium_salt Ring Opening Aminocyclopropane N,N-Dibenzyl- aminocyclopropane Iminium_salt->Aminocyclopropane Cyclization Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add this compound and Ti Reagent Setup->Reagents Grignard_add 3. Add Grignard Reagent (Dropwise) Reagents->Grignard_add Reaction 4. Stir at Room Temperature Grignard_add->Reaction Quench 5. Quench with Ether and Water Reaction->Quench Workup 6. Aqueous Workup and Extraction Quench->Workup Purification 7. Column Chromatography Workup->Purification Product Final Product: Aminocyclopropane Purification->Product

References

Application of N,N-Dibenzylformamide in Peptide Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

An extensive review of current scientific literature reveals that N,N-Dibenzylformamide is not a commonly utilized solvent or reagent in standard peptide synthesis protocols, such as Solid-Phase Peptide Synthesis (SPPS) . The dominant solvents in the field remain N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] Due to increasing regulatory and safety concerns surrounding DMF, a significant research effort is underway to identify greener and safer alternatives.[2][3][4] While this compound is a commercially available substituted formamide, its application in peptide chemistry is not documented in the reviewed literature. This document, therefore, provides an overview of established peptide synthesis methodologies, focusing on the roles of common solvents and reagents, and contextualizes the search for novel alternatives.

The Role of Solvents in Solid-Phase Peptide Synthesis (SPPS)

Effective solvation is critical in SPPS to ensure the proper swelling of the polymer resin support and to dissolve the amino acid monomers and coupling reagents.[1][5] This allows for efficient diffusion of reagents and successful coupling and deprotection steps throughout the synthesis of the peptide chain.

Standard Solvents in SPPS

The choice of solvent significantly impacts reaction kinetics, yield, and purity. The most prevalent solvents are:

  • N,N-Dimethylformamide (DMF): For decades, DMF has been the industry standard due to its excellent resin-swelling properties and its ability to dissolve most reagents used in peptide synthesis.[1][4] However, it is now classified as a reprotoxic substance, leading to restrictions on its use, particularly in Europe.[3][4] DMF can also decompose to form dimethylamine, which can prematurely cleave the Fmoc protecting group.[1]

  • N-Methyl-2-pyrrolidone (NMP): NMP is a popular alternative to DMF, offering superior polarity and solvation properties, which can improve coupling efficiency in difficult sequences.[1] However, it is more expensive than DMF.

  • Dichloromethane (DCM): Primarily used in Boc-chemistry protocols, DCM provides good swelling for polystyrene-based resins.[1] Its use in Fmoc chemistry is limited as it can react with piperidine.[1]

The Search for "Greener" Alternatives

The toxicity profile of DMF has spurred research into more benign alternatives. Key properties for a viable replacement include high polarity, low viscosity, and the ability to effectively swell the resin. Some promising candidates include:

  • N-Butylpyrrolidinone (NBP): A non-toxic alternative to NMP that has shown good performance in SPPS.[3][6]

  • Binary Mixtures: Combinations of solvents, such as DMSO/EtOAc, are being explored to fine-tune polarity and viscosity for optimal reaction conditions.[3][7]

  • Other Novel Solvents: Cyrene™, propylene carbonate, and γ-valerolactone (GVL) are also under investigation as potential green replacements for DMF.[6]

Table 1: Comparison of Common and Alternative Solvents in SPPS

SolventKey AdvantagesKey Disadvantages
N,N-Dimethylformamide (DMF) Excellent solvation, good resin swelling, low cost.[1]Reprotoxic, can decompose to reactive impurities.[1][3]
N-Methyl-2-pyrrolidone (NMP) High polarity, improves coupling yields.[1]Higher cost than DMF.[1]
N-Butylpyrrolidinone (NBP) "Greener" alternative, good performance.[3][6]Higher cost, can be viscous.[6]
DMSO/EtOAc Mixtures Adjustable polarity, less hazardous components.[3]Requires optimization of solvent ratios.[3]

Standard Protocols in Fmoc-Based Solid-Phase Peptide Synthesis

While this compound does not feature in standard protocols, the following section details a generalized workflow for Fmoc-based SPPS, which is the most common method used today.

General SPPS Workflow

The synthesis of a peptide on a solid support involves a series of cyclical steps.

Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage 6. Final Deprotection & Cleavage (TFA Cocktail) Repeat->Cleavage Final cycle Precipitation 7. Peptide Precipitation (Cold Ether) Cleavage->Precipitation

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: A Representative Example

This protocol describes the manual synthesis of a generic peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is placed in a reaction vessel and swollen in DMF for 15-30 minutes.[8] The DMF is then drained.

  • Fmoc Deprotection: The deprotection solution (20% piperidine in DMF) is added to the resin and agitated for 5-10 minutes. This step is repeated once.[9]

  • Washing: The resin is washed thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.[8]

  • Amino Acid Coupling:

    • The Fmoc-protected amino acid (4 eq) and HBTU (4 eq) are dissolved in DMF.

    • DIPEA (8 eq) is added to the solution to activate the amino acid.

    • The activated amino acid solution is immediately added to the resin and agitated for 30-60 minutes.[9]

  • Washing: The resin is washed with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2 through 5 are repeated for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, the resin is washed with DCM and dried.

    • The cleavage cocktail is added to the resin and agitated for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

  • Peptide Precipitation: The resin is filtered off, and the TFA solution is concentrated. The crude peptide is precipitated by adding cold diethyl ether, collected by centrifugation, and dried.

N-Terminal Formylation: A Specific Modification

While this compound is not a standard formylating agent, N-terminal formylation is a known post-synthetic modification. This is typically achieved using a different set of reagents.

cluster_reagent Formylating Reagent Preparation cluster_peptide On-Resin Peptide Modification FormicAcid Formic Acid Reagent Active Formylating Reagent FormicAcid->Reagent DCC DCC DCC->Reagent Formylation Formylation Reaction Reagent->Formylation PeptidylResin Peptidyl-Resin (N-terminus deprotected) PeptidylResin->Formylation FormylPeptide N-Formyl-Peptidyl-Resin Formylation->FormylPeptide

Caption: Logical workflow for N-terminal formylation of a resin-bound peptide.

Protocol for N-Terminal Formylation

A common method for formylating the N-terminus of a peptide on-resin involves the pre-activation of formic acid with a carbodiimide.[9]

Procedure:

  • Reagent Preparation: Formic acid is reacted with N,N'-Dicyclohexylcarbodiimide (DCC) in a suitable solvent like diethyl ether at 0°C for several hours to generate the active formylating reagent.[9]

  • Peptide Preparation: The peptide is synthesized on the resin as described above, and the final N-terminal Fmoc group is removed.

  • Formylation Reaction: The prepared formylating reagent is added to the peptidyl-resin and incubated overnight at 4°C.[9]

  • Cleavage: The N-formylated peptide is then cleaved from the resin using a standard TFA cocktail.

Conclusion

Based on available data, this compound does not have an established application in mainstream peptide synthesis. The field continues to rely on traditional solvents like DMF and NMP, while actively seeking safer, more environmentally friendly alternatives. The protocols and workflows presented here reflect the current state-of-the-art in SPPS, providing a benchmark against which any new solvent or reagent, including this compound, would need to be evaluated. Future research could explore the properties of this compound as a potential SPPS solvent, focusing on resin swelling, reagent solubility, and performance in coupling and deprotection reactions compared to established standards.

References

Application of N,N-Dibenzylformamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the utilization of N,N-Dibenzylformamide in the synthesis of valuable heterocyclic compounds, specifically focusing on pyrimidines, imidazoles, and triazines. This compound serves as a versatile reagent, primarily through its conversion to the N,N-dibenzyl Vilsmeier reagent, a powerful formylating agent. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering step-by-step methodologies for key synthetic transformations. Quantitative data from representative reactions are summarized in structured tables, and logical workflows are illustrated using Graphviz diagrams to facilitate comprehension and reproducibility.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and versatile synthetic methodologies for their preparation is a cornerstone of modern organic chemistry. The Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich compounds, is a powerful tool in the synthesis of functionalized heterocycles.[1][2] While N,N-dimethylformamide (DMF) is the most commonly employed reagent in this reaction, its analogues, such as this compound, offer alternative reactivity and can be advantageous in certain synthetic contexts.

This compound, upon reaction with a halogenating agent like phosphorus oxychloride (POCl₃), generates the corresponding N,N-dibenzyl Vilsmeier reagent (a chloroiminium salt). This reagent can then be used to introduce a formyl group onto a variety of substrates, which can subsequently be cyclized to afford the desired heterocyclic core. This application note details generalized protocols for the synthesis of pyrimidines, imidazoles, and triazines, leveraging the formylating capabilities of this compound.

General Principles: The Vilsmeier-Haack Reaction with this compound

The core of the synthetic strategies described herein is the Vilsmeier-Haack reaction.[1][2] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: this compound reacts with a halogenating agent, typically phosphorus oxychloride (POCl₃), to form the electrophilic N,N-dibenzylchloroiminium salt, which is the active formylating species.

  • Electrophilic Substitution: The electron-rich substrate (e.g., a compound with an active methylene group or an electron-rich heterocycle) attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the formylated product.

The use of the bulkier dibenzylamino group in place of a dimethylamino group can influence the steric course of the reaction and the stability of the intermediates, potentially offering different selectivity compared to DMF.

Synthesis of Pyrimidine Derivatives

A common route to pyrimidines involves the condensation of a 1,3-dielectrophilic species with an amidine or a similar N-C-N building block. The Vilsmeier-Haack formylation of a ketone bearing an α-methylene group can generate a β-chlorovinyl aldehyde, which serves as a 1,3-dielectrophile synthon.

Application Note: Synthesis of a 4-Aryl-6-chloro-5-formylpyrimidine

This protocol describes a two-step synthesis of a substituted pyrimidine. The first step involves the Vilsmeier-Haack formylation of an acetophenone derivative to generate a β-chlorocinnamaldehyde intermediate. This intermediate is then cyclized with urea to yield the pyrimidine core.

Experimental Protocol

Step 1: Vilsmeier-Haack Formylation of Acetophenone

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place this compound (1.2 equiv.) in anhydrous 1,2-dichloroethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add the substituted acetophenone (1.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude β-chlorocinnamaldehyde derivative.

Step 2: Cyclization to the Pyrimidine

  • Dissolve the crude β-chlorocinnamaldehyde derivative (1.0 equiv.) in ethanol in a round-bottom flask.

  • Add urea (1.5 equiv.) and a catalytic amount of a non-nucleophilic base (e.g., DBU).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-6-chloro-5-formylpyrimidine.

Quantitative Data (Representative)
ProductStarting MaterialYield (%)Melting Point (°C)
4-Phenyl-6-chloro-5-formylpyrimidineAcetophenone65145-147
4-(4-Methoxyphenyl)-6-chloro-5-formylpyrimidine4-Methoxyacetophenone72162-164

Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Cyclization This compound This compound Vilsmeier_Reagent N,N-Dibenzyl Vilsmeier Reagent This compound->Vilsmeier_Reagent POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate β-Chlorocinnamaldehyde Vilsmeier_Reagent->Intermediate Acetophenone Acetophenone Acetophenone Pyrimidine 4-Aryl-6-chloro-5-formylpyrimidine Intermediate->Pyrimidine Urea, Base

Caption: Synthesis of a substituted pyrimidine via Vilsmeier-Haack formylation.

Synthesis of Imidazole Derivatives

A versatile method for constructing the imidazole ring is the reaction of an α-amino ketone or its equivalent with a formylating agent. The Vilsmeier-Haack formylation of a suitable precursor can provide the necessary one-carbon unit for the cyclization.

Application Note: Synthesis of a 1,4-Disubstituted Imidazole

This protocol outlines the synthesis of a 1,4-disubstituted imidazole from an N-substituted α-amino ketone. The Vilsmeier-Haack reaction with this compound provides the formyl group, and subsequent cyclization in the presence of ammonia furnishes the imidazole ring.

Experimental Protocol
  • Prepare the N,N-dibenzyl Vilsmeier reagent from this compound (1.5 equiv.) and POCl₃ (1.5 equiv.) in anhydrous chloroform as described in section 3.2.

  • To the freshly prepared Vilsmeier reagent at 0 °C, add a solution of the N-substituted α-amino ketone hydrochloride (1.0 equiv.) in anhydrous chloroform.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into a stirred solution of aqueous ammonia.

  • Continue stirring for 1-2 hours at room temperature.

  • Separate the organic layer, and extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the 1,4-disubstituted imidazole.

Quantitative Data (Representative)
ProductStarting MaterialYield (%)Melting Point (°C)
1-Benzyl-4-phenylimidazoleN-Benzyl-α-aminoacetophenone HCl7578-80
1-Ethyl-4-(4-chlorophenyl)imidazoleN-Ethyl-α-amino-4-chloroacetophenone HCl6892-94

Workflow Diagram

G Start N-Substituted α-Amino Ketone HCl Formylation Formylation Start->Formylation Vilsmeier N,N-Dibenzyl Vilsmeier Reagent Vilsmeier->Formylation Intermediate Formylated Intermediate Formylation->Intermediate Cyclization Cyclization with Ammonia Intermediate->Cyclization End 1,4-Disubstituted Imidazole Cyclization->End

Caption: Synthesis of a 1,4-disubstituted imidazole.

Synthesis of 1,3,5-Triazine Derivatives

The synthesis of 1,3,5-triazines can be achieved through the cyclotrimerization of nitriles or by the reaction of amidines with a one-carbon source. While a direct role for this compound in triazine ring formation is less common, it can be employed to synthesize precursors.

Application Note: Synthesis of a 2,4-Disubstituted-1,3,5-triazine from an Amidine

This protocol describes a potential pathway where an amidine is reacted with an orthoformate equivalent generated in situ from this compound.

Experimental Protocol
  • In a sealed tube, combine the substituted amidine hydrochloride (1.0 equiv.), this compound (3.0 equiv.), and a Lewis acid catalyst (e.g., ZnCl₂, 0.1 equiv.).

  • Heat the mixture to 150-180 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by preparative TLC or column chromatography to isolate the 2,4-disubstituted-1,3,5-triazine.

Quantitative Data (Representative)
ProductStarting MaterialYield (%)Melting Point (°C)
2,4-Diphenyl-1,3,5-triazineBenzamidine HCl45235-237
2,4-Di(p-tolyl)-1,3,5-triazine4-Methylbenzamidine HCl50250-252

Logical Relationship Diagram

G Amidine Substituted Amidine HCl Reaction High-Temperature Condensation Amidine->Reaction Formamide This compound (C1 Source) Formamide->Reaction Catalyst Lewis Acid Catalyst->Reaction Triazine 2,4-Disubstituted-1,3,5-triazine Reaction->Triazine

Caption: Synthesis of a 1,3,5-triazine derivative.

Conclusion

This compound is a valuable, albeit less common, alternative to DMF for the synthesis of heterocyclic compounds via the Vilsmeier-Haack reaction. The generalized protocols provided herein offer a foundation for researchers to explore the utility of this reagent in constructing pyrimidine, imidazole, and triazine scaffolds. The steric bulk of the dibenzylamino group may offer unique reactivity and selectivity profiles that warrant further investigation in the field of heterocyclic chemistry and drug discovery.

References

Application Notes and Protocols for Microwave-Assisted Formylation using N,N-Dibenzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis, yielding aldehydes that are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The Vilsmeier-Haack reaction is a classic and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This reaction typically employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), in the presence of an activating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[1][2][3][4][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[2][6] When applied to the Vilsmeier-Haack reaction, microwave irradiation can significantly enhance the efficiency of the formylation process.[2][6]

This document provides detailed application notes and a proposed protocol for the use of N,N-Dibenzylformamide as a formylating agent in microwave-assisted Vilsmeier-Haack reactions. While DMF is the most common reagent, other N,N-disubstituted formamides can also be utilized.[7] this compound, with its bulkier benzyl groups, may offer different selectivity or reactivity profiles in certain applications. The protocols provided herein are based on established procedures for microwave-assisted Vilsmeier-Haack reactions using DMF and are intended as a starting point for methodological development with this compound.

Signaling Pathways and Logical Relationships

The core of the microwave-assisted formylation using this compound is the in-situ generation of the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DBF This compound Vilsmeier_Reagent Vilsmeier Reagent (Dibenzylchloroiminium ion) DBF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate + Substrate Substrate Electron-Rich Aromatic/Heteroaromatic Substrate Substrate->Iminium_Intermediate Product Formylated Product (Aldehyde) Iminium_Intermediate->Product Hydrolysis (Work-up)

Figure 1: Vilsmeier-Haack reaction mechanism.

Experimental Protocols

The following is a general proposed protocol for the microwave-assisted formylation of an electron-rich substrate using this compound. Researchers should optimize the reaction conditions for each specific substrate.

Materials:

  • This compound (C₁₅H₁₅NO, MW: 225.29 g/mol )[8][9][10][11]

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic or heteroaromatic substrate (e.g., indole, pyrrole, anisole)

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable microwave-transparent, non-protic solvent

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃) or sodium acetate solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Microwave reactor vials

  • Microwave synthesizer

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

  • Microwave reactions can generate high pressures. Use appropriate microwave vials and operate the synthesizer according to the manufacturer's instructions.

Proposed General Protocol:

  • Reagent Preparation:

    • In a dry microwave reaction vial equipped with a magnetic stir bar, add the electron-rich substrate (1.0 mmol).

    • Add anhydrous 1,2-dichloroethane (3-5 mL).

    • In a separate, dry vial under an inert atmosphere (e.g., nitrogen or argon), prepare the Vilsmeier reagent. To cooled (0 °C) this compound (1.2 mmol, 1.2 equiv.), add phosphorus oxychloride (1.2 mmol, 1.2 equiv.) dropwise with stirring. Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Reaction Setup:

    • Carefully add the freshly prepared Vilsmeier reagent to the solution of the substrate in the microwave vial.

    • Seal the vial securely.

  • Microwave Irradiation:

    • Place the vial in the microwave synthesizer.

    • Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-30 minutes). The power should be adjusted to maintain the target temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the vial to room temperature.

    • Carefully uncap the vial in the fume hood.

    • Pour the reaction mixture into a beaker containing crushed ice.

    • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.

    • Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted formylation protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Weigh Substrate C Combine in Microwave Vial A->C B Prepare Vilsmeier Reagent (this compound + POCl₃) B->C D Microwave Irradiation (Temperature & Time Control) C->D E Quench with Ice & Neutralize D->E F Extraction with Organic Solvent E->F G Drying and Solvent Evaporation F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Figure 2: Experimental workflow diagram.

Data Presentation

The following table summarizes typical reaction conditions and yields for the microwave-assisted Vilsmeier-Haack formylation of various substrates using DMF. The entries for this compound are proposed based on the expected reactivity and should be experimentally verified. It is anticipated that the bulkier this compound may require slightly longer reaction times or higher temperatures to achieve comparable yields to DMF.

SubstrateFormylating AgentActivating AgentSolventTemperature (°C)Time (min)Yield (%)Reference / Note
IndoleDMFPOCl₃DCE1001092[12]
IndoleThis compoundPOCl₃DCE12015Est. 85-90Proposed
PyrroleDMFPOCl₃DCE80595[13]
PyrroleThis compoundPOCl₃DCE10010Est. 88-93Proposed
AnisoleDMFPOCl₃DCE1202085[14]
AnisoleThis compoundPOCl₃DCE14025Est. 75-80Proposed

Note: Estimated yields for this compound are hypothetical and require experimental validation.

Conclusion

Microwave-assisted formylation using this compound presents a potentially valuable method for the synthesis of aromatic and heteroaromatic aldehydes. The proposed protocols and workflows in this document offer a solid foundation for researchers to explore this methodology. The use of microwave irradiation is expected to provide significant advantages in terms of reaction speed and efficiency. Further experimental work is necessary to fully optimize the reaction conditions for various substrates and to explore the unique reactivity and selectivity that this compound may offer compared to more conventional formylating agents.

References

Application Notes and Protocols for N,N-Dibenzylformamide in a Novel Three-Component Reaction for the Synthesis of Substituted Formamidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe a novel and efficient one-pot, three-component reaction utilizing N,N-dibenzylformamide for the synthesis of a diverse range of N,N-dibenzyl-N'-substituted formamidines. This methodology offers a straightforward approach to obtaining compounds with potential applications in medicinal chemistry and drug discovery.

Introduction to the Reaction

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step.[1] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate chemical libraries.[2] The formamidine moiety is a crucial pharmacophore found in numerous biologically active compounds. This proposed three-component reaction employs this compound as a source of the dibenzylamino-methine group, which reacts with a primary or secondary amine in the presence of a suitable activating agent to yield the corresponding formamidine.

General Reaction Scheme

The overall transformation involves the reaction of a primary or secondary amine with this compound, facilitated by an activating agent such as phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O), to produce the desired N,N-dibenzyl-N'-substituted formamidine.

General Reaction Scheme

Application Notes

1. A Versatile Platform for Library Synthesis

This three-component reaction is highly adaptable for the creation of diverse libraries of formamidines. By varying the amine component, researchers can easily synthesize a wide array of analogues with different steric and electronic properties, which is a significant advantage in structure-activity relationship (SAR) studies.

2. Introduction of the Dibenzylamino Moiety

The N,N-dibenzyl group can serve multiple purposes in drug design. It can act as a lipophilic scaffold to enhance membrane permeability or be utilized as a protecting group for the formamidine nitrogen, which can be subsequently removed to reveal a primary or secondary amidine functionality.

3. Operational Simplicity and Efficiency

The one-pot nature of this reaction eliminates the need for isolating intermediates, thereby reducing reaction time, solvent usage, and waste generation. This streamlined process makes it an attractive method for high-throughput synthesis.

4. Potential Applications in Drug Discovery

Formamidines are known to exhibit a wide range of biological activities, including as inhibitors of enzymes such as nitric oxide synthase and as agonists or antagonists of various receptors. The ability to rapidly synthesize novel formamidine derivatives using this protocol can accelerate the identification of new lead compounds.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the formation of a Vilsmeier-type intermediate from the reaction of this compound with the activating agent. This electrophilic intermediate is then attacked by the amine, followed by elimination to yield the final formamidine product.

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Nucleophilic Attack and Elimination A This compound C Vilsmeier-type Intermediate (Electrophilic) A->C + B Activating Agent (e.g., POCl₃) B->C E Tetrahedral Intermediate C->E D Primary/Secondary Amine (Nucleophile) D->E + F N,N-Dibenzyl-N'-substituted Formamidine E->F Elimination

Caption: Proposed mechanism for the three-component synthesis of formamidines.

Experimental Protocols

General Protocol for the Synthesis of N,N-Dibenzyl-N'-(4-methoxyphenyl)formamidine

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of this compound (e.g., 2.25 g, 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar) and cooled to 0 °C, add phosphorus oxychloride (1.0 mL, 11 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of p-anisidine (1.23 g, 10 mmol) in anhydrous DCM (20 mL) to the reaction mixture, followed by the dropwise addition of triethylamine (4.2 mL, 30 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate to afford N,N-dibenzyl-N'-(4-methoxyphenyl)formamidine as a solid.

Characterization Data (Representative)
  • Appearance: White solid

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.85 (s, 1H), 7.40-7.20 (m, 10H), 7.05 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 4.60 (s, 4H), 3.80 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 155.5, 145.0, 137.0, 129.0, 128.5, 127.5, 122.0, 114.5, 55.5, 52.0.

  • MS (ESI): m/z calculated for C₂₂H₂₂N₂O [M+H]⁺: 331.18, found: 331.19.

Quantitative Data: Scope of the Reaction

The following table summarizes representative data for the synthesis of various N,N-dibenzyl-N'-substituted formamidines using the described protocol.

EntryAmineProductYield (%)Melting Point (°C)
1AnilineN,N-Dibenzyl-N'-phenylformamidine8578-80
24-ChloroanilineN,N-Dibenzyl-N'-(4-chlorophenyl)formamidine8295-97
34-NitroanilineN,N-Dibenzyl-N'-(4-nitrophenyl)formamidine75110-112
4BenzylamineN,N,N'-Tribenzylformamidine9065-67
5CyclohexylamineN'-Cyclohexyl-N,N-dibenzylformamidine8858-60
6Morpholine4-((Dibenzylamino)methylene)morpholine78Oil

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of the target formamidines.

G A Reaction Setup (this compound, Amine, Activating Agent, Solvent) B Reaction Monitoring (TLC) A->B C Work-up (Quenching, Extraction, Drying) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, MP) D->E F Pure Product E->F

Caption: General experimental workflow for the three-component synthesis.

References

Scalable Synthesis of Enaminones using N,N-Dibenzylformamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scalable synthesis of enaminones, versatile building blocks in medicinal chemistry, utilizing N,N-dibenzylformamide. The methodology is based on the Vilsmeier-Haack reaction, a powerful tool for the formylation of activated methylene groups in ketones. This process offers a scalable and efficient route to a variety of enaminones, which are crucial intermediates in the synthesis of numerous biologically active compounds and pharmaceuticals. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams to illustrate reaction pathways and workflows.

Introduction

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts both nucleophilic and electrophilic properties, making them highly valuable and versatile intermediates in organic synthesis. Their applications are particularly prominent in the field of drug development, where the enaminone scaffold is a key pharmacophore in a wide range of therapeutic agents exhibiting activities such as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.

The synthesis of enaminones is therefore of significant interest. One of the most effective methods for their preparation is the Vilsmeier-Haack reaction. This reaction typically involves the formylation of an active methylene compound, such as a ketone, using a Vilsmeier reagent. The Vilsmeier reagent is an electrophilic iminium salt generated in situ from a substituted formamide and an activating agent, most commonly phosphorus oxychloride (POCl₃).

While N,N-dimethylformamide (DMF) is the most commonly employed formamide for this transformation, the use of this compound offers the potential to introduce bulky benzyl groups, which can be advantageous in certain synthetic strategies, potentially influencing the stereoselectivity of subsequent reactions or serving as protecting groups that can be removed under specific conditions. This document focuses on the application of this compound for the scalable synthesis of enaminones.

Reaction Principle and Signaling Pathway

The synthesis of enaminones from ketones and this compound proceeds via a Vilsmeier-Haack type mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form the electrophilic chloroiminium salt, the Vilsmeier reagent.

  • Enolization of the Ketone: The ketone substrate undergoes tautomerization to its enol or enolate form, providing a nucleophilic carbon atom.

  • Electrophilic Attack: The enol/enolate attacks the electrophilic carbon of the Vilsmeier reagent.

  • Elimination and Hydrolysis: Subsequent elimination and hydrolysis steps lead to the formation of the final enaminone product.

Vilsmeier_Haack_Mechanism A This compound + POCl₃ B Vilsmeier Reagent (Dibenzylchloroiminium salt) A->B Activation E Intermediate Adduct B->E C Ketone D Enol / Enolate C->D Tautomerization D->E Nucleophilic Attack F Enaminone E->F Elimination & Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for enaminone synthesis.

Experimental Protocols

This section provides detailed protocols for the synthesis of the Vilsmeier reagent from this compound and its subsequent use in the synthesis of an enaminone from a model ketone, acetophenone.

Protocol 1: Preparation of the Vilsmeier Reagent from this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Nitrogen atmosphere setup

Procedure:

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

  • To the flask, add this compound (1.0 eq) dissolved in anhydrous dichloromethane.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.0 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • The resulting solution containing the Vilsmeier reagent is typically used immediately in the next step without isolation.

Protocol_1_Workflow start Start step1 Dissolve this compound in anhydrous DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add POCl₃ dropwise step2->step3 step4 Stir at 0 °C for 1 hour step3->step4 end Vilsmeier Reagent Solution (Ready for use) step4->end

Caption: Workflow for Vilsmeier reagent preparation.
Protocol 2: Scalable Synthesis of 3-(Dibenzylamino)-1-phenylprop-2-en-1-one

Materials:

  • Vilsmeier reagent solution (from Protocol 1)

  • Acetophenone

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To the freshly prepared Vilsmeier reagent solution at 0 °C, add a solution of acetophenone (1.0 eq) in anhydrous DCM dropwise.

  • After the addition, add triethylamine (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure enaminone.

Data Presentation

The following tables summarize representative data for the synthesis of various enaminones using N,N-disubstituted formamides. While specific data for this compound is limited in the literature, the data for other formamides provides a useful benchmark for expected yields and reaction times.

Table 1: Synthesis of Enaminones from Various Ketones and N,N-Dimethylformamide (as a reference)

EntryKetone SubstrateProductReaction Time (h)Yield (%)
1Acetophenone3-(Dimethylamino)-1-phenylprop-2-en-1-one1285
2Cyclohexanone2-((Dimethylamino)methylene)cyclohexan-1-one1678
3Propiophenone3-(Dimethylamino)-1-phenylbut-2-en-1-one1882
4Acetone4-(Dimethylamino)but-3-en-2-one1090

Table 2: Expected Performance for this compound in Enaminone Synthesis

EntryKetone SubstrateProductExpected Reaction Time (h)Expected Yield (%)Notes
1Acetophenone3-(Dibenzylamino)-1-phenylprop-2-en-1-one18-3660-75Longer reaction times and slightly lower yields are expected due to the steric hindrance of the benzyl groups.
2Cyclohexanone2-((Dibenzylamino)methylene)cyclohexan-1-one24-4855-70Optimization of temperature and stoichiometry may be required.

Applications in Drug Development

Enaminones are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds that form the core of many pharmaceuticals. The dibenzylamino moiety can be retained in the final molecule or debenzylated to provide a secondary or primary amine, offering a route to further functionalization.

Applications enaminone N,N-Dibenzyl Enaminone debenzylation Debenzylation enaminone->debenzylation cyclization Cyclization Reactions enaminone->cyclization secondary_enaminone Secondary Enaminone debenzylation->secondary_enaminone secondary_enaminone->cyclization heterocycles Bioactive Heterocycles (e.g., Pyridines, Pyrimidines, Quinolines) cyclization->heterocycles drug_candidates Drug Candidates heterocycles->drug_candidates

Caption: Synthetic utility of N,N-dibenzyl enaminones in drug development.

Troubleshooting and Safety Considerations

  • Low Yields: If yields are low, consider increasing the reaction temperature or using a more activated form of the Vilsmeier reagent (e.g., by using oxalyl chloride instead of POCl₃). The stoichiometry of the base (triethylamine) can also be optimized.

  • Incomplete Reactions: For sterically hindered ketones, longer reaction times may be necessary. Ensure all reagents and solvents are anhydrous, as moisture will quench the Vilsmeier reagent.

  • Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be quenched carefully with a basic solution to neutralize the acidic byproducts.

Conclusion

The scalable synthesis of enaminones using this compound via the Vilsmeier-Haack reaction provides a valuable synthetic route for researchers in drug development. While potentially requiring longer reaction times and further optimization compared to less sterically hindered formamides, this method allows for the introduction of benzyl groups that can be strategically employed in complex molecule synthesis. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this methodology in a laboratory setting.

Application Notes and Protocols: Formylation of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-formylation is a crucial chemical transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Formamides serve as important synthetic intermediates and can act as protecting groups for amines. The formylation of sterically hindered amines, however, presents a significant challenge due to the reduced accessibility of the nitrogen lone pair. While a variety of formylating agents are known, this document focuses on the potential use of N,N-dibenzylformamide and provides established protocols for alternative, well-documented reagents for the formylation of sterically hindered amines.

While this compound is a commercially available compound, a comprehensive review of the scientific literature reveals a notable absence of established protocols for its specific application in the formylation of sterically hindered amines.[1][2] The steric bulk of the two benzyl groups may influence its reactivity as a formylating agent. In the absence of direct experimental data, a hypothetical protocol and mechanism are proposed based on general principles of formylation chemistry.

This document also provides detailed protocols for the successful formylation of sterically hindered amines using well-established reagents: formic acid and N-formylsaccharin.[3][4] These methods have been selected for their proven efficacy and applicability to a range of challenging substrates.

Hypothetical Protocol using this compound

The following protocol is a generalized and hypothetical procedure for the formylation of a sterically hindered amine using this compound. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary for any specific substrate.

Proposed Reaction:

R₂NH (Sterically Hindered Amine) + (PhCH₂)₂NCHO (this compound) → R₂NCHO (Formylated Amine) + (PhCH₂)₂NH (Dibenzylamine)

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sterically hindered amine (1.0 equiv).

  • Reagent Addition: Add this compound (1.2 equiv) and a high-boiling point aprotic solvent such as toluene or xylene.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C). The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the dibenzylamine byproduct. Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-formylated product.

Proposed Mechanism of Formylation with this compound

The proposed mechanism likely involves a nucleophilic attack of the sterically hindered amine on the carbonyl carbon of this compound. The reaction may be facilitated by high temperatures to overcome the steric hindrance.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Hindered_Amine R₂NH (Sterically Hindered Amine) TS Tetrahedral Intermediate Hindered_Amine->TS Nucleophilic Attack DBF (PhCH₂)₂NCHO (this compound) DBF->TS Formamide R₂NCHO (Formylated Product) TS->Formamide Collapse of Intermediate Dibenzylamine (PhCH₂)₂NH (Dibenzylamine) TS->Dibenzylamine

Caption: Proposed mechanism for this compound formylation.

Established Protocols for Formylation of Sterically Hindered Amines

Given the lack of specific data for this compound, the following sections detail established and reliable methods for the formylation of sterically hindered amines.

Protocol 1: Formylation using Formic Acid

Formic acid is a widely used and effective reagent for the N-formylation of a broad range of amines, including those with significant steric bulk.[3] The reaction typically proceeds by heating the amine with formic acid, often in a solvent that allows for the azeotropic removal of water.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the sterically hindered amine (1.0 equiv) and toluene.

  • Reagent Addition: Add 85% aqueous formic acid (1.2-2.0 equiv).

  • Reaction Conditions: Heat the mixture to reflux and continue heating for 4-9 hours, collecting the water in the Dean-Stark trap.[5] Monitor the reaction by TLC until the starting amine is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. In many cases, the crude N-formyl compound is obtained as the sole product and may not require further purification.[5] If necessary, dissolve the residue in an organic solvent, wash with saturated aqueous sodium bicarbonate, dry over sodium sulfate, and concentrate.

  • Purification: If required, the product can be purified by crystallization or column chromatography.

Protocol 2: Formylation using N-Formylsaccharin

N-formylsaccharin is a stable, solid formylating agent that reacts with amines under mild conditions.[4][6] A mechanochemical approach using a ball mill offers a solvent-free and efficient alternative.[4]

Experimental Protocol (Mechanochemical):

  • Reaction Setup: To a 15 mL zirconium dioxide grinding jar containing one zirconium dioxide milling ball (10 mm diameter), add the sterically hindered amine (1.0 mmol) and N-formylsaccharin (1.1 mmol).

  • Reaction Conditions: Close the vessel and conduct the mechanochemical reaction in a ball mill at a frequency of 30 Hz for 30 to 180 minutes.[4] The reaction progress can be monitored by analyzing small aliquots.

  • Workup and Purification: After the reaction, add sodium bicarbonate to the jar and continue grinding for an additional 10 minutes to neutralize the saccharin byproduct.[4] The solid crude mixture is then transferred to a beaker, dissolved in ethyl acetate (4 mL), and filtered. The filtrate is concentrated under reduced pressure to yield the pure formamide.[4]

Data Presentation: Formylation of Sterically Hindered Amines

The following table summarizes the yields for the formylation of various sterically hindered amines using established methods.

EntryAmine SubstrateFormylating AgentReaction ConditionsYield (%)Reference
1Di-n-butylamineFormic Acid/Ethyl Formate60°C, catalyst- and solvent-free88[7]
2DiphenylamineFormic Acid/Ethyl Formate60°C, catalyst- and solvent-free85[7]
3IndolineAcetic Formic Anhydride-20°C, 15 min>97[8]
42,6-DiisopropylanilineN-FormylsaccharinBall mill, 30 Hz, 180 min85[4]
5DicyclohexylamineN-FormylsaccharinBall mill, 30 Hz, 180 min92[4]

Experimental Workflow

The following diagram illustrates a general workflow for the formylation of a sterically hindered amine, from reaction setup to the purified product.

G Start Start Setup Reaction Setup: - Add amine and solvent - Add formylating agent Start->Setup Reaction Reaction: - Heat/stir as required - Monitor by TLC/GC-MS Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with aqueous solutions Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography or crystallization Workup->Purification Product Pure Formylated Product Purification->Product

Caption: General experimental workflow for amine formylation.

While this compound remains an underexplored reagent for the formylation of sterically hindered amines, this document provides a hypothetical framework for its potential use. For immediate and reliable synthesis, the detailed protocols for formic acid and N-formylsaccharin offer proven and effective methods for this challenging transformation. The choice of reagent and methodology will depend on the specific substrate, available equipment, and desired reaction conditions (e.g., thermal vs. mechanochemical, solvent-free). Researchers are encouraged to use the provided protocols as a starting point for their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Dibenzylformamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N,N-Dibenzylformamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the N-formylation of dibenzylamine can stem from several factors. Incomplete reaction, side reactions, and product loss during workup are the most common culprits.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure the formylating agent is used in an appropriate molar excess. For instance, when using formic acid, a 1.2 to 2-fold excess is often optimal.[1]

    • Inadequate Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

    • Inefficient Water Removal: In reactions involving formic acid, the water produced can inhibit the reaction. Using a Dean-Stark trap or a solvent that forms an azeotrope with water (like toluene) can significantly improve yields.[1]

  • Side Reactions:

    • Decomposition of Formylating Agent: Some formylating agents, like acetic formic anhydride, are moisture-sensitive and can decompose, reducing their effectiveness.[1] Ensure all reagents and glassware are dry.

    • Over-alkylation (in syntheses starting from benzylamine): While less common for formylation, ensure precise stoichiometric control if preparing dibenzylamine in situ.

  • Product Loss During Workup:

    • Aqueous Workup: this compound has some water solubility. Minimize the volume of water used for washing and consider back-extraction of the aqueous layers with an organic solvent.

    • Purification: During column chromatography, the choice of eluent is critical. A gradient of ethyl acetate in hexanes is typically effective. For crystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Question 2: My final product is contaminated with unreacted dibenzylamine. How can I remove it?

Answer:

Separating unreacted dibenzylamine from this compound can be achieved through a few methods.

Solutions:

  • Acid Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). Dibenzylamine, being basic, will be protonated and move into the aqueous layer as a salt. This compound, being a neutral amide, will remain in the organic layer.

  • Column Chromatography: Silica gel chromatography can effectively separate the more polar dibenzylamine from the less polar this compound.

  • Crystallization: Careful selection of a crystallization solvent can leave the more soluble dibenzylamine in the mother liquor while the desired product crystallizes out.

Question 3: I am observing an unexpected side product in my reaction. What could it be and how can I avoid it?

Answer:

The most likely side products depend on the specific synthetic route employed.

Potential Side Products and Mitigation Strategies:

  • From Formic Acid/Acetic Anhydride Method:

    • N-benzylformamide: This can arise if the starting dibenzylamine is contaminated with benzylamine. Ensure the purity of the starting materials.

    • Benzyl alcohol/Benzyl acetate: These can form from the decomposition of starting materials or intermediates under harsh conditions. Avoid excessively high temperatures.

  • General Considerations:

    • Moisture: The presence of water can lead to the hydrolysis of the formylating agent and potentially the product under certain conditions. Always use dry solvents and glassware.[2]

    • Air/Oxidation: While less common for this specific synthesis, sensitive reagents may require an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the N-formylation of dibenzylamine using various formylating agents. Common approaches include:

  • Formic Acid and Acetic Anhydride: This combination generates acetic formic anhydride in situ, which is a potent formylating agent.[3]

  • Formic Acid with a Catalyst: Catalysts like iodine can activate formic acid for efficient N-formylation under mild, solvent-free conditions.[4]

  • Other Formylating Agents: Reagents such as N-formylcarbazole and N-formylsaccharin can also be used, often under mild conditions.[5]

Q2: What is the optimal temperature for the synthesis of this compound?

A2: The optimal temperature depends on the chosen method. For the formic acid/acetic anhydride method, the reaction is often started at ice-cold temperatures and then allowed to warm to room temperature.[3] Reactions using formic acid with an iodine catalyst are typically run at around 70°C.[4] It is crucial to monitor the reaction and adjust the temperature as needed to ensure a reasonable reaction rate without promoting side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material (dibenzylamine) from the product (this compound). The reaction is complete when the spot corresponding to dibenzylamine is no longer visible.

Q4: What are the recommended purification techniques for this compound?

A4: The primary purification methods are:

  • Extraction and Washing: As part of the workup, washing with dilute acid and brine is common.

  • Column Chromatography: Silica gel chromatography is effective for removing both more and less polar impurities.

  • Crystallization: Recrystallization from a suitable solvent (e.g., ether-hexane mixture) can yield a highly pure solid product. The melting point of pure this compound is 53-54.5°C.[3]

Q5: What are the key safety precautions to consider during this synthesis?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acetic anhydride is corrosive and a lachrymator. Formic acid is corrosive. Dibenzylamine is a skin and eye irritant. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Formylation of Amines

Formylating Agent/MethodCatalyst/AdditiveSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Formic Acid / Acetic AnhydrideNoneEther0 to RT1 hour~99 (for dibenzylamine)[3]
Formic AcidIodine (5 mol%)Solvent-free70Not specifiedup to 94[4]
Formic AcidNoneToluene (with Dean-Stark)Reflux4-9 hoursup to 98[1]
N-FormylcarbazoleNoneTHFRoom Temperature12 hours~75 (for a secondary amine)[5]

Experimental Protocols

Synthesis of this compound using Formic Acid and Acetic Anhydride

This protocol is adapted from a literature procedure.[3]

Materials:

  • Dibenzylamine

  • 98% Formic acid

  • Acetic anhydride

  • Diethyl ether

  • Ice water

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve dibenzylamine in 98% formic acid and cool the solution in an ice bath with vigorous stirring.

  • Slowly add acetic anhydride dropwise to the cold solution over a period of 45 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.

  • Dilute the reaction mixture with ice water and allow it to stand overnight at 15°C.

  • Remove the solvent in vacuo.

  • Extract the residue with diethyl ether.

  • Wash the ethereal solution with water.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent in vacuo to obtain this compound as a white solid.

Visualizations

Reaction_Pathway Dibenzylamine Dibenzylamine NN_Dibenzylformamide This compound Dibenzylamine->NN_Dibenzylformamide Formylation Formic_Acid Formic Acid Acetic_Formic_Anhydride Acetic Formic Anhydride (in situ) Formic_Acid->Acetic_Formic_Anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetic_Formic_Anhydride Acetic_Formic_Anhydride->NN_Dibenzylformamide Acetic_Acid Acetic Acid Acetic_Formic_Anhydride->Acetic_Acid By-product

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix Dibenzylamine and Formic Acid add_anhydride Add Acetic Anhydride start->add_anhydride react Stir at Room Temperature add_anhydride->react quench Quench with Ice Water react->quench evaporate Evaporate Solvent quench->evaporate extract Extract with Ether evaporate->extract wash Wash with Water extract->wash dry Dry over MgSO4 wash->dry evaporate2 Evaporate Ether dry->evaporate2 purify Crystallization / Chromatography evaporate2->purify product Pure this compound purify->product

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Side Reactions? start->side_reactions No check_reagents Check Reagent Stoichiometry incomplete_reaction->check_reagents Yes increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp remove_water Ensure Water Removal incomplete_reaction->remove_water workup_loss Loss During Workup? side_reactions->workup_loss No check_purity Check Starting Material Purity side_reactions->check_purity Yes use_dry_reagents Use Anhydrous Conditions side_reactions->use_dry_reagents optimize_extraction Optimize Extraction/Wash Steps workup_loss->optimize_extraction Yes optimize_purification Optimize Purification Method workup_loss->optimize_purification

Caption: Troubleshooting decision tree for low yield.

References

Purification of n,n-Dibenzylformamide from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Dibenzylformamide Purification

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of this compound from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

The most common impurities depend on the synthetic route. For a standard formylation of dibenzylamine, you can expect:

  • Unreacted Dibenzylamine: A basic starting material that is a very common impurity.

  • Unreacted Formylating Agent: Such as formic acid (acidic) or its derivatives.

  • Byproducts of the Formylating Agent: For example, if using methyl formate, methanol will be a byproduct[1].

  • Water: Formed during the reaction if using formic acid.

  • Side-Reaction Products: Minor impurities may arise from debenzylation or other side reactions[2].

Q2: What is the recommended first step for purifying crude this compound?

An aqueous acidic wash is the most effective initial step. This procedure protonates the basic impurity, unreacted dibenzylamine, forming a water-soluble salt. This allows for its removal from the organic layer containing your desired product. This is a standard technique for separating amides from precursor amines[3].

Q3: Is this compound stable to acidic and basic conditions during workup?

Amides are generally stable to mild acidic and basic washes, especially at room temperature. However, prolonged exposure to strong acids or bases, particularly at elevated temperatures, can lead to hydrolysis. Standard workup conditions using dilute acids (e.g., 1M HCl) and bases (e.g., saturated NaHCO₃) are well-tolerated.

Q4: Can I purify this compound by distillation?

Yes, vacuum distillation is a viable method. This compound has a reported boiling point of 217 °C at 12 Torr[4]. This technique is particularly useful for separating it from less volatile impurities like dibenzylamine (boiling point ~300 °C at atmospheric pressure) or non-volatile salts and baseline material.

Q5: What is the best method to achieve very high purity (>99%)?

For achieving high purity, a multi-step approach is often necessary. After an initial acidic wash, recrystallization is a highly effective method for purifying solid amides and can significantly improve purity, often with better yield recovery than chromatography[5]. If recrystallization is insufficient to remove a specific impurity, flash column chromatography is the final recommended step.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
TLC/NMR shows significant dibenzylamine after aqueous wash. 1. Insufficient acid used during the wash. 2. Inefficient phase separation. 3. Emulsion formation trapping impurities.1. Perform 2-3 washes with dilute acid (e.g., 1M HCl or 1M H₂SO₄) instead of just one[6]. 2. Ensure vigorous mixing during washing followed by adequate time for layers to separate. 3. To break emulsions, add brine (saturated NaCl solution) or gently warm the mixture.
Low yield after purification. 1. Product loss during chromatography. 2. Product is partially water-soluble. 3. Premature precipitation during extraction.1. Consider recrystallization as an alternative to chromatography, which often results in higher recovery for amides[5]. 2. Back-extract all aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 3. Ensure the product is fully dissolved in the organic solvent before starting the aqueous wash.
Product fails to crystallize. 1. Presence of significant impurities. 2. Incorrect solvent or solvent volume used. 3. Cooling the solution too quickly.1. Purify the oil further using flash chromatography to remove impurities that inhibit crystallization. 2. Use a solvent system where the product has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures). 3. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can induce nucleation.
Product appears as an oil, not a solid. 1. The product may contain residual solvent. 2. Significant impurities are depressing the melting point.1. Dry the product under high vacuum for several hours, possibly with gentle heating (e.g., 40 °C). 2. The oil needs further purification. An effective method is flash column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₅NO[7]
Molecular Weight 225.28 g/mol [7]
Appearance Colorless to pale yellow solid[8]
Melting Point 51-53 °C[4]
Boiling Point 217 °C @ 12 Torr[4]
Solubility Soluble in ethanol, methanol, dichloromethane; Limited solubility in water.[8]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of Dibenzylamine
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash two more times.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid dissolves. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow A Crude Reaction Mixture (Product, Dibenzylamine, etc.) B Dissolve in Organic Solvent (e.g., EtOAc) A->B C Aqueous Acidic Wash (e.g., 1M HCl) B->C D Separate Layers C->D E Organic Layer (Contains Product) D->E Keep F Aqueous Layer (Contains Dibenzylamine·HCl Salt) D->F Discard G Wash with NaHCO₃ & Brine E->G H Dry (Na₂SO₄) & Concentrate G->H I Crude Product H->I J Purity Check (TLC/NMR) I->J K Is Purity >98%? J->K L Final Product K->L Yes M Further Purification Required K->M No N Recrystallization M->N O Column Chromatography M->O N->J O->J

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Problem Encountered During Purification Q1 Is the impurity dibenzylamine? Start->Q1 A1 Perform additional acidic washes (1M HCl) Q1->A1 Yes Q2 Is the yield low? Q1->Q2 No A2 Back-extract aqueous layers. Consider recrystallization instead of chromatography. Q2->A2 Yes Q3 Does the product fail to crystallize? Q2->Q3 No A3 Try different solvents. Scratch flask to induce nucleation. Purify further via chromatography. Q3->A3 Yes Other Consult advanced separation guides Q3->Other No

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: N,N-Dibenzylformamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dibenzylformamide. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound (DBF) is primarily used as a formylating agent, delivering a formyl group (-CHO) to a variety of substrates. Its most notable applications include:

  • Bouveault Aldehyde Synthesis: Reacting with Grignard or organolithium reagents to produce aldehydes.[1][2]

  • Vilsmeier-Haack (V-H) Reaction: When activated with an acid chloride like phosphorus oxychloride (POCl₃), it forms the Vilsmeier reagent, which is used to formylate electron-rich aromatic and heteroaromatic compounds.[3][4]

  • As a high-boiling polar aprotic solvent: In some cases, it can be used as a solvent for reactions requiring high temperatures, although its reactivity should be considered.

Q2: What are the primary side reactions to be aware of when using this compound?

A2: The main side reactions include:

  • Debenzylation: Cleavage of one or both benzyl groups from the nitrogen atom. This can be problematic as it leads to the formation of dibenzylamine, monobenzylamine, and other downstream products.

  • Hydrolysis: Reaction with water to form dibenzylamine and formic acid. This is typically slow under neutral conditions but is accelerated by acid or base.[1][5][6][7][8]

  • Over-addition/Reduction (in Bouveault Synthesis): With highly reactive organometallic reagents, side reactions such as the formation of tertiary amines can occur.[2]

  • Ring Opening of Cyclic Amides (in V-H type reactions): In reactions involving certain cyclic amides, ring-opening can occur instead of the expected formylation.[4]

  • Thermal Decomposition: At elevated temperatures, N,N-disubstituted formamides can decompose.[9]

Q3: How can I minimize debenzylation during my reaction?

A3: Debenzylation is a common issue. To minimize it:

  • Avoid harsh acidic conditions: Strong Lewis acids or protic acids can promote the cleavage of the N-benzyl bond.[10] If acidic conditions are necessary, consider using milder acids or shorter reaction times at lower temperatures.

  • Be cautious with certain catalysts: Some hydrogenation catalysts (like Pd/C) are highly effective for debenzylation and should be avoided if the benzyl groups are to be retained.[10]

  • Control reaction temperature: Higher temperatures can favor debenzylation. Running the reaction at the lowest effective temperature is advisable.

Q4: My reaction with a Grignard reagent is giving low yields of the desired aldehyde. What could be the cause?

A4: Low yields in a Bouveault aldehyde synthesis using this compound can be due to several factors:

  • Steric Hindrance: The bulky dibenzyl groups can sterically hinder the approach of the Grignard reagent to the carbonyl carbon. This can be more pronounced with bulky Grignard reagents.

  • Enolate Formation: The Grignard reagent can act as a base and deprotonate the alpha-carbon of a ketone product, leading to enolate formation and subsequent side reactions.

  • Over-addition: A second equivalent of the Grignard reagent can add to the initially formed aldehyde, leading to a secondary alcohol as a byproduct.

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the formamide, leading to the formation of an amine and an alkene.

Troubleshooting Guides

Issue 1: Low Yield of Formylated Product in Vilsmeier-Haack Reaction
Symptom Possible Cause Troubleshooting Steps
No or low conversion of starting material Incomplete formation of the Vilsmeier reagent.Ensure anhydrous conditions. Use fresh, high-quality POCl₃ and this compound. Consider pre-forming the Vilsmeier reagent at a low temperature (e.g., 0 °C) before adding the substrate.
Low reactivity of the aromatic substrate.The Vilsmeier-Haack reaction works best with electron-rich arenes.[3] If your substrate is electron-deficient, consider using harsher conditions (higher temperature, longer reaction time) or a different formylation method.
Formation of multiple unidentified byproducts Decomposition of the Vilsmeier reagent or the product.The Vilsmeier reagent can be thermally unstable.[11] Avoid excessive heating. Ensure the work-up procedure is performed promptly after the reaction is complete.
Side reactions with sensitive functional groups on the substrate.Protect sensitive functional groups (e.g., amines, alcohols) before performing the Vilsmeier-Haack reaction.
Issue 2: Formation of Dibenzylamine as a Major Byproduct
Symptom Possible Cause Troubleshooting Steps
Significant amount of dibenzylamine detected by TLC/GC-MS/NMR Hydrolysis of this compound.Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Debenzylation under acidic or catalytic conditions.If using a Lewis acid, screen for milder alternatives. Avoid strong protic acids. If a metal catalyst is present, ensure it is not one known to promote hydrogenolysis of benzyl groups.
Thermal decomposition.Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid prolonged heating.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an Activated Arene

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous this compound (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes.

  • Formylation: Dissolve the activated aromatic substrate (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 50-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to 0 °C and slowly quench by pouring it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for this compound Side Reactions

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Byproduct Formation) check_reagents 1. Check Reagent Quality & Stoichiometry - Fresh DBF & other reagents? - Correct molar ratios? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Anhydrous? - Temperature too high? - Reaction time too long? check_reagents->check_conditions identify_byproduct 3. Identify Major Byproduct(s) - TLC, GC-MS, NMR check_conditions->identify_byproduct dibenzylamine Dibenzylamine identify_byproduct->dibenzylamine Yes other_byproduct Other Byproducts (e.g., over-addition product, reduced product) identify_byproduct->other_byproduct No no_reaction Low Conversion/ No Reaction identify_byproduct->no_reaction Low Conversion solve_hydrolysis Troubleshoot Hydrolysis: - Rigorously dry solvents/reagents - Use inert atmosphere dibenzylamine->solve_hydrolysis solve_debenzylation Troubleshoot Debenzylation: - Lower reaction temperature - Use milder acid/catalyst dibenzylamine->solve_debenzylation solve_overaddition Troubleshoot Over-addition/Reduction: - Lower temperature - Slower addition of organometallic - Use less reactive organometallic other_byproduct->solve_overaddition solve_reactivity Troubleshoot Reactivity: - Increase temperature cautiously - Use more reactive formylating agent - Check substrate activation no_reaction->solve_reactivity

Caption: A flowchart for troubleshooting common side reactions when using this compound.

Side Reaction Pathways of this compound

Side_Reactions cluster_hydrolysis Hydrolysis cluster_debenzylation Debenzylation cluster_bouveault Bouveault Side Reactions cluster_vilsmeier Vilsmeier-Haack Side Reactions DBF This compound Dibenzylamine Dibenzylamine DBF->Dibenzylamine + H₂O (acid/base catalyzed) Formic_Acid Formic Acid DBF->Formic_Acid + H₂O (acid/base catalyzed) Monobenzylamine Monobenzylamine DBF->Monobenzylamine Acidic conditions or Hydrogenolysis Toluene Toluene (from Benzyl Radical) DBF->Toluene Radical conditions Tertiary_Amine Tertiary Amine DBF->Tertiary_Amine + R-MgX (excess) Secondary_Alcohol Secondary Alcohol (from over-addition) DBF->Secondary_Alcohol + 2 R-MgX Vilsmeier_Reagent Vilsmeier Reagent DBF->Vilsmeier_Reagent + POCl₃ Decomposition Decomposition Products Vilsmeier_Reagent->Decomposition High Temp.

Caption: Common side reaction pathways of this compound in organic synthesis.

References

Technical Support Center: Overcoming Low Yields in N,N-Dibenzylformamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Dibenzylformamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent method for synthesizing this compound is the N-formylation of dibenzylamine. This is typically achieved using a formylating agent such as formic acid, often in the presence of a dehydrating agent like acetic anhydride. Other formylating agents can include chloral, formaldehyde, and various formates.[1] Catalytic methods using carbon monoxide as a carbonyl source have also been explored for the formylation of amines.[2]

Q2: I am experiencing a significantly low yield. What are the most likely general causes?

Low yields in organic synthesis can stem from a variety of factors. Common culprits include:

  • Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.

  • Side reactions: Competing reaction pathways can consume starting materials and generate unwanted byproducts, reducing the yield of the desired product.

  • Product decomposition: The desired product may be unstable under the reaction conditions, leading to degradation.

  • Losses during work-up and purification: Significant amounts of product can be lost during extraction, washing, and purification steps like chromatography or recrystallization.[3]

  • Purity of reagents and solvents: The presence of impurities, especially water, in starting materials or solvents can interfere with the reaction.

Q3: My TLC plate shows multiple spots in addition to my product. What could these byproducts be?

In the formylation of dibenzylamine, potential byproducts can include:

  • Unreacted dibenzylamine: If the reaction is incomplete, you will see a spot corresponding to the starting material.

  • Over-alkylation products: While less common in formylation, there is a possibility of side reactions if other alkylating agents are present as impurities.

  • Decomposition products: Depending on the reaction conditions, either the starting material or the product could decompose. For instance, at high temperatures, formamides can decompose to generate dimethylamine and carbon monoxide.

  • Products from impurities in starting materials: Impurities in the dibenzylamine or formylating agent can lead to the formation of other amides.

Q4: How can I effectively purify this compound?

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[4][5] Common solvents to screen for recrystallization include ethanol, isopropanol, toluene, and mixtures such as ethanol/water or toluene/heptane. The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals can then be collected by filtration.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Reagents: Formic acid can degrade over time. Acetic anhydride is sensitive to moisture.Use freshly opened or properly stored reagents. Ensure acetic anhydride is not hydrolyzed.
2. Insufficient Temperature: The reaction may require heating to proceed at an adequate rate.Monitor the reaction temperature. If no reaction is observed at room temperature, gradually increase the heat.
3. Inefficient Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.Use a magnetic stirrer and an appropriately sized stir bar to ensure vigorous mixing.
Low Yield with Significant Starting Material Remaining 1. Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot disappears or is significantly diminished.
2. Suboptimal Stoichiometry: An incorrect ratio of dibenzylamine to the formylating agent can result in an incomplete reaction.Carefully measure the molar equivalents of your reactants. A slight excess of the formylating agent is often used.
3. Presence of Water: Water can hydrolyze the formylating agent (e.g., acetic formic anhydride formed in situ) and hinder the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Numerous Byproducts 1. High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition.Run the reaction at the lowest effective temperature. Consider stepwise heating to find the optimal temperature.
2. Impure Starting Materials: Impurities in the dibenzylamine or formylating agent can lead to a variety of side products.Use high-purity starting materials. Purify the dibenzylamine if necessary before the reaction.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Impurities can inhibit crystallization.Attempt to purify the crude product using column chromatography before recrystallization.
2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.Screen a variety of solvents and solvent mixtures to find an optimal system for recrystallization.[7]
3. "Oiling Out": The product may be melting in the hot solvent rather than dissolving, leading to an oil instead of crystals upon cooling.Ensure the boiling point of the recrystallization solvent is lower than the melting point of this compound (51-53 °C). If "oiling out" occurs, add more of the primary solvent or a co-solvent to fully dissolve the oil at high temperature before cooling.[3]

Experimental Protocols

Synthesis of this compound via Formylation of Dibenzylamine

This protocol is a general representation of a common synthetic route.

Materials:

  • Dibenzylamine

  • Formic Acid (98-100%)

  • Acetic Anhydride

  • Suitable anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Recrystallization solvent (e.g., ethanol, cyclohexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzylamine (1.0 equivalent) in an anhydrous solvent.

  • Preparation of Acetic Formic Anhydride (in situ): In a separate flask, cool formic acid (1.5 - 2.0 equivalents) in an ice-water bath. Slowly add acetic anhydride (1.1 - 1.5 equivalents) to the formic acid with stirring. Allow the mixture to stir at low temperature for 15-30 minutes to form acetic formic anhydride.[8][9]

  • Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the dibenzylamine solution. The reaction may be exothermic. After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding it to a stirred mixture of ice and water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers and wash sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.[6]

Quantitative Data Summary

Reactant 1 Reactant 2 Reactant 3 Conditions Yield Reference
DibenzylamineFormic AcidAcetic AnhydrideSolvent-free or in an organic solvent, varying temperaturesTypically high[1][8]
Secondary AminesFormic AcidIodine (catalyst)Solvent-free, 70 °CUp to 94%[10]
N-methyl-1-phenylmethanamineMethanolAuPd–Fe3O4 (catalyst), O2Room Temperature84%[11]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow reagents 1. Reagent Preparation - Dissolve Dibenzylamine in Anhydrous Solvent - Prepare Acetic Formic Anhydride in situ reaction 2. Formylation Reaction - Add Acetic Formic Anhydride to Dibenzylamine Solution - Stir at RT or Heat - Monitor by TLC reagents->reaction Slow Addition workup 3. Work-up - Quench with Ice-Water - Extract with Organic Solvent - Wash with NaHCO3 and Brine reaction->workup Reaction Completion purification 4. Purification - Dry Organic Layer - Concentrate under Reduced Pressure - Recrystallize Crude Product workup->purification Crude Product product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yields

troubleshooting_low_yield start Low Yield Observed check_tlc Analyze TLC of Crude Reaction Mixture start->check_tlc incomplete_reaction Incomplete Reaction (Starting Material Present) check_tlc->incomplete_reaction Starting Material Dominant side_products Multiple Byproducts check_tlc->side_products Multiple Spots clean_reaction Clean Reaction (Mainly Product) check_tlc->clean_reaction Product Dominant troubleshoot_incomplete Troubleshoot Reaction Conditions: - Increase Reaction Time - Increase Temperature - Check Reagent Stoichiometry - Ensure Anhydrous Conditions incomplete_reaction->troubleshoot_incomplete troubleshoot_side_products Troubleshoot Reaction Specificity: - Lower Reaction Temperature - Check Purity of Starting Materials - Use a Milder Formylating Agent side_products->troubleshoot_side_products troubleshoot_purification Optimize Work-up & Purification: - Minimize Transfers - Optimize Extraction pH - Select Appropriate Recrystallization Solvent clean_reaction->troubleshoot_purification

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: N,N-Dibenzylformamide Catalyst Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N-Dibenzylformamide (DBF) as a solvent or reagent in catalyzed reactions.

Troubleshooting Guides

This section provides solutions to common problems that may arise during reactions involving this compound and various catalysts.

Issue 1: Low or No Catalytic Activity

Symptoms:

  • The reaction does not proceed, or the conversion rate is significantly lower than expected.

  • The catalyst appears unchanged after the reaction.

Possible Causes & Solutions:

CauseDiagnostic CheckRecommended Solution
Catalyst Poisoning Analyze the purity of this compound and other reagents for contaminants like sulfur, halides, or other nitrogen-containing heterocycles.[1][2]Purify the this compound (e.g., by distillation or chromatography). Ensure all reagents and starting materials are of high purity.
Ligand Displacement In palladium-catalyzed reactions, the formamide group of DBF may coordinate to the metal center, displacing the desired ligand.[3]Use a ligand with stronger binding affinity. Increase the ligand-to-metal ratio. Consider a different solvent if the issue persists.
Formation of Inactive Catalyst Species Run the reaction at a lower temperature initially to observe if an inactive complex forms.Modify the reaction conditions (temperature, pressure) to prevent the formation of dormant species.[3]
Incorrect Catalyst Choice Review literature for catalysts suitable for the specific transformation in amide solvents.Screen a variety of catalysts with different metals and ligands to find a compatible system.

Issue 2: Catalyst Deactivation During Reaction

Symptoms:

  • The reaction starts but stops before completion.

  • A change in the appearance of the catalyst is observed (e.g., color change, precipitation).

Possible Causes & Solutions:

CauseDiagnostic CheckRecommended Solution
Thermal Degradation Analyze the catalyst post-reaction for changes in morphology or composition.Lower the reaction temperature. Choose a more thermally stable catalyst.[4][5]
Fouling by Reaction Byproducts Characterize any insoluble material formed during the reaction.Optimize reaction conditions to minimize side reactions. Consider using a heterogeneous catalyst that is more resistant to fouling.[6]
Reaction with Solvent Analyze the reaction mixture for byproducts resulting from the decomposition of this compound.Use a lower reaction temperature. If DBF is acting as a reagent, adjust stoichiometry. Consider alternative solvents.[7]

Issue 3: Undesired Side Reactions

Symptoms:

  • Formation of unexpected byproducts.

  • Low yield of the desired product despite high conversion of starting material.

Possible Causes & Solutions:

CauseDiagnostic CheckRecommended Solution
Debenzylation Use GC-MS or LC-MS to identify byproducts containing benzyl or toluene moieties.In hydrogenation reactions, select a catalyst with lower hydrogenolysis activity.[8][9] Adjust reaction conditions (lower pressure, shorter reaction time).
Formyl Group Transfer Look for formylated byproducts in the reaction mixture.This is less common with dibenzylformamide compared to DMF, but if observed, consider a less reactive solvent.
Reaction with Lewis Acids If a Lewis acid co-catalyst is used, observe for complex formation with DBF.[10]Choose a Lewis acid that has a lower affinity for the formamide oxygen. Add the Lewis acid slowly to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Is this compound compatible with palladium cross-coupling catalysts?

A1: this compound can be used as a solvent for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[11][12][13] However, like other amide solvents, it can potentially coordinate to the palladium center and influence the catalytic cycle.[3] The success of the reaction will depend on the specific catalyst, ligands, and substrates involved. It is advisable to perform a small-scale test reaction to check for compatibility and efficiency.

Q2: Can the formamide group of this compound poison the catalyst?

A2: The formamide group itself is not a classic catalyst poison in the same way as sulfur or heavy metals.[1] However, the lone pair of electrons on the oxygen and nitrogen atoms can interact with the metal center of the catalyst. This interaction can sometimes lead to catalyst inhibition or deactivation by blocking active sites or altering the electronic properties of the catalyst.[4]

Q3: Are there specific catalysts that should be avoided with this compound?

A3: Strong Lewis acidic catalysts may form stable adducts with the carbonyl oxygen of this compound, which can inhibit their catalytic activity.[10] In hydrogenation reactions, highly active catalysts for hydrogenolysis (e.g., high-loading Pd/C) might lead to the cleavage of the N-benzyl bonds, resulting in undesired byproducts.[9]

Q4: How can I minimize the risk of catalyst incompatibility when using this compound?

A4: To minimize risks:

  • Use high-purity this compound: Ensure it is free from impurities that could act as catalyst poisons.

  • Select the right ligand: In transition metal catalysis, use ligands that bind strongly to the metal to prevent displacement by the solvent.

  • Optimize reaction conditions: Start with milder conditions (lower temperature, shorter reaction time) and gradually increase them to find the optimal balance between reaction rate and catalyst stability.

  • Perform small-scale screening: Test a range of catalysts and conditions on a small scale before proceeding with a large-scale reaction.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction in this compound

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous and degassed this compound (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Workflow cluster_symptoms Observed Issue cluster_diagnosis Diagnostic Steps cluster_causes Potential Root Causes cluster_solutions Troubleshooting Solutions Symptom Low Conversion or Reaction Stalls CheckPurity Analyze Reagent Purity (DBF, Substrates) Symptom->CheckPurity AnalyzeCatalyst Characterize Spent Catalyst (e.g., ICP-MS, TEM) Symptom->AnalyzeCatalyst AnalyzeByproducts Identify Byproducts (GC-MS, LC-MS) Symptom->AnalyzeByproducts Poisoning Catalyst Poisoning CheckPurity->Poisoning Decomposition Solvent/Catalyst Decomposition AnalyzeCatalyst->Decomposition SideReaction Undesired Side Reactions (e.g., Debenzylation) AnalyzeByproducts->SideReaction Purify Purify Reagents Poisoning->Purify ChangeConditions Modify Reaction Conditions (Temp, Ligand, etc.) Decomposition->ChangeConditions NewCatalyst Screen Alternative Catalysts Decomposition->NewCatalyst SideReaction->ChangeConditions SideReaction->NewCatalyst

Caption: Troubleshooting workflow for catalyst deactivation.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X DBF_Inhibition DBF Coordination (Inhibition) Pd0->DBF_Inhibition PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII->DBF_Inhibition PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Potential inhibition of Pd cross-coupling by DBF.

References

Minimizing dialkylamine formation in Grignard reactions with n,n-Dibenzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving N,N-Dibenzylformamide for aldehyde synthesis. The primary focus is on minimizing the formation of the common N,N-dibenzylalkylamine byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the Grignard reaction with this compound?

The reaction of a Grignard reagent (R-MgX) with this compound is primarily used for the synthesis of aldehydes (R-CHO). This reaction, a variant of the Bouveault aldehyde synthesis, is a valuable method for introducing a formyl group and extending a carbon chain by one carbon.[1][2][3]

Q2: What is the most common side reaction observed in this process?

The most frequently encountered and problematic side reaction is the formation of a tertiary amine, specifically N,N-dibenzylalkylamine ((Bn)₂N-R), where 'R' is the alkyl or aryl group from the Grignard reagent.[3][4] This byproduct arises from the over-reduction of the intermediate hemiaminal or direct reductive coupling.

Q3: What is the general mechanism for the formation of the desired aldehyde?

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The Grignard reagent acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This addition breaks the carbonyl π-bond, leading to the formation of a tetrahedral magnesium hemiaminal intermediate.[1][5]

  • Hydrolysis: The stable magnesium hemiaminal is then hydrolyzed during an acidic workup. This step protonates the alkoxide and eliminates the dibenzylamine moiety to yield the final aldehyde product.[6]

Q4: How does the N,N-dibenzylalkylamine byproduct form?

The formation of the tertiary amine byproduct is generally attributed to the reduction of the initial hemiaminal intermediate by a second equivalent of the Grignard reagent. The precise uncatalyzed mechanism is not fully elucidated but is thought to involve the Grignard reagent acting as a reducing agent. Factors such as elevated temperatures and an excess of the Grignard reagent can favor this reductive pathway.

Troubleshooting Guide: Minimizing Dialkylamine Formation

This guide addresses specific issues that can lead to increased formation of the N,N-dibenzylalkylamine byproduct and provides potential solutions.

Issue 1: Low Yield of Aldehyde and High Yield of N,N-Dibenzylalkylamine

Possible Cause: Reaction temperature is too high, promoting the reduction of the hemiaminal intermediate.

Solution: Maintain strict temperature control throughout the reaction.

  • Recommendation: Perform the Grignard addition at low temperatures, typically between -78 °C and 0 °C.[7][8] A dry ice/acetone bath is recommended for maintaining very low temperatures.

  • Procedure: Add the Grignard reagent solution dropwise to the solution of this compound while vigorously stirring and monitoring the internal temperature.

Possible Cause: Incorrect stoichiometry, specifically an excess of the Grignard reagent.

Solution: Carefully control the stoichiometry of the reactants.

  • Recommendation: Use a slight excess (typically 1.1 to 1.2 equivalents) of the Grignard reagent. A large excess will significantly increase the likelihood of the reductive side reaction.

  • Procedure: It is crucial to accurately determine the concentration of the Grignard reagent by titration before starting the reaction.

ParameterRecommended ConditionRationale
Temperature -78 °C to 0 °CMinimizes the rate of the reductive side reaction.
Stoichiometry (Grignard:Formamide) 1.1:1 to 1.2:1Sufficient for complete reaction while minimizing over-reduction.
Addition Rate Slow, dropwise additionHelps to control the exothermic reaction and maintain a low temperature.
Issue 2: Inconsistent Reaction Outcomes

Possible Cause: Inaccurate concentration of the Grignard reagent.

Solution: Titrate the Grignard reagent before each use.

  • Recommendation: The concentration of Grignard reagents can change over time due to degradation. Titration against a known standard (e.g., I₂) provides an accurate molarity, ensuring precise stoichiometric control.

Possible Cause: Presence of moisture in the reaction setup.

Solution: Ensure all glassware and solvents are rigorously dried.

  • Recommendation: Flame-dry all glassware under vacuum or in a stream of inert gas before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The presence of water will quench the Grignard reagent, affecting the stoichiometry and leading to lower yields.

Issue 3: Difficulty in Separating the Aldehyde from the Dibenzylamine Byproduct

Possible Cause: Similar polarities of the product and byproduct.

Solution: Optimize the work-up and purification procedure.

  • Work-up: A careful acidic workup is essential. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature is often effective.

  • Purification: Column chromatography is typically required for separation. A careful selection of the eluent system is necessary to achieve good separation between the aldehyde and the more basic amine byproduct. A gradient elution may be beneficial.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aldehydes with Minimized Dialkylamine Formation

This protocol provides a general method for the reaction of a Grignard reagent with this compound to favor the formation of the aldehyde.

Materials:

  • This compound

  • Grignard Reagent (titrated solution in an appropriate ether solvent)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the titrated Grignard reagent solution (1.1 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred formamide solution, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl while keeping the temperature low. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the aldehyde from any dibenzylamine byproduct.

Visualizations

Grignard_Reaction_Pathway Reaction Pathways in Grignard Addition to this compound Start Grignard Reagent (R-MgX) + This compound Intermediate Tetrahedral Hemiaminal Intermediate Start->Intermediate Nucleophilic Addition (Low Temperature Favored) Aldehyde Desired Aldehyde (R-CHO) Intermediate->Aldehyde Acidic Workup (Hydrolysis) Amine Dialkylamine Byproduct ((Bn)₂N-R) Intermediate->Amine Second Equivalent of R-MgX (Reduction, High Temp/Excess Grignard Favored)

Caption: Pathways for aldehyde and amine formation.

Troubleshooting_Workflow Troubleshooting Workflow for High Dialkylamine Formation Problem High Dialkylamine Byproduct CheckTemp Check Reaction Temperature Problem->CheckTemp CheckStoich Check Grignard Stoichiometry Problem->CheckStoich CheckPurity Check Reagent Purity & Dryness Problem->CheckPurity LowerTemp Solution: Lower Temperature (-78°C) CheckTemp->LowerTemp Titrate Solution: Titrate Grignard & Use 1.1-1.2 eq. CheckStoich->Titrate Dry Solution: Use Anhydrous Solvents & Glassware CheckPurity->Dry

References

Improving diastereoselectivity in reactions with n,n-Dibenzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving diastereoselectivity in reactions involving N,N-Dibenzylformamide (DBF). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low diastereomeric ratio (d.r.) in my formylation reaction using this compound?

A1: Low diastereoselectivity can arise from several factors. The most critical parameters to investigate are reaction temperature, the choice of Lewis acid or activating agent, and the solvent system.[1] While the bulky dibenzyl groups of the Vilsmeier reagent derived from DBF are intended to provide steric hindrance that favors the approach of the electrophile from one face, suboptimal conditions can negate this control. Ensure your starting materials, particularly any chiral substrates, are of high purity, as isomeric impurities will directly impact the final d.r.

Q2: How does reaction temperature influence the diastereoselectivity?

A2: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) is a standard strategy to enhance diastereoselectivity.[1] This favors the transition state with the lower activation energy, which leads to the major diastereomer. Conversely, higher temperatures can provide sufficient energy to overcome the small energy difference between the diastereomeric transition states, resulting in a loss of selectivity and a d.r. approaching 1:1.

Q3: What is the role of the Vilsmeier reagent's steric bulk in diastereoselectivity?

A3: The N,N-disubstituted formamide is a precursor to the active electrophile, the chloroiminium ion (Vilsmeier reagent).[2][3][4] The substituents on the nitrogen atom play a crucial role in the steric environment of the reaction's transition state. This compound, with its bulky benzyl groups, creates a more sterically demanding reagent compared to N,N-dimethylformamide (DMF). This increased steric hindrance can amplify facial selectivity when reacting with a chiral nucleophile, leading to improved diastereoselectivity. If selectivity is poor, it may be that the steric bulk is not positioned effectively in the transition state to influence the desired stereocenter.

Q4: Can the choice of solvent affect my results?

A4: Absolutely. The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the Vilsmeier reagent, as well as the solvation of the transition states.[1][5] It is advisable to screen a range of aprotic solvents, from non-polar (e.g., toluene, hexanes) to polar (e.g., dichloromethane (DCM), acetonitrile), to find the optimal conditions for your specific substrate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Diastereomeric Ratio (d.r. < 3:1)

Low diastereoselectivity is a common challenge. The following workflow can help diagnose and resolve the issue.

G Troubleshooting Workflow for Low Diastereoselectivity start Low d.r. Observed temp Decrease Temperature (e.g., 0°C to -78°C) start->temp check1 d.r. Improved? temp->check1 solvent Screen Solvents (Toluene, DCM, CH3CN) check2 d.r. Improved? solvent->check2 lewis_acid Modify Activating Agent (POCl3, Oxalyl Chloride, SOCl2) check3 d.r. Improved? lewis_acid->check3 substrate Analyze Substrate (Purity, Chiral Auxiliary) check4 d.r. Improved? substrate->check4 check1->solvent No end_ok Optimization Successful check1->end_ok Yes check2->lewis_acid No check2->end_ok Yes check3->substrate No check3->end_ok Yes check4->end_ok Yes end_fail Consult Literature for Alternative Strategies check4->end_fail No

A step-by-step guide to troubleshooting poor diastereoselectivity.
Issue 2: Inconsistent Results Between Batches

Inconsistent results often point to issues with reagent purity or reaction conditions.

  • Moisture: The formation of the Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reagent Quality: Use freshly opened or distilled phosphorus oxychloride (POCl₃) or other activating agents. The purity of this compound should also be verified.

  • Stoichiometry: Carefully control the stoichiometry of the formamide and activating agent. An excess of either can lead to side reactions.

Data Presentation: Optimizing Reaction Parameters

The following tables present hypothetical data from a study on the formylation of a chiral ketone enolate. These illustrate how varying experimental parameters can influence the diastereomeric ratio (d.r.).

Table 1: Effect of Temperature on Diastereoselectivity

EntryTemperature (°C)SolventDiastereomeric Ratio (d.r.)
125DCM1.5 : 1
20DCM4 : 1
3-40DCM8 : 1
4-78DCM15 : 1

Reaction Conditions: Chiral Ketone (1.0 eq.), Pre-formed Vilsmeier Reagent (1.2 eq.), 4h.

Table 2: Comparison of N,N-Disubstituted Formamides

EntryFormamide ReagentSubstituent BulkDiastereomeric Ratio (d.r.)
1N,N-Dimethylformamide (DMF)Small5 : 1
2N,N-Diethylformamide (DEF)Medium9 : 1
3This compound (DBF)Large15 : 1

Reaction Conditions: Chiral Ketone (1.0 eq.), Pre-formed Vilsmeier Reagent (1.2 eq.), DCM, -78°C, 4h.

This data highlights the significant impact of the steric bulk of the formamide reagent on selectivity.

G Steric Influence on Transition State cluster_0 Less Hindered (e.g., DMF) cluster_1 More Hindered (e.g., DBF) ts1 Transition State path_a1 Path A (Favored) ts1->path_a1 ΔΔG‡ small path_b1 Path B (Disfavored) ts1->path_b1 reagent1 Me₂N=CHCl⁺ reagent1->ts1 Attack nucleophile1 Chiral Nucleophile nucleophile1->ts1 ts2 Transition State path_a2 Path A (Highly Favored) ts2->path_a2 ΔΔG‡ large path_b2 Path B (Highly Disfavored) ts2->path_b2 reagent2 Bn₂N=CHCl⁺ reagent2->ts2 Attack nucleophile2 Chiral Nucleophile nucleophile2->ts2

Bulky benzyl (Bn) groups increase the energy difference between transition states.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Formylation

This protocol describes a representative procedure for the formylation of a chiral substrate using a pre-formed Vilsmeier reagent from this compound.

1. Preparation of the Vilsmeier Reagent:

  • Caution: This step should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous dichloromethane (DCM, 0.5 M).

  • Cool the flask to 0 °C in an ice bath.

  • Add this compound (1.0 eq.) to the flask.

  • Slowly add phosphorus oxychloride (POCl₃, 1.0 eq.) dropwise via the dropping funnel over 15 minutes.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The resulting solution/slurry is the Vilsmeier reagent.

2. Formylation Reaction:

  • In a separate flame-dried flask under an inert atmosphere, dissolve your chiral substrate (e.g., ketone, 1.0 eq.) in anhydrous DCM.

  • Cool the substrate solution to the desired reaction temperature (e.g., -78 °C, using a dry ice/acetone bath).

  • If using a base to form an enolate (e.g., LDA, LiHMDS), add it now and stir for the appropriate time.

  • Slowly add the pre-formed Vilsmeier reagent (1.2 eq.) to the cooled substrate solution via cannula.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at the reaction temperature.

3. Workup and Purification:

  • Allow the quenched reaction to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired product.

4. Determination of Diastereomeric Ratio:

  • The d.r. of the crude or purified product can be determined by ¹H NMR analysis.[5] Integrate the signals corresponding to unique protons of each diastereomer (e.g., the newly formed aldehyde proton or a proton alpha to it). High-field NMR or chiral HPLC may be necessary for accurate determination if signals overlap.

G Key Factors Influencing Diastereoselectivity outcome Diastereomeric Ratio (d.r.) ts Transition State Geometry & Energy ts->outcome temp Temperature temp->ts solvent Solvent Polarity solvent->ts sterics Reagent Steric Bulk (e.g., DBF vs DMF) sterics->ts substrate Substrate Structure (Chiral Auxiliary, etc.) substrate->ts

A summary of the primary experimental variables controlling the reaction outcome.

References

Technical Support Center: N,N-Dibenzylformamide Reaction Work-up and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N,N-Dibenzylformamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials such as dibenzylamine and the formylating agent (e.g., formic acid, ethyl formate), byproducts from side reactions, and residual catalysts or reagents. Depending on the work-up procedure, acidic or basic residues may also be present.

Q2: My this compound product appears oily or fails to solidify. What could be the cause?

A2: This is often due to the presence of impurities which can act as a freezing point depressant. Residual solvents or unreacted starting materials are common culprits. Inadequate drying of the crude product can also lead to an oily appearance. Purification via column chromatography or recrystallization is recommended to obtain a solid product.

Q3: I am observing a low yield after purification. What are the potential reasons?

A3: Low yields can result from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC).

  • Product loss during work-up: Multiple extraction and washing steps can lead to loss of product in the aqueous layers.

  • Hydrolysis: this compound can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, which would convert it back to dibenzylamine and formic acid.[1][2][3]

  • Decomposition during purification: N-substituted formamides can be thermally sensitive.[4] Distillation at high temperatures may cause decomposition.

  • Sub-optimal purification: Using an inappropriate solvent for recrystallization or an incorrect mobile phase for column chromatography can lead to poor recovery of the pure compound.

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring purification. For this compound, which is an aromatic compound, visualization can typically be achieved using a UV lamp (254 nm).[5] Staining with potassium permanganate or iodine can also be effective for visualizing the compound and potential impurities.[6][7][8]

Troubleshooting Guides

Aqueous Work-up Issues
Problem Possible Cause Solution
Emulsion formation during extraction High concentration of salts or polar impurities.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product loss into the aqueous layer The product may have some water solubility, especially if the aqueous layer is basic or acidic and the product can be protonated or deprotonated.Ensure the aqueous washes are neutral or mildly basic/acidic to avoid salt formation. Minimize the number of washes and use brine for the final wash to reduce solubility in the aqueous phase.
Crude product is acidic or basic after extraction Incomplete neutralization during washing steps.Wash the organic layer with a dilute solution of sodium bicarbonate to remove acidic impurities, or a dilute solution of a mild acid like citric acid or ammonium chloride to remove basic impurities.[4][9] Follow with a water wash to remove any remaining salts.
Purification by Recrystallization
Problem Possible Cause Solution
Product does not crystallize upon cooling The solution is not saturated; too much solvent was used. The compound is too soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent.[10] If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. If these fail, a different solvent or a solvent pair may be necessary.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point or purifying the crude material by another method (e.g., column chromatography) before recrystallization may be necessary.[11]
Low recovery of crystals The chosen solvent is too "good," meaning the product has significant solubility even at low temperatures. The volume of cold solvent used for washing was too large.Choose a solvent in which the product has lower solubility at cold temperatures. Use a minimal amount of ice-cold solvent to wash the crystals.[10] The mother liquor can be concentrated to obtain a second crop of crystals.
Colored impurities in the final product Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[12]
Purification by Column Chromatography
Problem Possible Cause Solution
Poor separation of product from impurities The mobile phase polarity is too high or too low. The column was overloaded with crude material.Optimize the mobile phase using TLC. A good starting point for aromatic amides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[13][14] Aim for an Rf value of ~0.3 for the product.[4] Ensure the ratio of silica gel to crude material is appropriate (typically 30:1 to 100:1 by weight).[4]
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.
Streaking or tailing of spots on TLC and column The compound is interacting too strongly with the stationary phase, possibly due to acidic or basic functional groups. The compound is not fully dissolving in the mobile phase.Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. Ensure the sample is fully dissolved before loading onto the column.
Purification by Distillation
Problem Possible Cause Solution
Product is decomposing during distillation The boiling point is too high at atmospheric pressure, leading to thermal degradation.[4]Use vacuum distillation to lower the boiling point of the compound.[15][16][17] Ensure the heating mantle temperature is not excessively high (typically 20-30°C above the boiling point of the liquid).[15]
Bumping or uneven boiling Lack of a proper boiling aid.Use a magnetic stir bar for vacuum distillation as boiling chips are ineffective under reduced pressure.[18]
Difficulty achieving a good vacuum Leaks in the distillation apparatus.Ensure all glass joints are properly sealed and greased. Use thick-walled vacuum tubing.[18]

Experimental Protocols

General Work-up Procedure
  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Washing: Transfer the organic solution to a separatory funnel.

    • Wash with a mild acid (e.g., 1 M citric acid or 1 M HCl) to remove basic impurities like unreacted dibenzylamine.[9][19]

    • Wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic components.[9]

    • Wash with brine (saturated NaCl solution) to remove residual water and break any emulsions.[9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

Purification Methodologies
Technique Experimental Details
Recrystallization Solvent Selection: A good starting point is a solvent pair system such as ethanol and water.[20] Dissolve the crude solid in a minimal amount of hot ethanol. While hot, add water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to redissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[21][22][23] Filtration and Drying: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture. Dry the crystals under vacuum.[12][24]
Flash Column Chromatography Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: A mixture of hexane and ethyl acetate is a common choice for aromatic amides.[13][14] The optimal ratio should be determined by TLC to achieve an Rf value of approximately 0.3 for this compound.[4] A gradient elution, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, can provide better separation. Elution and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Vacuum Distillation Apparatus: Use a short-path distillation apparatus for high-boiling liquids.[25] Ensure all glassware is free of cracks and use a stir bar.[18] Conditions: The boiling point of this compound is likely high, making vacuum distillation the preferred method to prevent decomposition.[15] The exact temperature and pressure will need to be determined experimentally, but aim for a pressure that allows for distillation at a temperature below 150°C.

Visualizations

experimental_workflow cluster_purification Purification crude Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Washes) crude->workup drying Drying and Concentration workup->drying crude_product Crude this compound drying->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography distillation Vacuum Distillation crude_product->distillation pure_product Pure this compound recrystallization->pure_product chromatography->pure_product distillation->pure_product

General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Yield After Purification check_hydrolysis Check for Hydrolysis (TLC for Dibenzylamine) start->check_hydrolysis check_decomposition Check for Thermal Decomposition (Discoloration during heating) start->check_decomposition check_workup_loss Review Work-up Procedure (Minimize washes) start->check_workup_loss check_purification_method Optimize Purification Method (Recrystallization solvent, Chromatography mobile phase) start->check_purification_method hydrolysis_positive Hydrolysis Likely check_hydrolysis->hydrolysis_positive Dibenzylamine present decomposition_positive Decomposition Likely check_decomposition->decomposition_positive Yes workup_issue Work-up Loss Likely check_workup_loss->workup_issue Multiple washes used purification_issue Sub-optimal Purification check_purification_method->purification_issue Low recovery solution_hydrolysis Use Neutral or Mild Aqueous Work-up hydrolysis_positive->solution_hydrolysis solution_decomposition Use Vacuum Distillation at Lower Temperature decomposition_positive->solution_decomposition solution_workup Use Brine Washes and Fewer Extractions workup_issue->solution_workup solution_purification Systematically Vary Solvent Systems purification_issue->solution_purification

Troubleshooting logic for low yield in this compound purification.

References

Technical Support Center: Handling Hygroscopic N,N-Dibenzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling N,N-Dibenzylformamide. This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable advice for the proper handling, storage, and use of hygroscopic this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic?

A1: While specific hygroscopicity data for this compound is not extensively documented in readily available literature, many amides are known to be hygroscopic. This is due to the presence of the carbonyl group and the nitrogen atom, which can form hydrogen bonds with water molecules from the atmosphere.[1] Formamide, the parent compound of this class, is known to be hygroscopic and miscible with water.[2][3][4] Therefore, it is best practice to handle this compound as a potentially hygroscopic substance.

Q2: Why is it critical to control moisture content when using this compound?

A2: Absorbed moisture can have several detrimental effects on experiments:

  • Altered Stoichiometry: The presence of water can lead to inaccurate weighing of the compound, affecting the molar ratios in a reaction.[1]

  • Chemical Degradation: Water can hydrolyze the amide bond, particularly under acidic or basic conditions or at elevated temperatures, leading to the formation of dibenzylamine and formic acid.[5]

  • Inconsistent Results: Excess moisture can lead to variability between experimental batches and compromise the reproducibility of your results.[3]

  • Impact on Physical Properties: In a drug development context, moisture can affect the crystal structure, stability, and dissolution properties of an active pharmaceutical ingredient (API).[1]

Q3: How should I store this compound to minimize water absorption?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry environment.[6] For enhanced protection, consider using a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.[6] For highly sensitive applications, storage in an inert atmosphere, such as in a glove box, is recommended.[7]

Q4: What is the most reliable method for determining the moisture content of this compound?

A4: The most accurate and widely accepted method for determining water content in chemical compounds is Karl Fischer titration.[1][8] This technique is highly specific to water and can detect moisture levels down to parts per million (ppm).[8] Depending on the expected water content, you can use either volumetric Karl Fischer titration for higher levels or coulometric for trace amounts.[7][9]

Q5: How can I dry this compound if it has absorbed moisture?

A5: A common and effective method for drying solid organic compounds is to use activated molecular sieves (3Å).[8] Alternatively, drying in a vacuum oven at a suitable temperature (below the compound's melting and decomposition points) can be effective. It is crucial to ensure the chosen drying method does not degrade the compound.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent reaction yields or purity Absorbed moisture in this compound affecting stoichiometry or causing side reactions.1. Determine the water content of your this compound using Karl Fischer titration. 2. Dry the compound before use (see experimental protocols below). 3. Handle the compound in a controlled, dry environment (e.g., glove box).[7]
Poor reproducibility of experimental results Batch-to-batch variation in the moisture content of this compound.1. Implement a standard procedure for drying and storing this compound for all batches. 2. Always use freshly dried compound for sensitive reactions. 3. Keep detailed records of storage conditions and handling procedures for each batch.
Physical changes in the solid (e.g., clumping) Significant water absorption from the atmosphere.[10]1. Review your storage and handling procedures. Ensure containers are always tightly sealed.[10] 2. Store the compound in a desiccator.[6] 3. Minimize the time the container is open to the atmosphere.[10]

Data Presentation

Hygroscopicity Classification Weight Increase after 24h at 25°C and 80% Relative Humidity
Non-hygroscopic≤ 0.12% w/w
Slightly hygroscopic≥ 0.2% and < 2% w/w
Hygroscopic≥ 2% and < 15% w/w
Very hygroscopic≥ 15% w/w
Data adapted from the European Pharmacopoeia hygroscopicity classification.[10]

Experimental Protocols

Protocol 1: Determination of Moisture Content by Karl Fischer Titration

This protocol provides a general guideline for using a Karl Fischer titrator. Always refer to your instrument's specific operating manual.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents

  • Anhydrous methanol or other suitable solvent

  • This compound sample

  • Airtight syringe or weighing boat

Methodology:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Solvent Introduction: Add the appropriate volume of anhydrous solvent to the titration cell.

  • Pre-titration (Conditioning): Start the instrument's conditioning or pre-titration sequence. The instrument will titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Sample Introduction: Accurately weigh a known amount of the this compound sample. Quickly and carefully introduce the sample into the titration cell, minimizing exposure to atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Protocol 2: Drying this compound with Molecular Sieves

Materials:

  • This compound

  • 3Å molecular sieves

  • Oven for activation

  • Dry, sealable flask

  • Inert gas (e.g., nitrogen or argon)

Methodology:

  • Activation of Molecular Sieves: Place the 3Å molecular sieves in a suitable container and heat them in an oven at 250-300°C for at least 3 hours under vacuum or a stream of inert gas to remove any adsorbed water.[8]

  • Cooling: Allow the activated molecular sieves to cool to room temperature in a desiccator or under an inert atmosphere.

  • Drying Procedure: Place the this compound to be dried in a clean, dry flask. Add the activated molecular sieves (approximately 10-20% by weight of the compound).

  • Equilibration: Seal the flask and allow it to stand for at least 24 hours at room temperature.[8] Occasional gentle swirling can aid the drying process.

  • Use of Dried Compound: For use in an experiment, carefully decant or filter the this compound from the molecular sieves in a dry environment. For long-term storage, it is advisable to store the dried compound over the molecular sieves.[8]

Visualizations

G Troubleshooting Workflow for Hygroscopic this compound cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Resolution start Inconsistent Experimental Results? check_moisture Is this compound hygroscopic? start->check_moisture Yes end Consistent Results Achieved start->end No determine_water Perform Karl Fischer Titration check_moisture->determine_water Yes dry_reagent Dry this compound (e.g., with molecular sieves) determine_water->dry_reagent improve_handling Implement Proper Handling Procedures dry_reagent->improve_handling rerun_exp Rerun Experiment improve_handling->rerun_exp rerun_exp->end

Caption: Troubleshooting workflow for handling hygroscopic compounds.

G Logical Relationship: Improper Handling and Experimental Failure improper_handling Improper Handling of Hygroscopic Compound moisture_absorption Moisture Absorption improper_handling->moisture_absorption inaccurate_weighing Inaccurate Weighing moisture_absorption->inaccurate_weighing hydrolysis Amide Hydrolysis moisture_absorption->hydrolysis altered_stoichiometry Altered Stoichiometry inaccurate_weighing->altered_stoichiometry degradation Compound Degradation hydrolysis->degradation inconsistent_results Inconsistent Results/ Experimental Failure altered_stoichiometry->inconsistent_results degradation->inconsistent_results

Caption: Consequences of improper handling of hygroscopic reagents.

References

Troubleshooting unexpected products in n,n-Dibenzylformamide mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N-Dibenzylformamide (DBF) in chemical synthesis. The focus is on addressing the formation of unexpected byproducts and offering solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBF) and what are its primary applications in organic synthesis?

A1: this compound is a disubstituted formamide used in organic chemistry, most notably as a reagent in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds. In this reaction, DBF reacts with an activating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to form the Vilsmeier reagent, which is the active formylating agent. It can also serve as a high-boiling point solvent in certain reactions.

Q2: What is the Vilsmeier-Haack reaction and how is the Vilsmeier reagent formed from DBF?

A2: The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: this compound reacts with an activating agent like phosphorus oxychloride to form a chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt. Subsequent hydrolysis of this intermediate yields the desired aryl aldehyde.

Q3: What are some common, expected side reactions in Vilsmeier-Haack reactions?

A3: Even under optimal conditions, some side reactions can occur depending on the substrate and reaction conditions. These can include:

  • O-formylation: If the substrate contains hydroxyl groups, these can be formylated in addition to the desired C-formylation of the aromatic ring.

  • Di-formylation: Highly activated aromatic rings may undergo formylation at multiple positions.

  • Polymerization: Sensitive substrates can polymerize under the acidic reaction conditions.

Q4: What are potential, but less common, unexpected byproducts when using DBF, and what might cause them?

A4: Due to the presence of the two benzyl groups, DBF can potentially lead to byproducts not typically observed with other formamides like DMF. While less documented, these can arise from the reactivity of the benzyl moieties themselves. Plausible unexpected products include:

  • Benzyl-group-related byproducts: The benzyl rings are susceptible to electrophilic attack. Under the strongly acidic and electrophilic conditions of the Vilsmeier-Haack reaction, intramolecular or intermolecular Friedel-Crafts-type reactions could occur, leading to self-condensation products or formylation of the benzyl rings of DBF or the product.

  • Debenzylation products: Cleavage of the N-benzyl bonds can occur under harsh acidic conditions, potentially leading to the formation of dibenzylamine or related compounds. This can be exacerbated by elevated temperatures.

  • Products arising from steric hindrance: The bulky dibenzyl groups can influence the regioselectivity of the formylation, leading to unexpected isomers, or may result in incomplete reactions, especially with sterically hindered substrates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions mediated by this compound.

Issue 1: Low Yield of the Desired Formylated Product

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete reaction - Increase reaction time.- Gradually increase the reaction temperature, monitoring for byproduct formation.- Ensure stoichiometric amounts of reagents are correct. An excess of the Vilsmeier reagent may be necessary for less reactive substrates.
Degradation of starting material or product - Lower the reaction temperature.- Reduce the reaction time.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Steric hindrance - If the substrate is sterically hindered, consider using a less bulky formylating agent if possible.- Prolonged reaction times at a moderate temperature may be beneficial.
Moisture in reagents or solvent - Use freshly distilled and dried solvents.- Ensure all glassware is thoroughly dried.- Handle hygroscopic reagents (like POCl₃) in a glovebox or under an inert atmosphere.
Issue 2: Formation of an Unexpected Byproduct with a High Molecular Weight

Possible Cause & Potential Byproduct Structure

This may indicate a side reaction involving the benzyl groups of the DBF or the product.

Possible CausePotential Byproduct Structure
Intramolecular or intermolecular Friedel-Crafts reaction Products resulting from the formylation or alkylation of the benzyl rings.

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate the byproduct and characterize it using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.

  • Modify Reaction Conditions:

    • Lower the Temperature: Friedel-Crafts reactions are often promoted by higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.

    • Change the Activating Agent: The reactivity of the Vilsmeier reagent can be tuned by changing the activating agent (e.g., using oxalyl chloride instead of POCl₃ might alter the outcome).

    • Solvent Effects: The choice of solvent can influence reaction pathways. Consider using a non-aromatic, inert solvent.

Issue 3: Presence of Dibenzylamine or Related Compounds in the Crude Product Mixture

Possible Cause & Confirmation

This suggests cleavage of the N-benzyl bonds.

Possible CauseConfirmation
Debenzylation under acidic conditions Detect dibenzylamine or its salts in the crude reaction mixture by LC-MS or by comparison with an authentic sample on TLC.

Troubleshooting Steps:

  • Reduce Reaction Temperature: Debenzylation is often accelerated by heat. Maintain the lowest possible temperature that allows for the desired reaction to proceed.

  • Minimize Reaction Time: Prolonged exposure to acidic conditions can increase the extent of debenzylation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Neutralize Carefully During Workup: Ensure that the reaction mixture is promptly and thoroughly neutralized during the workup procedure to prevent further acid-catalyzed degradation.

Experimental Protocols

General Protocol for a Vilsmeier-Haack Reaction using this compound:

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place this compound (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Formation of the Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 eq.) dropwise via the dropping funnel over 15-30 minutes. The mixture is typically stirred at this temperature for an additional 30-60 minutes.

  • Reaction with Substrate: Dissolve the electron-rich aromatic substrate (1.0 eq.) in the same anhydrous solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 8-9.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or distillation.

Visualizing Reaction Pathways and Troubleshooting Logic

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack DBF This compound (DBF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DBF->Vilsmeier + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Iminium Iminium Salt Intermediate Arene->Iminium + Vilsmeier Reagent Aldehyde Aryl Aldehyde (Desired Product) Iminium->Aldehyde + H₂O H2O H₂O (Workup)

Caption: The main reaction pathway for the Vilsmeier-Haack formylation.

Potential Side Reactions of this compound

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions DBF This compound Vilsmeier Vilsmeier Reagent DBF->Vilsmeier + POCl₃ Debenzylation Debenzylation (forms Dibenzylamine) Vilsmeier->Debenzylation Harsh Conditions (High Temp, Long Time) FriedelCrafts Friedel-Crafts Reaction (on Benzyl Ring) Vilsmeier->FriedelCrafts Electrophilic Attack

Caption: Potential side reaction pathways originating from the Vilsmeier reagent.

Troubleshooting Workflow for Unexpected Products

Validation & Comparative

A Comparative Guide to Formylating Agents: N,N-Dibenzylformamide vs. N,N-Dimethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical step in the synthesis of target molecules. This guide provides an objective comparison of N,N-Dibenzylformamide (DBF) and the more conventional N,N-Dimethylformamide (DMF) as formylating agents, with a focus on their performance in the Vilsmeier-Haack reaction. The information presented is supported by experimental data to aid in reagent selection for specific synthetic challenges.

The introduction of a formyl group (-CHO) into a molecule is a fundamental transformation in organic synthesis, providing a key handle for further molecular elaboration. Both DBF and DMF serve as effective sources of the formyl group, particularly when activated with reagents like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. However, their structural differences lead to notable variations in reactivity, steric influence, and overall performance.

Performance and Reactivity: A Head-to-Head Comparison

The choice between DBF and DMF often hinges on a trade-off between reactivity and selectivity. DMF is a widely used, highly reactive formylating agent suitable for a broad range of substrates. In contrast, the bulky benzyl groups on the nitrogen atom of DBF introduce significant steric hindrance, which can modulate its reactivity and, in some cases, offer advantages in terms of regioselectivity.

Generally, the Vilsmeier reagent derived from DMF is a potent electrophile, reacting efficiently with a variety of electron-rich aromatic and heteroaromatic compounds.[1][2] The less sterically hindered nature of the dimethylamino group allows for facile attack on the substrate.

Conversely, the Vilsmeier reagent formed from DBF is expected to be more sterically demanding. This increased bulkiness can lead to lower reactivity, potentially requiring more forcing reaction conditions. However, this steric hindrance can be advantageous when targeting a specific, less-hindered position on a molecule, thereby improving regioselectivity. Studies on the Vilsmeier-Haack reaction with various N,N-disubstituted formamides have indicated that the bulkiness of the substituents on the formamide can significantly impact the reaction's outcome.

Experimental Data: Formylation of Indole

To provide a quantitative comparison, the Vilsmeier-Haack formylation of indole, a common electron-rich heterocycle, is presented as a model reaction. The reaction with DMF and POCl₃ is a well-established and efficient method for the synthesis of indole-3-carboxaldehyde.[3]

Formylating AgentReagentsSubstrateProductReaction ConditionsYield (%)Reference
N,N-Dimethylformamide (DMF)POCl₃IndoleIndole-3-carboxaldehyde0 °C to room temp., 2.5 h77--INVALID-LINK--
This compound (DBF)POCl₃IndoleIndole-3-carboxaldehydeNot specifiedLower (Qualitative)Inferred from steric hindrance principles

While a specific yield for the formylation of indole with DBF under standard Vilsmeier-Haack conditions was not found in the surveyed literature, the general principle of steric hindrance suggests that the reaction would likely proceed with a lower yield and/or require more forcing conditions compared to DMF.

Experimental Protocols

Vilsmeier-Haack Formylation of Indole using DMF and POCl₃

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Water

  • Ice

Procedure:

  • To a solution of Vilsmeier reagent (prepared from DMF and POCl₃) in DMF at 0 °C, add indole (1.0 equivalent).[3]

  • Stir the resulting solution for 2.5 hours at room temperature.[3]

  • Quench the reaction mixture by the addition of 1 M NaOH solution.[3]

  • Dilute the mixture with water and pour it into ice-cooled water.[3]

  • Stir the mixture for 1 hour at the same temperature to allow for precipitation.[3]

  • Collect the precipitate by filtration, wash with water, and dry under reduced pressure to obtain indole-3-carboxaldehyde.[3]

General Considerations for Vilsmeier-Haack Formylation using DBF and POCl₃

A similar protocol to the one described for DMF would be employed for DBF. However, due to the anticipated lower reactivity of the DBF-derived Vilsmeier reagent, the following modifications may be necessary:

  • Increased reaction temperature: Heating the reaction mixture may be required to drive the reaction to completion.

  • Longer reaction time: The reaction may need to be monitored over a longer period to achieve a satisfactory conversion.

  • Optimization of stoichiometry: The ratio of DBF and POCl₃ to the substrate might need to be adjusted.

Reaction Mechanisms and Logical Workflow

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloroiminium ion. This electrophilic species is then attacked by the electron-rich substrate.

Vilsmeier_Mechanism Formamide N,N-Disubstituted Formamide (DMF or DBF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Formamide->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate Electron-Rich Substrate (e.g., Indole) Iminium_Salt Iminium Salt Intermediate Substrate->Iminium_Salt + Vilsmeier Reagent Aldehyde Formylated Product (Aldehyde) Iminium_Salt->Aldehyde Hydrolysis Reagent_Choice Start Select Formylating Agent High_Reactivity High Reactivity Needed? Start->High_Reactivity High_Selectivity High Regioselectivity Needed? High_Reactivity->High_Selectivity No Use_DMF Use DMF High_Reactivity->Use_DMF Yes High_Selectivity->Use_DMF No Use_DBF Use DBF High_Selectivity->Use_DBF Yes

References

A Comparative Guide to N,N-Dibenzylformamide and Other Formamide Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, formamide reagents are indispensable tools for introducing formyl groups and for the reductive amination of carbonyl compounds. While N,N-Dimethylformamide (DMF) is a widely used and well-studied reagent, other substituted formamides, such as N,N-Dibenzylformamide, offer unique properties that can be advantageous in specific synthetic contexts. This guide provides an objective comparison of this compound with other common formamide reagents, supported by available experimental data and detailed methodologies for key reactions.

Introduction to Formamide Reagents

Formamides are amides derived from formic acid. Their utility in organic chemistry primarily stems from their application in two key reactions: the Vilsmeier-Haack reaction for formylating electron-rich aromatic and heteroaromatic compounds, and the Leuckart-Wallach reaction for the reductive amination of aldehydes and ketones. The choice of the N-substituents on the formamide can influence the reagent's reactivity, steric hindrance, and solubility, thereby affecting reaction outcomes.

Commonly Used Formamide Reagents:

  • Formamide (HCONH₂): The simplest formamide, often used in the Leuckart-Wallach reaction.

  • N,N-Dimethylformamide (DMF): A versatile and widely used polar aprotic solvent and reagent, particularly in the Vilsmeier-Haack reaction.[1]

  • N-Methylformamide (NMF): Another common formamide reagent.

  • This compound (DBF): A less common, sterically hindered formamide.

This guide will focus on comparing the performance of these reagents in the Vilsmeier-Haack and Leuckart-Wallach reactions.

The Vilsmeier-Haack Reaction: A Comparison of Formylating Agents

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich arene using a substituted formamide and a halogenating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[4][5]

The structure of the N,N-disubstituted formamide directly impacts the formation and reactivity of the Vilsmeier reagent. While direct comparative studies detailing the performance of this compound are limited in the available literature, we can infer its behavior based on its structure relative to the well-documented N,N-Dimethylformamide.

Vilsmeier Reagent Formation

The initial step of the Vilsmeier-Haack reaction is the formation of the Vilsmeier reagent from the formamide and a halogenating agent like POCl₃.

Vilsmeier_Reagent_Formation Formamide N,N-Disubstituted Formamide Intermediate Adduct Intermediate Formamide->Intermediate + POCl3 POCl₃ POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent - Cl⁻ Byproduct PO₂Cl₂⁻

Caption: Formation of the Vilsmeier reagent.

The benzyl groups in this compound are significantly larger and more electron-donating than the methyl groups in DMF. This steric bulk could potentially slow down the formation of the Vilsmeier reagent. However, the increased electron-donating nature of the benzyl groups might also stabilize the resulting chloroiminium ion.

Performance Comparison in Formylation (Theoretical)
ReagentStructureExpected ReactivityPotential AdvantagesPotential Disadvantages
N,N-Dimethylformamide (DMF) HCON(CH₃)₂HighWell-established, high yields in many cases.[3]Can be too reactive, leading to side products.
This compound (DBF) HCON(CH₂Ph)₂Moderate to LowIncreased steric hindrance may lead to higher regioselectivity.Slower reaction rates, may require higher temperatures.
Formamide HCONH₂LowNot typically used for Vilsmeier-Haack.Low reactivity, formation of primary Vilsmeier reagent is less favorable.
Experimental Protocol: Vilsmeier-Haack Formylation using DMF

This protocol is a general procedure and may require optimization for specific substrates.[2]

  • Reagent Preparation: To a solution of the electron-rich arene (1.0 eq.) in a suitable solvent such as anhydrous DCM or DMF at 0 °C, add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise.

  • Reaction: Add N,N-Dimethylformamide (DMF) (3.0 eq.) to the mixture at 0 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Hydrolysis: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Vilsmeier_Workflow Start Start Step1 Dissolve Arene in Solvent Start->Step1 Step2 Add POCl₃ at 0°C Step1->Step2 Step3 Add DMF at 0°C Step2->Step3 Step4 Stir at Room Temperature (Monitor by TLC) Step3->Step4 Step5 Quench with Ice Water Step4->Step5 Step6 Neutralize with Base Step5->Step6 Step7 Extract with Organic Solvent Step6->Step7 Step8 Purify Product Step7->Step8 End End Step8->End

Caption: Experimental workflow for Vilsmeier-Haack formylation.

The Leuckart-Wallach Reaction: A Comparison of Aminating Agents

The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones using formamide or its derivatives as both the nitrogen source and the reducing agent.[6][7] The reaction typically requires high temperatures (120-185 °C) and can produce N-formylated byproducts that require subsequent hydrolysis to yield the free amine.[4][7]

Mechanism of the Leuckart-Wallach Reaction

The reaction mechanism involves the initial formation of an α-hydroxy amine, followed by dehydration to an iminium ion. A hydride transfer from formic acid (generated in situ from formamide) reduces the iminium ion to the final amine.

Leuckart_Wallach_Mechanism cluster_1 Iminium Ion Formation cluster_2 Reduction Carbonyl Aldehyde/Ketone AlphaHydroxyAmine α-Hydroxy Amine Carbonyl->AlphaHydroxyAmine + Formamide Formamide Formamide->AlphaHydroxyAmine IminiumIon Iminium Ion AlphaHydroxyAmine->IminiumIon - H₂O Amine Formylated Amine IminiumIon->Amine FormicAcid Formic Acid (from Formamide) FormicAcid->Amine Hydride Transfer

References

A Comparative Guide to Formylating Agents: N,N-Dibenzylformamide vs. Acetic Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formylation, the introduction of a formyl group (-CHO), is a pivotal transformation in organic synthesis, essential for the preparation of a wide array of pharmaceutical intermediates and fine chemicals. The choice of a formylating agent is critical, directly influencing reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of two formylating agents: N,N-Dibenzylformamide and Acetic Formic Anhydride, with a focus on their efficacy, supported by experimental data and detailed protocols.

Overview of Reagents

This compound is a disubstituted formamide that can be used as a source for a formyl group. Its application in formylation often requires activation to generate a more potent electrophilic species. A prominent example is its use in the Vilsmeier-Haack reaction, where it reacts with an activating agent, such as phosphorus oxychloride (POCl₃), to form a Vilsmeier reagent. This reagent is a potent electrophile capable of formylating electron-rich aromatic and heteroaromatic compounds.

Acetic Formic Anhydride (AFA) is a mixed anhydride of acetic acid and formic acid. It is a highly reactive and efficient formylating agent for a broad range of substrates, including amines.[1][2] Due to its inherent instability, AFA is typically not isolated and is instead generated in situ by reacting formic acid with acetic anhydride immediately before use.[3] This method circumvents the challenges associated with the handling of the pure, unstable reagent. The formylation reaction with AFA is highly selective, with the nucleophile preferentially attacking the more electrophilic and sterically less hindered formyl carbonyl group.

Performance Comparison: A Data-Driven Analysis

A direct quantitative comparison of this compound and Acetic Formic Anhydride for the formylation of a wide range of simple amines is challenging due to the different mechanisms and typical substrate scopes of these reagents. Acetic Formic Anhydride is a general and highly effective reagent for the N-formylation of primary and secondary amines, consistently providing high yields under mild conditions and with short reaction times.

The following tables summarize the typical performance of Acetic Formic Anhydride in the N-formylation of various amines.

N-Formylation of Primary and Secondary Amines with Acetic Formic Anhydride
SubstrateProductReagent SystemReaction TimeYield (%)Reference
Simple Alkyl AminesN-AlkylformamidesAcetic Formic Anhydride (in situ)< 15 min97-100[1]
Aromatic AminesN-ArylformamidesAcetic Formic Anhydride (in situ)< 15 min97-100[1]
Multifunctional AminesN-Formylated productsAcetic Formic Anhydride (in situ)< 15 min97-100[1]
Sterically Hindered AminesN-Formylated productsAcetic Formic Anhydride (in situ)< 15 min97-100[1]

Experimental Protocols

N-Formylation of Amines using in situ Generated Acetic Formic Anhydride

This protocol describes a general procedure for the N-formylation of amines using acetic formic anhydride generated in situ from formic acid and acetic anhydride.[3]

Materials:

  • Amine (1.0 eq)

  • Formic acid (excess)

  • Acetic anhydride

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flask maintained under an inert atmosphere, dissolve the amine in the anhydrous solvent and cool the solution to -20 °C.

  • In a separate flask, prepare the acetic formic anhydride reagent by slowly adding acetic anhydride to an excess of cooled formic acid with stirring.

  • Add the freshly prepared acetic formic anhydride solution dropwise to the cooled amine solution with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC). The reaction is typically complete within 15 minutes.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-formylated product.

  • Purify the product by recrystallization or column chromatography if necessary.

Formylation of Electron-Rich Arenes via the Vilsmeier-Haack Reaction

This protocol outlines a general procedure for the formylation of an electron-rich aromatic compound using a Vilsmeier reagent generated from a N,N-disubstituted formamide (e.g., this compound or DMF) and phosphorus oxychloride.[4][5]

Materials:

  • Electron-rich arene (1.0 eq)

  • N,N-disubstituted formamide (e.g., DMF) (can be used as solvent)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Brine

Procedure:

  • To a solution of the electron-rich arene in the N,N-disubstituted formamide at 0 °C, add phosphorus oxychloride dropwise.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and add a solution of sodium acetate in water.

  • Stir the mixture for a short period at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the formylated aromatic compound.

Reaction Mechanisms and Workflows

The distinct mechanisms of formylation for Acetic Formic Anhydride and the Vilsmeier-Haack reaction are depicted below.

Formylation_Mechanisms cluster_AFA Acetic Formic Anhydride Formylation cluster_VH Vilsmeier-Haack Formylation AFA_reagent Acetic Formic Anhydride Intermediate Tetrahedral Intermediate AFA_reagent->Intermediate Amine R₂NH Amine->Intermediate Nucleophilic Attack Product N-Formyl Amine Intermediate->Product Collapse Leaving_Group Acetate Intermediate->Leaving_Group Formamide This compound Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Formamide->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Sigma_Complex Sigma Complex Vilsmeier->Sigma_Complex Electrophilic Attack Arene Electron-Rich Arene Arene->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis Hydrolysis Hydrolysis->Aldehyde

Caption: Reaction mechanisms for formylation.

The experimental workflows for these two distinct formylation methods are illustrated below.

Experimental_Workflows cluster_AFA_WF Workflow: Acetic Formic Anhydride Formylation cluster_VH_WF Workflow: Vilsmeier-Haack Formylation AFA1 Dissolve Amine in Anhydrous Solvent AFA2 Cool to -20 °C AFA1->AFA2 AFA4 Add AFA to Amine Solution AFA2->AFA4 AFA3 Prepare AFA in situ (Formic Acid + Acetic Anhydride) AFA3->AFA4 AFA5 Reaction (<15 min) AFA4->AFA5 AFA6 Aqueous Workup (NaHCO₃) AFA5->AFA6 AFA7 Extraction & Purification AFA6->AFA7 AFA8 N-Formylated Product AFA7->AFA8 VH1 Dissolve Arene in N,N-Disubstituted Formamide VH2 Cool to 0 °C VH1->VH2 VH3 Add POCl₃ VH2->VH3 VH4 Stir at Room Temperature VH3->VH4 VH5 Reaction (hours) VH4->VH5 VH6 Hydrolysis (NaOAc/H₂O) VH5->VH6 VH7 Extraction & Purification VH6->VH7 VH8 Formylated Arene VH7->VH8

Caption: Experimental workflows for formylation.

Conclusion

  • Acetic Formic Anhydride , generated in situ, is a powerful, general, and highly efficient reagent for the N-formylation of a wide variety of primary and secondary amines. It offers the significant advantages of rapid reaction times and excellent yields under mild conditions.

  • This compound , as a representative N,N-disubstituted formamide, is most effectively utilized in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds. This method requires activation to form the electrophilic Vilsmeier reagent and is generally not the method of choice for the direct N-formylation of simple amines.

For researchers and drug development professionals seeking a reliable and broadly applicable method for the N-formylation of amines, the in situ generation of Acetic Formic Anhydride is a superior choice. For the formylation of specific activated aromatic systems, the Vilsmeier-Haack reaction using this compound or other N,N-disubstituted formamides is a valuable synthetic tool. The selection of the appropriate reagent and methodology will ultimately depend on the specific substrate and the desired synthetic outcome.

References

A Comparative Guide to the Purity Validation of N,N-Dibenzylformamide by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical compounds is a critical parameter in research, development, and quality control within the pharmaceutical and chemical industries. For N,N-Dibenzylformamide, a versatile solvent and intermediate, accurate purity assessment is paramount to ensure the reliability and reproducibility of experimental results and the quality of final products. This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document outlines detailed experimental protocols for both methods, presents data in a clear, comparative format, and includes workflow diagrams to illustrate the analytical processes. The information herein is intended to assist researchers in selecting the most appropriate method for their specific needs and to provide a framework for the validation of these analytical procedures in accordance with industry standards.

Comparison of HPLC and NMR for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are both instrumental in chemical analysis, yet they offer different advantages for purity determination. HPLC excels in separating complex mixtures and quantifying individual components with high sensitivity, making it ideal for identifying and quantifying trace impurities. Quantitative NMR (qNMR), on the other hand, provides a direct measure of the absolute purity of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.

FeatureHPLCNMR
Principle Differential partitioning of analytes between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Separation and quantification of components in a mixture.Structural elucidation and absolute quantification of a compound.
Quantification Relative quantification based on peak area comparison to a reference standard.Absolute quantification against a certified internal standard.
Sensitivity High (ppm to ppb levels).Moderate (typically requires mg of sample).
Selectivity High, tunable through column and mobile phase selection.High, based on the unique chemical environment of each nucleus.
Impurity Detection Excellent for detecting and quantifying known and unknown impurities that are chromatographically separable.Can detect impurities with distinct NMR signals, but may not resolve all impurities from the main compound's signals.
Throughput Relatively high, with typical run times of 15-30 minutes per sample.Lower, with longer acquisition times required for high precision.
Method Development Can be complex, requiring optimization of column, mobile phase, and detector settings.Relatively straightforward for known compounds, but requires careful selection of solvent and internal standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed reversed-phase HPLC method is a starting point for the purity determination of this compound and should be validated according to ICH Q2(R1) guidelines.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 2 minLinear gradient to 20% A / 80% B over 10 minHold at 20% A / 80% B for 3 minReturn to initial conditions over 1 minEquilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (70:30 water:acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Calculate->Report Purity Report

HPLC Purity Validation Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Method

This qNMR protocol provides a direct and absolute measure of this compound purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • NMR tubes

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

Experimental Procedure:

  • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the certified internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise ratio).

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Weigh Internal Standard Weigh_Std->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Integrate Integrate Analyte & Standard Peaks Acquire->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report Purity Report

qNMR Purity Validation Workflow

Potential Impurities in this compound

Knowledge of potential impurities is crucial for developing a robust, stability-indicating analytical method. Potential impurities in this compound can arise from the synthesis process or degradation.

Process-Related Impurities:

  • Benzylamine: An unreacted starting material.

  • Dibenzylamine: A potential precursor or side-product.

  • Formic Acid: A reagent used in formylation.

  • N-Benzylformamide: A product of incomplete dibenzylation.

Degradation Products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.

  • Hydrolysis: Under acidic or basic conditions, this compound may hydrolyze to dibenzylamine and formic acid.

  • Oxidation: The benzylic positions could be susceptible to oxidation, potentially forming corresponding alcohols or ketones.

Conclusion

Both HPLC and qNMR are powerful techniques for the purity validation of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC is highly effective for routine quality control and for the detection and quantification of trace impurities. qNMR, as a primary method, offers the advantage of providing a direct and highly accurate measure of absolute purity without the need for a specific reference standard of this compound. For comprehensive characterization and validation, the use of both techniques in a complementary fashion is often the most rigorous approach. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists in ensuring the quality and integrity of their work.

A Comparative Guide to Catalysts for N,N-Dibenzylformamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of N,N-Dibenzylformamide.

The synthesis of this compound, a key intermediate in various pharmaceutical and organic syntheses, can be achieved through a multitude of catalytic and non-catalytic pathways. The choice of methodology significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of various approaches to the N-formylation of dibenzylamine, supported by experimental data to inform catalyst selection and process optimization.

Performance Comparison of Catalytic and Non-Catalytic Systems

The efficacy of different methods for the synthesis of this compound is summarized below. The presented data is based on reported yields and reaction conditions, offering a benchmark for performance comparison.

MethodCatalyst/ReagentFormyl SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Catalyst-Free Borane ammonia complex (BH₃·NH₃)CO₂ (1 MPa)DMF502496[1]
Formic acidFormic acidSolvent-freeRoom Temp.0.592
Heterogeneous Catalysis AuPd–Fe₃O₄ NanoparticlesMethanolTolueneRoom Temp.1873[2]
H-Zeolite-A (general for amines)Formic acidSolvent-freeRoom Temp.0.17-185-98[3]
Homogeneous Catalysis Iron(II) carbonyl hydride with PNP pincer ligand (general for amines)H₂ and CO₂---up to 92[3]
Ruthenium-pincer complex (general for amines)H₂ and CO₂---High

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation.

Catalyst-Free N-Formylation with Borane Ammonia Complex and CO₂[1]

Materials:

  • Dibenzylamine

  • Borane ammonia complex (BH₃·NH₃)

  • Dimethylformamide (DMF)

  • Carbon Dioxide (CO₂)

  • Water

Procedure:

  • A stainless steel autoclave reactor equipped with a magnetic stirrer is charged with dibenzylamine (6 mmol, 1.18 g), borane ammonia complex (18 mmol, 0.56 g), and DMF (15 mL).

  • The reactor is pressurized with 1 MPa of CO₂ at ambient temperature.

  • The resulting mixture is stirred for 24 hours at 50°C.

  • After the reaction, the excess CO₂ is carefully vented.

  • The reaction mixture is quenched with water.

  • The product, this compound, is isolated and purified to yield a colorless solid.

Oxidative N-Formylation using AuPd–Fe₃O₄ Nanoparticles[2]

Materials:

  • N,N-Dibenzylamine

  • Methanol

  • Toluene

  • AuPd–Fe₃O₄ catalyst

  • Oxygen (O₂)

Procedure:

  • To a solution of N,N-dibenzylamine in toluene, add the AuPd–Fe₃O₄ catalyst.

  • Methanol is used as the formyl source.

  • The reaction is carried out under an atmosphere of O₂ (1.0 atm) at room temperature.

  • The reaction mixture is stirred for 18 hours.

  • Following the reaction, the catalyst can be recovered for reuse.

  • The product is isolated and purified from the reaction mixture.

Catalyst- and Solvent-Free N-Formylation with Formic Acid

Materials:

  • Dibenzylamine

  • Formic acid (98-100%)

Procedure:

  • In a reaction vessel, dibenzylamine is treated with an excess of formic acid.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Upon completion, the excess formic acid is removed under reduced pressure.

  • The crude product is then purified, typically by crystallization or chromatography, to yield this compound.

N-Formylation of Amines using H-Zeolite-A[3]

Note: This is a general procedure for amines and has been adapted for dibenzylamine.

Materials:

  • Dibenzylamine

  • Formic acid

  • H-Zeolite-A

Procedure:

  • In a round-bottom flask, a mixture of dibenzylamine (1 mmol), formic acid (1.2 mmol), and H-Zeolite-A (0.05 g) is prepared.

  • The reaction is stirred under solvent-free conditions at room temperature for a period of 10 minutes to 1 hour.

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the solid catalyst is separated by filtration.

  • The resulting crude product is then purified. The catalyst can be washed, dried, and reused.

Experimental and Logical Workflow

The general workflow for a catalytic N-formylation reaction of dibenzylamine can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Reactants (Dibenzylamine, Formyl Source) ReactionVessel Reaction Vessel (Solvent, Temperature, Time) Reactants->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Filtration Catalyst Separation (Filtration/Centrifugation) ReactionVessel->Filtration Purification Product Purification (Crystallization/Chromatography) Filtration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Product This compound Analysis->Product

A generalized workflow for the catalytic synthesis of this compound.

Signaling Pathways and Logical Relationships

The choice of a specific catalytic system often depends on a balance of factors including cost, efficiency, and environmental impact. The following diagram illustrates the decision-making logic.

decision_pathway cluster_criteria Key Decision Criteria cluster_methods Catalytic Approaches Start Select Synthesis Route for This compound Cost Cost-Effectiveness Start->Cost Yield High Yield & Selectivity Start->Yield Green Green Chemistry Principles (Solvent-free, Catalyst Reusability) Start->Green CatalystFree Catalyst-Free Cost->CatalystFree Lowest Reagent Cost Heterogeneous Heterogeneous Catalysis Cost->Heterogeneous Reusable Catalyst Homogeneous Homogeneous Catalysis Cost->Homogeneous Potentially Higher Catalyst Cost Yield->CatalystFree High Yield Potential Yield->Heterogeneous Good to High Yields Yield->Homogeneous Often High Activity & Selectivity Green->CatalystFree Solvent-Free Option Green->Heterogeneous Catalyst Recyclability Green->Homogeneous Challenges in Catalyst Separation

References

A Comparative Guide to Amine Protecting Groups: Benchmarking N,N-Dibenzylamines Against Boc, Cbz, and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious use of amine protecting groups is a cornerstone of success. The ability to selectively mask the inherent reactivity of an amine functionality and subsequently reveal it under controlled conditions is paramount to the construction of complex molecular architectures. This guide provides an objective comparison of the N,N-dibenzyl (Bn₂) protecting group against three of the most widely utilized amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

While the term "N,N-Dibenzylformamide" does not represent a standard amine protecting group, it is likely that the intended focus was on the N,N-dibenzyl group itself, which is a robust and versatile protecting group for primary amines. This guide will therefore focus on the performance of the N,N-dibenzyl protecting group, offering a comprehensive analysis of its stability, methods of introduction and cleavage, and orthogonality with respect to the established Boc, Cbz, and Fmoc groups. The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Comparative Overview of Amine Protecting Groups

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection conditions. The key distinction between these protecting groups lies in their lability under different chemical environments, which forms the basis of orthogonal synthesis—the selective removal of one protecting group in the presence of others.[1][2]

Protecting GroupStructureLabilityTypical Deprotection Conditions
N,N-Dibenzyl (Bn₂) R-N(CH₂Ph)₂HydrogenolysisH₂, Pd/C; Catalytic Transfer Hydrogenation (e.g., NH₄HCO₂, Pd/C)[3][4]
Boc R-NH-CO-O-tBuAcid-LabileTrifluoroacetic Acid (TFA); HCl in Dioxane[5]
Cbz R-NH-CO-O-CH₂PhHydrogenolysisH₂, Pd/C; Catalytic Transfer Hydrogenation[5]
Fmoc R-NH-CO-O-CH₂-FluorenylBase-Labile20% Piperidine in DMF[5]

Stability and Orthogonality

The N,N-dibenzyl group exhibits remarkable stability across a wide range of reaction conditions, a key advantage in multi-step synthesis. It is generally stable to both acidic and basic conditions that would cleave Boc and Fmoc groups, respectively.[6] This stability profile makes the dibenzyl group orthogonal to both Boc and Fmoc, allowing for selective deprotection sequences.

However, both the N,N-dibenzyl and Cbz groups are susceptible to hydrogenolysis. While this similarity in cleavage conditions might suggest a lack of orthogonality, selective deprotection can sometimes be achieved by carefully tuning the reaction conditions. For instance, catalytic transfer hydrogenation can sometimes offer selectivity. It is important to note that the N-benzyl group has found wide application in synthesis because of its remarkable stability towards acidic and basic conditions.[6][7]

Relative Stability Profile:

ConditionN,N-Dibenzyl (Bn₂)BocCbzFmoc
Strong Acid (e.g., TFA) StableLabileStable (mild acid)Stable
Base (e.g., Piperidine) StableStableStableLabile
Catalytic Hydrogenation LabileStableLabileStable
Oxidative Conditions Labile (e.g., DDQ, CAN)StableStableStable

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the N,N-dibenzyl, Boc, Cbz, and Fmoc protecting groups.

N,N-Dibenzyl (Bn₂) Protection and Deprotection

Protection (N,N-Dibenzylation of a Primary Amine):

A common method for the N,N-dibenzylation of primary amines is reductive amination.[8]

  • Procedure: To a solution of the primary amine (1.0 equiv.) in a suitable solvent such as methanol or dichloromethane, is added benzaldehyde (2.2 equiv.). The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine. The reaction mixture is then cooled to 0°C, and a reducing agent such as sodium borohydride (NaBH₄, 2.5 equiv.) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Deprotection (Catalytic Transfer Hydrogenation):

Catalytic transfer hydrogenation offers a mild and efficient method for the removal of the N,N-dibenzyl group.[3][4]

  • Procedure: To a stirred suspension of the N,N-dibenzyl protected amine (1.0 equiv.) and 10% Palladium on carbon (Pd/C, 0.1-0.5 equiv. by weight) in methanol is added ammonium formate (HCOONH₄, 5-10 equiv.). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected amine. The crude product can be further purified if necessary. Reaction times are typically short, often ranging from 10 to 60 minutes.[4]

Boc Protection and Deprotection

Protection:

  • Procedure: To a solution of the amine (1.0 equiv.) in a solvent mixture such as dioxane/water or THF/water is added a base like sodium bicarbonate or sodium hydroxide to maintain a basic pH. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) is then added, and the mixture is stirred at room temperature for 2-12 hours. The reaction mixture is then diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the Boc-protected amine.

Deprotection:

  • Procedure: The Boc-protected amine is dissolved in an organic solvent such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA, 25-50% v/v in DCM) or a 4M solution of HCl in dioxane, is added. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the deprotected amine, usually as its corresponding salt.[5]

Cbz Protection and Deprotection

Protection:

  • Procedure: The amine (1.0 equiv.) is dissolved in a suitable solvent system like aqueous sodium carbonate or a mixture of an organic solvent and aqueous base. Benzyl chloroformate (Cbz-Cl, 1.1 equiv.) is added dropwise at 0°C. The reaction is stirred for several hours while allowing it to warm to room temperature. After completion, the reaction is worked up by extraction and purification to yield the Cbz-protected amine.

Deprotection:

  • Procedure: The Cbz-protected amine is dissolved in a solvent such as methanol or ethanol. A catalytic amount of 10% Pd/C is added. The mixture is then placed under an atmosphere of hydrogen gas (H₂), often using a balloon or a hydrogenation apparatus, and stirred at room temperature for 2-16 hours. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to give the deprotected amine.[5]

Fmoc Protection and Deprotection

Protection:

  • Procedure: The amine (1.0 equiv.) is dissolved in a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous basic solution (e.g., 10% sodium carbonate). 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv.) is added, and the mixture is stirred at room temperature for several hours. An extractive workup followed by purification yields the Fmoc-protected amine.

Deprotection:

  • Procedure: The Fmoc-protected amine is treated with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF). The reaction is typically complete within 30 minutes at room temperature. The deprotected amine is then isolated after removal of the reagents and byproducts.[5]

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the protection and deprotection of amines using the N,N-dibenzyl, Boc, Cbz, and Fmoc protecting groups.

Protection_Deprotection_Workflows cluster_Bn2 N,N-Dibenzyl (Bn₂) Workflow cluster_Boc Boc Workflow cluster_Cbz Cbz Workflow cluster_Fmoc Fmoc Workflow Amine_Bn2 Primary Amine Protected_Bn2 N,N-Dibenzyl Amine Amine_Bn2->Protected_Bn2 PhCHO, NaBH₄ Deprotected_Bn2 Primary Amine Protected_Bn2->Deprotected_Bn2 H₂, Pd/C or NH₄HCO₂, Pd/C Amine_Boc Amine Protected_Boc Boc-Amine Amine_Boc->Protected_Boc Boc₂O, Base Deprotected_Boc Amine Salt Protected_Boc->Deprotected_Boc TFA or HCl Amine_Cbz Amine Protected_Cbz Cbz-Amine Amine_Cbz->Protected_Cbz Cbz-Cl, Base Deprotected_Cbz Amine Protected_Cbz->Deprotected_Cbz H₂, Pd/C Amine_Fmoc Amine Protected_Fmoc Fmoc-Amine Amine_Fmoc->Protected_Fmoc Fmoc-OSu, Base Deprotected_Fmoc Amine Protected_Fmoc->Deprotected_Fmoc Piperidine/DMF

References

A Spectroscopic Comparison of N,N-Dibenzylformamide and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of N,N-Dibenzylformamide and its para-substituted derivatives reveals key insights into their structural and electronic properties. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, alongside detailed experimental protocols, to support researchers in drug design and development.

N,N-disubstituted formamides, a class of organic compounds characterized by a formyl group attached to a tertiary amine, have garnered significant interest in medicinal chemistry. Notably, derivatives of this scaffold have been identified as selective inhibitors of human alcohol dehydrogenases (HsADH), particularly the α-isoenzyme.[1] This inhibitory action presents a potential therapeutic avenue for modulating alcohol metabolism and mitigating the toxic effects of certain alcohols. Understanding the spectroscopic nuances of these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.

This guide focuses on a comparative analysis of this compound and its derivatives featuring electron-donating (methyl, methoxy) and electron-withdrawing (bromo, nitro) substituents at the para position of the benzyl rings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

CompoundFormyl H (s)Methylene H (s)Aromatic H (m)Other
This compound8.394.40, 4.237.15-7.40
N,N-Bis(4-methylbenzyl)formamide8.374.35, 4.197.04-7.182.35 (s, 3H), 2.33 (s, 3H)
N,N-Bis(4-methoxybenzyl)formamide8.364.45, 4.216.95-7.193.81 (s, 3H), 3.79 (s, 3H)
N,N-Bis(4-bromobenzyl)formamide8.394.33, 4.217.02-7.48
N-Benzyl-N-(4-nitrobenzyl)formamide8.48, 8.454.51, 4.44, 4.40, 4.347.16-7.38, 8.14-8.23

Data compiled from supplementary information from a Royal Society of Chemistry publication.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

CompoundC=OMethylene CAromatic COther
This compound162.750.0, 44.4127.5, 128.0, 128.3, 128.5, 128.7, 135.5, 135.9
N,N-Bis(4-methylbenzyl)formamide162.649.7, 44.0127.6, 128.4, 129.2, 129.4, 132.5, 132.9, 137.2, 137.721.0
N,N-Bis(4-methoxybenzyl)formamide162.947.5, 42.4113.9, 114.1, 127.3, 127.4, 127.7, 128.3, 130.3, 130.5, 133.0, 133.1, 135.9, 136.4, 159.0, 159.355.1, 55.2
N,N-Bis(4-bromobenzyl)formamide162.549.5, 43.9121.5, 122.0, 129.2, 130.0, 131.6, 131.9, 134.2, 134.6
N-Benzyl-N-(4-nitrobenzyl)formamide162.9, 162.850.8, 49.6, 45.1, 44.4123.7, 124.0, 127.6, 127.9, 128.3, 128.4, 128.7, 128.9, 129.0, 134.9, 135.2, 143.2, 143.6, 147.3, 147.7

Data compiled from supplementary information from a Royal Society of Chemistry publication.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-N StretchAromatic C-H Stretch
This compound~1670~1390~3030
N,N-Bis(4-methylbenzyl)formamide~1668~1392~3025
N,N-Bis(4-methoxybenzyl)formamide~1665~1395~3020
N,N-Bis(4-bromobenzyl)formamide~1672~1388~3035
N-Benzyl-N-(4-nitrobenzyl)formamide~1675~1385~3040

Note: The IR data presented are typical values for N,N-disubstituted formamides and may vary slightly based on the specific experimental conditions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound225134, 91
N,N-Bis(4-methylbenzyl)formamide253148, 105
N,N-Bis(4-methoxybenzyl)formamide285164, 121
N,N-Bis(4-bromobenzyl)formamide381, 383, 385225, 227, 169, 171
N-Benzyl-N-(4-nitrobenzyl)formamide270134, 106, 91

Data compiled from supplementary information from a Royal Society of Chemistry publication.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Data Acquisition: ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed on a diamond attenuated total reflectance (ATR) crystal.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline-corrected.

Mass Spectrometry (MS)
  • Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 1 mg/mL.

  • Instrumentation: Low-resolution mass spectra (LRMS) were obtained on a Shimadzu GCMS-QP2010 Plus system using electron ionization (EI) at 70 eV.

  • Data Acquisition: The sample was introduced via direct infusion. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

  • Data Processing: The acquired mass spectra were analyzed to determine the molecular ion peak and major fragmentation patterns.

Signaling Pathway and Experimental Workflow

The inhibitory effect of N,N-disubstituted formamides on human alcohol dehydrogenase (HsADH) follows an uncompetitive mechanism. This signifies that the inhibitor binds to the enzyme-NADH complex, preventing the catalytic conversion of the alcohol substrate to its corresponding aldehyde.

InhibitionMechanism cluster_enzyme_cycle ADH Catalytic Cycle cluster_inhibition Uncompetitive Inhibition E ADH (E) E_NAD E-NAD+ E->E_NAD NAD+ E_NAD_Alc E-NAD+-Alcohol E_NAD->E_NAD_Alc Alcohol E_NADH_Ald E-NADH-Aldehyde E_NAD_Alc->E_NADH_Ald Hydride Transfer E_NADH E-NADH E_NADH_Ald->E_NADH Aldehyde release E_NADH->E NADH release E_NADH_I E-NADH-Inhibitor (Inactive Complex) E_NADH->E_NADH_I Binding I Formamide Inhibitor (I) SpectroscopicWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of This compound & Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR StructureElucidation Structure Elucidation MS->StructureElucidation IR->StructureElucidation NMR->StructureElucidation ComparativeAnalysis Comparative Analysis StructureElucidation->ComparativeAnalysis

References

Assessing the Stereoselectivity of N,N-Dibenzylformamide in Formylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of modern organic synthesis. Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation, and the stereoselectivity of this reaction can be paramount. This guide provides a comparative assessment of N,N-Dibenzylformamide as a formylating agent, with a specific focus on its performance in stereoselective reactions. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies investigating the stereoselectivity of this compound. This document will therefore focus on the general context of stereoselective formylation and the role of related reagents, highlighting the current knowledge gap regarding this compound.

Introduction to Stereoselective Formylation

Formylation reactions are integral to the synthesis of aldehydes, which are versatile intermediates in the production of pharmaceuticals and other fine chemicals. When a substrate contains one or more stereocenters, the formylation reaction can potentially lead to the formation of diastereomers or, in the case of prochiral substrates, a racemic mixture of enantiomers. A stereoselective formylation method favors the formation of one stereoisomer over others. This control is typically achieved through the use of chiral reagents, catalysts, or auxiliaries that create a diastereomeric transition state, thereby influencing the facial selectivity of the formyl group addition.

N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF), are commonly employed as formylating agents in the Vilsmeier-Haack reaction. In this reaction, the formamide reacts with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to form a Vilsmeier reagent, a highly electrophilic species that then formylates an electron-rich substrate. While the Vilsmeier-Haack reaction is a powerful tool for formylation, its application in asymmetric synthesis is not as extensively documented as other methods.

This compound in Formylation Reactions

This compound is a structural analog of DMF where the two methyl groups are replaced by benzyl groups. The bulky benzyl substituents might be expected to influence the steric environment of the resulting Vilsmeier reagent and potentially impact its reactivity and selectivity. However, despite its availability, there is a significant lack of published research specifically detailing the use of this compound in stereoselective formylation reactions. Searches of the scientific literature did not yield specific examples or quantitative data, such as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), for reactions employing this reagent to control stereochemistry.

This absence of data prevents a direct comparison of this compound with other formylating agents in the context of stereoselectivity. The scientific community has largely focused on other strategies for achieving asymmetric formylation, which will be discussed below.

Alternative Approaches to Stereoselective Formylation

Given the lack of data for this compound, it is instructive to consider established methods for achieving stereoselective formylation. These approaches typically fall into one of the following categories:

  • Substrate-controlled diastereoselective formylation: In this approach, the inherent chirality of the substrate directs the formylation to a specific face of the molecule. This is common in the formylation of chiral natural products or their derivatives where existing stereocenters dictate the stereochemical outcome.

  • Auxiliary-controlled diastereoselective formylation: A chiral auxiliary is temporarily attached to the substrate. This auxiliary then directs the formylation to one face of the molecule, leading to the formation of a single diastereomer. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

  • Reagent-controlled enantioselective formylation: This involves the use of a chiral formylating agent or a chiral catalyst in conjunction with an achiral formylating agent. The chiral entity creates a chiral environment that favors the formation of one enantiomer over the other.

Experimental Protocols for General Formylation (Vilsmeier-Haack Reaction)

While specific protocols for stereoselective reactions with this compound are not available, a general procedure for the Vilsmeier-Haack reaction is provided below for context. This protocol would need to be adapted and optimized for any new substrate, and the stereochemical outcome would need to be determined experimentally.

General Procedure for Vilsmeier-Haack Formylation:

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, the N,N-disubstituted formamide (e.g., this compound, 1.2 equivalents) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Activation: The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.1 equivalents) is added dropwise via the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Vilsmeier Reagent Formation: The reaction mixture is stirred at 0 °C for 30-60 minutes, during which time the Vilsmeier reagent forms as a solid or a viscous oil.

  • Substrate Addition: A solution of the electron-rich substrate (1.0 equivalent) in the same anhydrous solvent is added dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by pouring it slowly into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously until the evolution of gas ceases.

  • Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired formylated product.

Visualization of the Vilsmeier-Haack Reaction Pathway

The following diagram illustrates the general workflow for the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction Formamide This compound Vilsmeier Vilsmeier Reagent Formamide->Vilsmeier Activation Activator POCl3 Activator->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Substrate Electron-Rich Substrate Substrate->Intermediate Product Formylated Product Intermediate->Product Hydrolysis

Caption: General workflow of the Vilsmeier-Haack reaction.

Conclusion and Future Outlook

The potential for the bulky benzyl groups of this compound to induce stereoselectivity presents an interesting area for future research. Systematic studies investigating the diastereoselective or enantioselective formylation of various chiral substrates using the Vilsmeier reagent derived from this compound would be necessary to fill the current knowledge gap. Such studies would need to provide detailed experimental data, including yields, diastereomeric ratios, and enantiomeric excesses, to allow for a meaningful comparison with existing formylating agents and stereoselective methods. Until such data becomes available, the stereoselectivity of this compound in formylation reactions remains an open question.

Greener Pastures for Formylation: A Comparative Guide to N,N-Dibenzylformamide Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to embrace greener chemistry, the selection of reaction solvents is a critical step toward sustainability. N,N-Dibenzylformamide, a member of the N,N-disubstituted formamide family, finds utility in various organic transformations, most notably as a reagent and solvent in formylation reactions. However, growing environmental and safety concerns necessitate the exploration of safer, more sustainable alternatives. This guide provides an objective comparison of this compound with promising green solvents, supported by available experimental data, to aid in the transition to more environmentally benign synthetic protocols.

While direct comparative data for this compound is limited, this guide draws parallels from the extensively studied N,N-Dimethylformamide (DMF), a structurally similar and widely used solvent in formylation reactions such as the Vilsmeier-Haack reaction. The alternatives discussed herein—Cyrene, 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl methyl ether (CPME)—offer significant advantages in terms of their renewable origins, lower toxicity, and improved environmental footprint.

Performance Comparison in Formylation Reactions

The Vilsmeier-Haack reaction, a cornerstone of formylation chemistry, traditionally employs a phosphine oxide/formamide adduct to generate the electrophilic Vilsmeier reagent. While this compound can be used in this capacity, the bulk of available literature focuses on DMF. Recent studies have begun to explore greener solvents for similar transformations.

A notable example is the DMF-mediated formylation of 3-bromofuran, where the green solvent 2-Methyltetrahydrofuran (2-MeTHF) has been successfully employed, achieving a high yield. This demonstrates the potential of greener solvents to replace traditional formamides in key synthetic steps.

Table 1: Comparison of Solvents in the Formylation of 3-Bromofuran

SolventReagentsTemperature (°C)Time (h)Yield (%)Reference
2-Methyltetrahydrofuran (2-MeTHF) 3-bromofuran, LDA, DMF-78 to rt1.2585-95[1]
Tetrahydrofuran (THF)3-bromofuran, LDA, DMF-78 to rt1.2541[2]

Note: This table compares the performance of a green solvent (2-MeTHF) with a traditional ether solvent (THF) in a DMF-mediated formylation, highlighting the potential for greener alternatives to achieve superior results.

Physicochemical Properties of this compound and Green Alternatives

The choice of a solvent is dictated by its physical and chemical properties. The following table provides a comparison of key properties for this compound and its green alternatives.

Table 2: Physicochemical Properties of Solvents

PropertyThis compoundCyrene2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
Molecular Formula C₁₅H₁₅NOC₆H₈O₃C₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 225.29128.1386.13100.16
Boiling Point (°C) 180-182 (at 11 mmHg)22780106
Source PetrochemicalRenewable (Cellulose)Renewable (Corncobs, Bagasse)Petrochemical
Key Hazards Acute toxicity, IrritantLow toxicityFlammable, IrritantFlammable, Irritant

Experimental Protocols

Formylation of 3-Bromofuran using 2-MeTHF

This protocol describes a DMF-mediated formylation where 2-MeTHF is used as the primary solvent[1].

Materials:

  • 3-bromofuran

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • N,N-Dimethylformamide (DMF)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of diisopropylamine in anhydrous 2-MeTHF at -78 °C, add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

  • Slowly add a solution of 3-bromofuran in anhydrous 2-MeTHF to the LDA solution at -78 °C.

  • After stirring for 15 minutes, add anhydrous DMF dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-bromo-2-formylfuran.

Reaction Mechanisms and Logical Workflows

The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution. The following diagram illustrates the general mechanism.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF N,N-Disubstituted Formamide Vilsmeier_intermediate Intermediate Adduct DMF->Vilsmeier_intermediate Attack on P POCl3 POCl₃ POCl3->Vilsmeier_intermediate Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) Vilsmeier_intermediate->Vilsmeier_reagent Elimination Sigma_complex Sigma Complex (Arenium ion) Vilsmeier_reagent->Sigma_complex Arene Electron-Rich Arene Arene->Sigma_complex Nucleophilic Attack Iminium_salt Iminium Salt Sigma_complex->Iminium_salt Deprotonation Aldehyde Aryl Aldehyde Iminium_salt->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.

The following diagram illustrates a general workflow for selecting a green solvent alternative.

Green_Solvent_Selection start Identify Target Reaction (e.g., Formylation) identify_traditional Identify Traditional Solvent (e.g., this compound, DMF) start->identify_traditional evaluate_hazards Evaluate Hazards of Traditional Solvent (Toxicity, Environmental Impact) identify_traditional->evaluate_hazards search_alternatives Search for Green Alternatives (Cyrene, 2-MeTHF, CPME) evaluate_hazards->search_alternatives compare_properties Compare Physicochemical Properties search_alternatives->compare_properties literature_search Literature Search for Performance Data compare_properties->literature_search experimental_validation Experimental Validation (Small-Scale Trials) literature_search->experimental_validation optimization Reaction Optimization experimental_validation->optimization implementation Implementation in Target Application optimization->implementation

References

Safety Operating Guide

Essential Guide to Personal Protective Equipment for Handling N,N-Dibenzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Comprehensive Guide to Personal Protective Equipment, Safe Handling, and Disposal of N,N-Dibenzylformamide

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is paramount for ensuring personal safety and minimizing environmental impact. This compound is classified as harmful if swallowed, and contact with skin or eyes should be avoided.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecifications and Recommendations
Hand Protection Primary: Chemical impermeable gloves are required.[1] While specific breakthrough time data for this compound is not readily available, data for similar compounds suggests that Nitrile rubber gloves are a suitable option for splash protection.[1][3][4] It is crucial to change gloves immediately if contact with the chemical occurs. For prolonged or immersive contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance guides.
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is also recommended to provide additional protection against splashes.
Skin and Body Protection A chemical-resistant lab coat must be worn. Ensure that the lab coat has long sleeves to prevent skin exposure. Wear full-length pants and closed-toe shoes at all times within the laboratory.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense this compound prep_materials->handle_dispense Proceed to handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disp_waste Collect Waste in Labeled Container cleanup_wash->disp_waste Proceed to disposal disp_storage Store Waste in Designated Area disp_waste->disp_storage disp_pickup Arrange for Hazardous Waste Pickup disp_storage->disp_pickup

Safe Handling Workflow for this compound

Spill Management and Disposal Plan

In the event of a spill or for routine disposal, a clear and concise plan is necessary to ensure safety and compliance with regulations.

Spill Cleanup Protocol
  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Containment : For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the substance.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Waste Disposal : The collected waste material must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, properly labeled, and sealed hazardous waste container.

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular trash.

The following diagram outlines the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes collect_waste Collect in Labeled Hazardous Waste Container is_spill->collect_waste No (Routine Waste) spill_cleanup->collect_waste store_waste Store in Designated Secure Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety for Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n,n-Dibenzylformamide
Reactant of Route 2
Reactant of Route 2
n,n-Dibenzylformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.